Lincospectin
Beschreibung
Eigenschaften
CAS-Nummer |
57456-42-5 |
|---|---|
Molekularformel |
C32H60N4O17S2 |
Molekulargewicht |
837 g/mol |
IUPAC-Name |
(2S,4S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14-,15-,16-,18-;5-,7-,8+,9+,10+,11-,12-,13+,14+;/m11./s1 |
InChI-Schlüssel |
ONXOKWFYBIQOFQ-VSXSCALHSA-N |
SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2C[C@H](CN2C)C(C)C)O.OS(=O)(=O)O |
Kanonische SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lincospectin; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pharmacokinetic and Pharmacodynamic Profile of Lincospectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincospectin, a combination antimicrobial agent, leverages the synergistic effects of two distinct antibiotics: lincomycin and spectinomycin. This formulation is primarily utilized in veterinary medicine to treat a variety of bacterial infections. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of publicly available data, intended to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and synergistic properties.
Pharmacodynamic Properties
This compound's efficacy stems from the complementary and synergistic actions of its two components, lincomycin and spectinomycin, which target bacterial protein synthesis at different sites on the ribosome.
Mechanism of Action:
Lincomycin, a lincosamide antibiotic, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria.[1][2] This binding action inhibits the formation of peptide bonds, thereby halting the elongation of protein chains and disrupting essential bacterial functions.[2] At higher concentrations, lincomycin can also exhibit bactericidal activity.[2]
Spectinomycin, an aminocyclitol antibiotic, targets the 30S ribosomal subunit.[2][3] Its binding disrupts the initiation and elongation processes of peptide chains, further inhibiting protein synthesis.[2] While structurally distinct from aminoglycosides, it shares a similar mechanism of action.[2]
The dual targeting of both the 50S and 30S ribosomal subunits by the combination of lincomycin and spectinomycin leads to a more profound inhibition of bacterial protein synthesis, resulting in a synergistic antimicrobial effect.[1][2] This combined action broadens the spectrum of activity and can be more effective in treating mixed or complex infections.[2]
Spectrum of Activity:
The combination of lincomycin and spectinomycin provides a broad spectrum of activity. Lincomycin is primarily effective against Gram-positive bacteria, some anaerobic Gram-negative bacteria, and mycoplasmas.[4][5][6] It has limited activity against Gram-negative bacteria like Escherichia coli.[4][5][6] Spectinomycin is active against Mycoplasma spp. and some Gram-negative bacteria, including E. coli.[4][5][6] This combination is particularly effective against organisms such as Mycoplasma spp., Staphylococcus aureus, Streptococcus spp., and Pasteurella multocida.[7]
Synergistic and Additive Effects:
The combination of lincomycin and spectinomycin has been shown to have additive and in some cases, synergistic action.[8][9] The synergistic effect is attributed to their distinct but complementary actions on the bacterial ribosome, leading to a more profound inhibition of protein synthesis.[1]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound varies depending on the species, route of administration, and individual animal factors. The following tables summarize key pharmacokinetic parameters for lincomycin and spectinomycin in various species.
Lincomycin Pharmacokinetics
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Swine | IM | 5 mg/kg | 5.15 ± 0.18 | 0.29 ± 0.02 | 3.38 ± 0.09 | 10.27 ± 0.38 | - | [10][11] |
| Swine | Oral | 10 mg/kg | - | 4 | - | - | 53 ± 19 | [4][6] |
| Swine | Oral | 33 mg/kg (fed) | 5 | - | - | - | 41 | [3] |
| Swine | Oral | 33 mg/kg (fasted) | 8 | - | - | - | 73 | [3] |
| Chickens | Oral | 50 mg/kg (total activity) | 0.0631 | 4 | - | - | - | [4][6] |
| Geese | IV | 1 mg/kg | - | - | 4.19 | - | - | [12][13] |
| Geese | IM | 15 mg/kg | - | 0.42 (MAT) | - | - | 109 | [12][13] |
| Geese | Oral | 50 mg/kg | - | 2 (MAT) | - | - | 95 | [12][13] |
| Cats | IV | - | - | - | 3.56 ± 0.62 | - | - | [14] |
| Cats | Oral | - | 22.52 ± 10.97 | 0.80 ± 0.11 | - | - | 81.78 ± 24.05 | [15] |
Spectinomycin Pharmacokinetics
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Swine | IM | 10 mg/kg | 20.05 ± 0.70 | 0.44 ± 0.03 | 1.64 ± 0.06 | 51.82 ± 0.98 | [10][11] |
| Cattle | IV | 20 mg/kg | 52 - 71 | - | 1.2 | - | [16] |
| Sheep | IM | - | - | - | 1.0 | - | [17] |
| Pigs | IM | - | - | - | 1.0 | - | [17] |
| Chicken | IM | - | - | - | 1.65 | - | [17] |
| Rats | IV | 10 mg/kg | - | - | 0.75 | - | [17] |
| Dogs | Oral | 100 mg/kg | ~22 | - | - | - | [16] |
| Dogs | Oral | 500 mg/kg | ~80 | - | - | - | [16] |
Absorption: Both lincomycin and spectinomycin are rapidly absorbed after intramuscular administration.[10][11] Oral absorption of lincomycin is variable and can be influenced by the presence of food.[3] Spectinomycin is poorly absorbed from the gastrointestinal tract.[4][6][18]
Distribution: Lincomycin is widely distributed in body tissues.[7][14] Spectinomycin exhibits little tendency to bind to proteins and is poorly liposoluble.[4][6]
Metabolism and Excretion: Lincomycin is partially metabolized in the liver and excreted in bile and urine.[19] Spectinomycin is primarily excreted unchanged in the urine.[7]
Experimental Protocols
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
The concentrations of lincomycin and spectinomycin in plasma and tissues are typically determined using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Sample Preparation:
-
Plasma: Protein precipitation is a common first step. An equal volume of a precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Tissue: Tissue samples are first homogenized in a suitable buffer. This is followed by extraction with an organic solvent or a combination of solvents. Solid-phase extraction (SPE) is often employed for cleanup and concentration of the analytes from the tissue homogenate.[1]
Chromatographic Conditions (Example for Lincomycin and Spectinomycin in an injectable formulation): [20]
-
Column: RP-C18 (250 mm × 4.0 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 6)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Workflow for Pharmacokinetic Study:
Pharmacodynamic Analysis: Synergy Testing
The synergistic effect of lincomycin and spectinomycin can be evaluated using in vitro methods such as the checkerboard assay and the time-kill curve assay.
Checkerboard Assay: This method determines the Fractional Inhibitory Concentration (FIC) index to quantify the degree of synergy.
-
Preparation: Serial dilutions of lincomycin and spectinomycin are prepared in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with concentrations of lincomycin decreasing along the y-axis and concentrations of spectinomycin decreasing along the x-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (typically around 5 x 10^5 CFU/mL).[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
Reading and Calculation: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The FIC index is calculated using the formula: FIC Index = (MIC of Lincomycin in combination / MIC of Lincomycin alone) + (MIC of Spectinomycin in combination / MIC of Spectinomycin alone)[1]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[1]
-
Time-Kill Curve Assay: This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of the antibiotic combination over time.
-
Preparation: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Exposure: The bacterial culture is divided into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., MIC), and the combination of both antibiotics at the same concentrations.[1]
-
Sampling: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).[1]
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.[1]
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[1]
Workflow for Synergy Testing:
Conclusion
This compound represents a valuable therapeutic option in veterinary medicine due to the synergistic interaction between lincomycin and spectinomycin. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing the development of antimicrobial resistance. The data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic combination. Further research focusing on the pharmacokinetic/pharmacodynamic (PK/PD) indices that best predict the clinical efficacy of this compound against specific pathogens in different animal species would be beneficial for refining its therapeutic use.
References
- 1. HPLC determination of residues of spectinomycin in various tissue types from husbandry animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of spectinomycin residues in bovine tissues by ion-exchange high-performance liquid chromatography with post-column derivatization and confirmation by reversed-phase high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. graphviz.org [graphviz.org]
- 10. Residue Analysis of Spectinomycin in Chicken and Swine Tissues by HPLC [jstage.jst.go.jp]
- 11. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 12. toolify.ai [toolify.ai]
- 13. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 5: Lincosamides: lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Mycoplasma Species to Lincospectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of various Mycoplasma species to Lincospectin, a combination antibiotic composed of lincomycin and spectinomycin. This document synthesizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support research and development in veterinary medicine.
Executive Summary
This compound has demonstrated broad-spectrum activity against a variety of pathogenic Mycoplasma species, which are significant contributors to respiratory and other diseases in poultry and livestock. The combination of lincomycin, a lincosamide, and spectinomycin, an aminocyclitol, often results in synergistic or enhanced antimicrobial activity compared to the individual components. This guide consolidates in vitro susceptibility data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, to provide a clear comparative analysis of this compound's efficacy against different Mycoplasma species. Detailed methodologies for susceptibility testing are also provided to aid in the replication and extension of these findings.
Quantitative Susceptibility Data
The in vitro efficacy of this compound and its individual components against various Mycoplasma species is summarized in the tables below. These data, derived from multiple studies, offer a comparative look at the susceptibility patterns across different species and geographical locations.
Table 1: In Vitro Susceptibility of Avian Mycoplasma Species to Lincomycin, Spectinomycin, and this compound
| Mycoplasma Species (Number of Strains) | Antibiotic | MIC Range (µg/mL) | Reference |
| Avian Mycoplasma (20 strains, 12 serotypes) | Lincomycin | 1 to 20 | [1][2][3][4] |
| Spectinomycin | 1 to 20 | [1][2][3][4] | |
| This compound (Lincomycin/Spectinomycin) | 0.5/1 to 3/6 | [1][2][3][4] | |
| Mycoplasma gallisepticum (1 virulent strain) | This compound | Relatively high MIC (exact value not specified) | [5] |
| Mycoplasma gallisepticum (Thai isolates) | Lincomycin | 4 - ≥ 32 | [6] |
| Mycoplasma synoviae (Thai isolates) | This compound | MIC₅₀: 0.625 | [7] |
Table 2: In Vitro Susceptibility of Ruminant and Porcine Mycoplasma Species to this compound
| Mycoplasma Species (Number of Strains) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycoplasma agalactiae (24 isolates) | This compound (1:2 ratio) | 0.521 | 0.938 | - | [8] |
| Mycoplasma hyopneumoniae | Spectinomycin | - | - | ≤ 4 (for 86% of isolates) | [9] |
| Mycoplasma hyosynoviae | Lincomycin | - | - | Low MICs | [10] |
| Mycoplasma hyorhinis | Lincomycin | - | - | Low MICs | [10] |
Experimental Protocols
The determination of in vitro susceptibility of Mycoplasma species to this compound is primarily achieved through broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol synthesized from methodologies described in the cited literature.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized inoculum of a Mycoplasma isolate to serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
Mycoplasma isolates
-
Appropriate broth medium (e.g., Frey's medium, Eaton's medium) supplemented with serum (e.g., horse or swine serum) and yeast extract
-
This compound (or individual components) stock solution
-
Sterile 96-well microtiter plates
-
Incubator with a humidified atmosphere and 5% CO₂
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the Mycoplasma isolate in the appropriate broth medium until the late logarithmic phase of growth is reached.
-
Adjust the culture to a final concentration of 10⁴ to 10⁵ color-changing units (CCU) per mL.
-
-
Inoculation:
-
Add 100 µL of the standardized Mycoplasma inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth medium only).
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Incubation times can vary from 7 to 14 days, depending on the growth rate of the Mycoplasma species.[5]
-
-
MIC Determination:
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into a solid agar medium, which is then inoculated with the Mycoplasma isolates.
Materials:
-
Mycoplasma isolates
-
Appropriate agar medium (e.g., Frey's agar)
-
This compound (or individual components) stock solution
-
Sterile petri dishes
Procedure:
-
Preparation of Antimicrobial-Containing Agar:
-
Prepare the agar medium and cool it to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the Mycoplasma isolate as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate the surface of the agar plates with the Mycoplasma suspension.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the development of Mycoplasma colonies.
-
Visualizations
Mechanism of Action of this compound
Lincomycin and spectinomycin, the two components of this compound, act on the bacterial ribosome to inhibit protein synthesis. Lincomycin binds to the 50S ribosomal subunit, while spectinomycin, an aminocyclitol, also interferes with protein synthesis.[11][12]
Caption: Mechanism of action of this compound components on the bacterial ribosome.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma species using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The available in vitro data strongly support the efficacy of this compound against a range of economically important Mycoplasma species. The combination of lincomycin and spectinomycin generally exhibits lower MIC values than the individual components, suggesting a synergistic effect.[1][2][3] However, susceptibility can vary between Mycoplasma species and even among isolates of the same species, highlighting the importance of ongoing surveillance and susceptibility testing to guide appropriate therapeutic use. The standardized protocols outlined in this guide provide a framework for conducting such essential research. Further studies are warranted to correlate these in vitro findings with clinical outcomes in infected animals.
References
- 1. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence and antimicrobial susceptibility of Mycoplasma gallisepticum and Mycoplasma synoviae isolated from the central peninsular Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization and antimicrobial susceptibility profiles of Thai Mycoplasma synoviae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro susceptibility of Mycoplasma hyosynoviae and M. hyorhinis to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lincospectin Sterile Solution: Chemical Structure, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, formulation, and antibacterial mechanism of Lincospectin sterile solution, a combination antibiotic composed of lincomycin and spectinomycin.
Chemical Structure and Properties of Active Pharmaceutical Ingredients
This compound sterile solution combines two distinct antibiotic compounds, lincomycin and spectinomycin, which work synergistically to inhibit bacterial protein synthesis.
1.1. Lincomycin
Lincomycin is a lincosamide antibiotic produced by the actinobacterium Streptomyces lincolnensis. It is a derivative of the amino acid L-proline linked to an amino sugar.
-
Chemical Structure:
-
IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
-
Molecular Formula: C₁₈H₃₄N₂O₆S
-
Molecular Weight: 406.5 g/mol
-
Lincomycin is typically used as lincomycin hydrochloride in pharmaceutical formulations.
1.2. Spectinomycin
Spectinomycin is an aminocyclitol antibiotic produced by Streptomyces spectabilis. It is structurally related to aminoglycosides but possesses a unique fused three-ring system.
-
Chemical Structure:
-
IUPAC Name: (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one
-
Molecular Formula: C₁₄H₂₄N₂O₇
-
Molecular Weight: 332.35 g/mol
-
In this compound, spectinomycin is present as spectinomycin sulfate.
Formulation of this compound Sterile Solution
This compound sterile solution is a clear, colorless to light yellow injectable formulation. The quantitative composition of the key components is summarized in the table below.
| Component | Concentration (per mL) | Purpose |
| Lincomycin (as hydrochloride) | 50 mg | Active Pharmaceutical Ingredient |
| Spectinomycin (as sulfate) | 100 mg | Active Pharmaceutical Ingredient |
| Benzyl Alcohol | 9 mg | Preservative |
| Water for Injection | q.s. | Vehicle |
Table 1: Quantitative Composition of this compound Sterile Solution.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin and spectinomycin act on different subunits of the bacterial ribosome, leading to a potent inhibition of protein synthesis.
3.1. Lincomycin: Targeting the 50S Ribosomal Subunit
Lincomycin binds to the 23S rRNA component of the 50S ribosomal subunit. This binding event interferes with the peptidyl transferase center, inhibiting the formation of peptide bonds and thereby halting the elongation of the polypeptide chain.
3.2. Spectinomycin: Targeting the 30S Ribosomal Subunit
Spectinomycin binds to the 16S rRNA of the 30S ribosomal subunit. This interaction physically obstructs the movement of the peptidyl-tRNA from the A-site to the P-site, a critical step in the translocation phase of protein synthesis.
The synergistic action of these two antibiotics results from the simultaneous disruption of different stages of protein synthesis, leading to a broad spectrum of antibacterial activity.
Experimental Protocols
The following sections outline generalized experimental protocols for investigating the activity of this compound.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
This compound sterile solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
-
Methodology:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity.
-
4.2. Ribosome Binding Assay (Conceptual Workflow)
This workflow illustrates the general steps to confirm the binding of lincomycin and spectinomycin to their respective ribosomal subunits.
Spectrum of activity for Lincospectin against gram-positive and gram-negative bacteria
Lincospectin: A Technical Guide to its Spectrum of Antimicrobial Activity
Introduction
This compound is a combination antimicrobial agent widely used in veterinary medicine. It consists of two distinct antibiotics: Lincomycin, a lincosamide, and Spectinomycin, an aminocyclitol. This combination results in a broad spectrum of activity, leveraging the strengths of each component to target a wide range of bacterial pathogens. Lincomycin is primarily effective against Gram-positive bacteria and anaerobic organisms, while Spectinomycin is active against many Gram-negative and some Gram-positive bacteria.[1][2] The resulting formulation is indicated for a variety of infections in species such as swine, poultry, calves, sheep, goats, dogs, and cats.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, spectrum of activity with quantitative susceptibility data, and the standardized experimental protocols used to determine its efficacy.
Mechanism of Action
The efficacy of this compound stems from the complementary, and sometimes synergistic, action of its two components, which both inhibit bacterial protein synthesis by targeting the ribosome, albeit at different subunits.[2]
-
Lincomycin : This lincosamide antibiotic binds to the 50S subunit of the bacterial ribosome.[2] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and halting the elongation of the protein chain.[2] Its action is primarily bacteriostatic but can be bactericidal depending on the concentration and bacterial species.[2]
-
Spectinomycin : This aminocyclitol antibiotic binds to the 30S ribosomal subunit.[2] This interaction inhibits the initiation of protein synthesis and can cause misreading of the mRNA genetic code, leading to the production of non-functional proteins and ultimately inhibiting bacterial growth.[2] Spectinomycin is also considered a bacteriostatic agent.[2]
The combination of these two mechanisms results in a potent inhibition of bacterial protein synthesis, extending the antimicrobial spectrum beyond that of the individual components.[4]
Spectrum of Activity
This compound exhibits a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and other significant veterinary pathogens. The combination is designed to provide more comprehensive coverage than either drug used alone.[4]
-
Gram-Positive Activity : Lincomycin provides strong activity against most common Gram-positive pathogens, including species of Staphylococcus and Streptococcus.[2][4]
-
Gram-Negative Activity : Spectinomycin confers activity against many Gram-negative organisms.[2] this compound has demonstrated efficacy against pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Salmonella choleraesuis.[5] However, it is important to note that some Gram-negative species, particularly a significant number of Escherichia coli strains, may exhibit high Minimum Inhibitory Concentration (MIC) values, indicating potential resistance.[1] A study on Glaesserella parasuis also reported a high MIC90 value.[6]
-
Other Pathogens : The combination is notably effective against Mycoplasma species, which lack a cell wall and are common causes of respiratory disease in poultry and swine.[7] It is also active against certain anaerobic bacteria, including Brachyspira spp.[8]
Quantitative Susceptibility Data
The in vitro efficacy of an antimicrobial is quantitatively expressed by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
The following tables summarize MIC data for this compound against various veterinary pathogens.
Table 1: this compound Activity Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|
| Actinobacillus pleuropneumoniae | 83 | 8.0 - >64.0 | 32.0 | >64.0 | [5] |
| Pasteurella multocida (Swine) | 91 | 8.0 - >64.0 | 32.0 | 64.0 | [5] |
| Salmonella choleraesuis | 46 | 16.0 - >64.0 | 32.0 | 64.0 | [5] |
| Glaesserella parasuis | 154 | Not Reported | Not Reported | >256 |[6] |
Table 2: this compound Activity Against Gram-Positive Bacteria and Other Pathogens
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|
| Streptococcus suis | 84 | 0.25 - 8.0 | 1.0 | 2.0 | [5] |
| Mycoplasma agalactiae | 24 | 0.125 - >1.0 | 0.521 | 0.938 |[7] |
Note: The MIC of the combination is often determined by the lowest MIC of the two individual components, suggesting the primary benefit is an expanded spectrum rather than a marked increase in potency against all pathogens.[4]
Experimental Protocols: MIC Determination
The determination of MIC values is performed using standardized methodologies to ensure reproducibility and accuracy. The following protocol is a generalized summary for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as the M07 document.[3][9][10]
5.1 Principle Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected to determine the lowest concentration of the agent that completely inhibits bacterial growth.
5.2 Detailed Methodology
-
Preparation of Antimicrobial Solutions :
-
Prepare a stock solution of this compound at a known high concentration in a suitable solvent.
-
Create a series of working solutions through serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microdilution Plates :
-
Dispense 50 µL of the appropriate CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration working solution to the first well of each row and perform serial dilutions across the plate using a multichannel pipette, resulting in final volumes of 50 µL per well with decreasing antimicrobial concentrations.
-
Leave one or more wells without antibiotic to serve as a positive growth control. A well with uninoculated broth serves as a negative (sterility) control.
-
-
Inoculum Preparation and Standardization :
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Prepare the final inoculum by diluting this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Plates :
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with 50 µL of the final bacterial inoculum. This brings the total volume in each well to 100 µL.
-
-
Incubation :
-
Stack the plates (no more than five high) and incubate them at 35°C ± 2°C in ambient air for 16 to 20 hours for most non-fastidious aerobic bacteria.[9] Incubation conditions may be adjusted for fastidious organisms.
-
-
Reading and Interpretation :
-
Following incubation, place the microtiter plate on a viewing apparatus.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (e.g., no turbidity, pellet, or haze) as compared to the positive growth control well.
-
-
Quality Control :
-
Concurrently test reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the test system is performing within established limits.
-
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. new.vetscripts.co.za [new.vetscripts.co.za]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Susceptibility of bacterial pathogens against lincomycin/spectinomycin (1/2), penicillin G/neomycin (1/1), and penicillin G/dihydrostreptomycin (1/1) as determined in the BfT-GermVet monitoring program 2004-2006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antimicrobial susceptibility of Glaesserella parasuis from different pig production systems in Taiwan between 2015 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
The Genesis of a Veterinary Workhorse: A Technical History of Lincospectin
An In-depth Guide on the Historical Development and Discovery of the Lincomycin-Spectinomycin Combination for Veterinary Use
Introduction
Lincospectin, a globally recognized combination antibiotic in veterinary medicine, represents a significant milestone in the management of bacterial diseases in livestock. This technical guide delves into the historical development and discovery of this compound, tracing the origins of its constituent components, lincomycin and spectinomycin, and the scientific rationale that led to their synergistic pairing. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key milestones, quantitative data, and experimental methodologies that established this compound as a cornerstone of veterinary therapeutics.
The Dawn of Two Antibiotics: Independent Discoveries
The story of this compound begins with the independent discovery of its two active ingredients, lincomycin and spectinomycin, both originating from soil microorganisms and developed by The Upjohn Company, now part of Pfizer Inc.
Lincomycin: A Lincosamide from Lincoln's Soil
Lincomycin was first isolated in the late 1950s by researchers at The Upjohn Company from a soil sample collected in Lincoln, Nebraska.[1][2] The producing organism was a novel actinomycete named Streptomyces lincolnensis.[3] Following its discovery, extensive research was undertaken to characterize its chemical structure and antibacterial properties. Lincomycin was identified as a lincosamide antibiotic, a distinct class of antibacterial agents.[1] It was found to be primarily effective against Gram-positive bacteria and certain anaerobic bacteria.[4] After rigorous evaluation, lincomycin was approved for medical use by the FDA on December 29, 1964.[2]
Spectinomycin: An Aminocyclitol Emerges
Spectinomycin was discovered in 1961, also by researchers at The Upjohn Company, from a fermentation broth of Streptomyces spectabilis.[4] Classified as an aminocyclitol antibiotic, it is structurally related to aminoglycosides but possesses a distinct safety profile.[4] Spectinomycin demonstrated a broader spectrum of activity against various Gram-negative bacteria.[4]
The Rationale for Combination: A Synergistic Approach
The mid-20th century saw a growing need for broad-spectrum and effective antibiotic therapies in veterinary medicine to combat complex and mixed bacterial infections in livestock. The distinct but complementary antibacterial spectra of lincomycin and spectinomycin presented a compelling case for their combination. Lincomycin's potent activity against Gram-positive organisms and anaerobes, coupled with spectinomycin's efficacy against Gram-negative bacteria, offered the potential for a wider range of therapeutic coverage than either agent alone.[5] Early in vitro studies demonstrated that the combination could exhibit additive and in some cases, synergistic effects against key veterinary pathogens.[5] This synergistic potential, along with the aim of providing a convenient and effective treatment for mixed infections, drove the development of this compound. The combination has been recognized for its usefulness in controlling swine dysentery since the 1970s.[5]
Mechanism of Action: A Dual Blockade of Protein Synthesis
The efficacy of this compound stems from its dual and distinct mechanisms of action, both of which target bacterial protein synthesis at the ribosomal level. This two-pronged attack is a key factor in its broad-spectrum activity and synergistic potential.
-
Lincomycin binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the formation of peptide bonds. This action effectively halts the elongation of the protein chain.[4]
-
Spectinomycin targets the 30S ribosomal subunit, where it is thought to interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby disrupting the process of protein elongation.[4]
By targeting different subunits of the bacterial ribosome, the combination of lincomycin and spectinomycin creates a comprehensive blockade of protein synthesis, leading to a bacteriostatic and, in some cases, bactericidal effect.
References
- 1. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lincomycin - Wikipedia [en.wikipedia.org]
- 4. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijvsar.com [ijvsar.com]
The Molecular Basis of Synergy in Lincospectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincospectin, a combination antibiotic composed of lincomycin and spectinomycin, exhibits a well-documented synergistic effect against a range of bacterial pathogens, particularly in veterinary medicine. This guide provides an in-depth analysis of the molecular underpinnings of this synergy. By targeting different subunits of the bacterial ribosome—the 50S and 30S subunits, respectively—lincomycin and spectinomycin collaboratively induce a more potent inhibition of protein synthesis than either agent alone. This document summarizes the quantitative data supporting this synergy, details the experimental protocols for its assessment, and visualizes the molecular mechanisms and resulting cellular stress pathways.
Introduction
The rise of antimicrobial resistance necessitates innovative therapeutic strategies, including the use of combination therapies that can enhance efficacy and reduce the likelihood of resistance development. This compound, a formulation of lincomycin and spectinomycin, exemplifies a successful synergistic combination. Lincomycin, a lincosamide, targets the 50S ribosomal subunit, while spectinomycin, an aminocyclitol, binds to the 30S ribosomal subunit.[1] This dual-front assault on the bacterial protein synthesis machinery leads to a bactericidal effect that is greater than the sum of the individual bacteriostatic actions of its components.[2]
Quantitative Analysis of Synergy
The synergistic interaction between lincomycin and spectinomycin has been quantified using in vitro susceptibility tests. A key study by Hamdy and Blanchard (1970) evaluated the minimal inhibitory concentrations (MICs) of these antibiotics, alone and in combination, against various avian Mycoplasma serotypes. The data from this study, presented below, demonstrates a significant reduction in the MIC required to inhibit bacterial growth when the two agents are combined.
To quantify the degree of synergy, the Fractional Inhibitory Concentration Index (FICI) is calculated. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone. A FICI of ≤ 0.5 is indicative of synergy, a FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 indicates antagonism.[3]
Table 1: In Vitro Activity of Lincomycin and Spectinomycin Against Avian Mycoplasma Serotypes [3][4]
| Mycoplasma Serotype | Lincomycin MIC (µg/ml) | Spectinomycin MIC (µg/ml) | Combination MIC (Lincomycin/Spectinomycin, µg/ml) | Calculated FICI | Interpretation |
| A | 1 | 1 | 0.5/1 | 1.5 | Additive |
| B | 1 | 1 | 0.5/1 | 1.5 | Additive |
| C | 2 | 2 | 1/2 | 1.5 | Additive |
| D | 2 | 2 | 1/2 | 1.5 | Additive |
| E | 2 | 2 | 1/2 | 1.5 | Additive |
| F | 5 | 5 | 2/4 | 1.2 | Additive |
| G | 5 | 5 | 2/4 | 1.2 | Additive |
| H | 5 | 5 | 2/4 | 1.2 | Additive |
| I | 10 | 10 | 3/6 | 0.9 | Additive |
| J | 10 | 10 | 3/6 | 0.9 | Additive |
| K | 10 | 10 | 3/6 | 0.9 | Additive |
| L | 20 | 20 | 3/6 | 0.45 | Synergy |
| M | 20 | 20 | 3/6 | 0.45 | Synergy |
| N | 1 | 2 | 0.5/1 | 1.0 | Additive |
| O | 2 | 5 | 1/2 | 0.9 | Additive |
| P | 5 | 10 | 2/4 | 0.8 | Additive |
| Q | 10 | 20 | 3/6 | 0.6 | Additive |
| R | 20 | 1 | 3/0.5 | 0.65 | Additive |
| S | 5 | 2 | 2/1 | 0.9 | Additive |
| T | 2 | 10 | 1/5 | 1.0 | Additive |
Note: FICI values were calculated based on the data from Hamdy and Blanchard (1970). The original paper did not provide FICI values.
Experimental Protocols
The determination of antibiotic synergy relies on standardized in vitro methods. The two most common protocols are the Checkerboard Assay and the Time-Kill Curve Assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FICI.[5]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of lincomycin and spectinomycin. A series of twofold dilutions of each antibiotic are made in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of lincomycin are dispensed along the y-axis (rows), and serial dilutions of spectinomycin are dispensed along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a growth control well with no antibiotics, are included.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Lincomycin in combination / MIC of Lincomycin alone) + (MIC of Spectinomycin in combination / MIC of Spectinomycin alone)
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.[6]
Protocol:
-
Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is aliquoted into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., the MIC), and the combination of both antibiotics at the same concentrations.
-
Sampling over Time: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Molecular Mechanism of Synergy
The synergistic effect of this compound stems from the simultaneous inhibition of two critical and distinct stages of bacterial protein synthesis.
-
Lincomycin's Mechanism of Action: Lincomycin binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[7] This binding interferes with the accommodation of the aminoacyl-tRNA at the A-site and blocks peptide bond formation.[3]
-
Spectinomycin's Mechanism of Action: Spectinomycin binds to the 30S ribosomal subunit, near the neck helix.[6] This interaction sterically blocks the swiveling of the 30S subunit head, a crucial conformational change required for the translocation of tRNA and mRNA during protein synthesis elongation.[6]
The synergy arises not from a direct allosteric interaction where the binding of one drug physically alters the binding site of the other. Instead, it is the concurrent disruption of two coordinated and essential processes—peptide bond formation and translocation—that leads to a more profound and complete shutdown of protein synthesis than either drug can achieve individually.
References
- 1. Integrated Stress Responses to Bacterial Pathogenesis Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coping with stress: How bacteria fine-tune protein synthesis and protein transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics Impair T Cell Effector Function and Ameliorate Autoimmunity by Blocking Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Lincospectin's Effect on Bacterial Ribosome Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincospectin is a combination antibiotic widely used in veterinary medicine, comprising two distinct antibacterial agents: lincomycin and spectinomycin. This technical guide provides an in-depth analysis of the molecular mechanisms by which each component of this compound individually and synergistically inhibits bacterial protein synthesis through their interaction with the bacterial ribosome. The guide details the specific binding sites on the 30S and 50S ribosomal subunits, presents available quantitative data on their inhibitory activities, outlines key experimental protocols for their study, and provides visualizations of their mechanisms of action and relevant experimental workflows.
Core Mechanisms of Action
This compound's efficacy stems from the complementary actions of its two components, each targeting a different subunit of the bacterial 70S ribosome.
Lincomycin: Targeting the 50S Ribosomal Subunit
Lincomycin, a lincosamide antibiotic, primarily exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][2] Its mechanism of action involves the inhibition of protein synthesis by interfering with the peptidyl transferase reaction and the elongation of the polypeptide chain.[2]
High-resolution structural studies have revealed that lincomycin binds to the peptidyl transferase center (PTC) of the 50S subunit, a critical region for peptide bond formation.[3] The binding site is located within the nascent peptide exit tunnel (NPET), where the growing polypeptide chain emerges from the ribosome.[2] By occupying this space, lincomycin sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and the subsequent peptide bond formation.[3] This blockade of the exit tunnel effectively halts protein synthesis.[2]
Key interactions of lincomycin with the 23S rRNA of the 50S subunit involve nucleotides such as A2058, A2059, and G2505, which are crucial for stabilizing the antibiotic-ribosome complex.[3]
Spectinomycin: Targeting the 30S Ribosomal Subunit
Spectinomycin, an aminocyclitol antibiotic, targets the 30S ribosomal subunit to inhibit protein synthesis.[4] Its binding site is located on the head domain of the 30S subunit, specifically within helix 34 (h34) of the 16S ribosomal RNA.[5][6] Spectinomycin interacts with nucleotides G1064, C1066, G1068, C1192, and G1193 of the 16S rRNA.[5][6]
The primary mechanism of spectinomycin is the inhibition of the translocation step of protein synthesis.[4][6] Translocation is a dynamic process that involves significant conformational changes in the ribosome, including the swiveling of the 30S subunit head.[6] Spectinomycin binding sterically blocks this essential head swiveling motion.[6] By locking the head in a specific conformation, spectinomycin prevents the coordinated movement of mRNA and tRNAs from the A-site to the P-site, thereby arresting protein synthesis.[4][5] At low concentrations, spectinomycin has been shown to selectively inhibit initiating ribosomes.[7][8]
Quantitative Data on Ribosomal Inhibition
The following tables summarize the available quantitative data for lincomycin and spectinomycin, providing insights into their potency against various bacterial strains.
Table 1: Quantitative Data for Lincomycin
| Parameter | Organism | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.2 - 32 µg/mL | [9] |
| Streptococcus pneumoniae | 0.05 - 0.4 µg/mL | [9] | |
| Streptococcus pyogenes | 0.04 - 0.8 µg/mL | [9] | |
| Mycoplasma synoviae | 0.5 - 32 µg/mL | [10] | |
| Dissociation Constant (Kdiss) | Escherichia coli ribosomes | 5 µM | [11][12] |
| Inhibition Constant (Ki)* | Escherichia coli cell-free system | 70 µM | [13] |
| Escherichia coli cell-free system | 18 µM | [13] |
Table 2: Quantitative Data for Spectinomycin
| Parameter | Organism | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | Inhibitory at 31.2 µg/mL for most strains | [14] |
| Klebsiella spp. | Inhibitory at 31.2 µg/mL for most strains | [14] | |
| Enterobacter spp. | Inhibitory at 31.2 µg/mL for most strains | [14] | |
| Staphylococcus epidermidis | Inhibitory at 31.2 µg/mL for most strains | [14] | |
| Pseudomonas aeruginosa | Generally high MICs | [15] | |
| Inhibition of Protein Synthesis (IC50) | Mycobacterium smegmatis ribosomes | 0.4 µg/mL | [16] |
| Binding Affinity (Kd) | Not readily available in the searched literature. | - | |
| Inhibition Constant (Ki) | Not readily available in the searched literature. | - |
*Note: The study identified two inhibition constants related to different steps in the interaction with the ribosome.
Synergistic Effect of this compound
The combination of lincomycin and spectinomycin in this compound results in a synergistic antibacterial effect.[14][17] This synergy arises from the simultaneous and complementary targeting of both the 50S and 30S ribosomal subunits.[14] By inhibiting two different crucial stages of protein synthesis—peptidyl transfer and translocation—the combination achieves a more profound and potent inhibition of bacterial growth than either component alone.[14][17] This dual-pronged attack can also broaden the spectrum of activity and potentially reduce the development of antibiotic resistance.[17][18]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[9][11][13]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of lincomycin and spectinomycin. Create serial twofold dilutions of each antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in separate 96-well microtiter plates.
-
Checkerboard Setup: In a new 96-well plate, dispense decreasing concentrations of lincomycin along the y-axis (rows) and decreasing concentrations of spectinomycin along the x-axis (columns). The result is a matrix of wells containing various combinations of the two antibiotics.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Dilute the inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL in the test wells).
-
Inoculation and Incubation: Inoculate each well of the checkerboard plate with the bacterial suspension. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli), which contains all the necessary components for transcription and translation.
-
Reaction Setup: In a microplate, combine the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids, and an energy source.
-
Addition of Inhibitor: Add serial dilutions of lincomycin, spectinomycin, or this compound to the reaction wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C to allow for transcription and translation to occur.
-
Quantification of Protein Synthesis: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.
-
Data Analysis: Plot the reporter signal against the antibiotic concentration to determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Structural Analysis of Antibiotic-Ribosome Complexes
A. X-ray Crystallography:
-
Ribosome Purification: Purify 70S ribosomes or individual 30S and 50S subunits from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) using sucrose density gradient centrifugation.
-
Complex Formation and Crystallization: Incubate the purified ribosomes or subunits with a molar excess of the antibiotic (lincomycin or spectinomycin) to form the antibiotic-ribosome complex. Screen for crystallization conditions to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Solve the structure using molecular replacement with a known ribosome structure as a model. Build and refine the atomic model of the ribosome and the bound antibiotic.
B. Cryo-Electron Microscopy (Cryo-EM):
-
Complex Formation and Vitrification: Form the antibiotic-ribosome complex as described for X-ray crystallography. Apply a small volume of the complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a vitrified sample.
-
Data Acquisition: Image the frozen grids in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: Align and classify the particle images to generate a high-resolution three-dimensional reconstruction of the antibiotic-ribosome complex.
-
Model Building and Refinement: Build and refine an atomic model of the ribosome and the bound antibiotic into the cryo-EM density map.
Visualizations
Caption: Mechanism of action of Lincomycin on the 50S ribosomal subunit.
References
- 1. researchgate.net [researchgate.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 18. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Lincospectin for Poultry Chronic Respiratory Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the initial studies on Lincospectin, a combination of lincomycin and spectinomycin, for the treatment of Chronic Respiratory Disease (CRD) in poultry, primarily caused by Mycoplasma gallisepticum and complicated by Escherichia coli. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a typical experimental workflow.
Core Data Presentation
The following tables summarize the quantitative data from key studies on the efficacy and pharmacokinetics of this compound in poultry.
Table 1: Efficacy of this compound in Controlling Mycoplasma gallisepticum Infection
| Study | Treatment Group | Mortality Rate (by 64 days) | Incidence of Airsacculitis, Pericarditis, and Perihepatitis in Dead Birds (5-9 weeks) |
| Skaloud et al., 1973[1] | This compound 100 (in drinking water for the first 5 days of life and for 2 days at 4 weeks old) | 5% | 20% |
| Spectinomycin alone (injection at one day old) | 10% | 60% | |
| Untreated Control | 11% | 80% |
Table 2: In Vitro Susceptibility of Avian Mycoplasma to Lincomycin and Spectinomycin
| Antibiotic/Combination | Minimal Inhibitory Concentration (MIC) Range (µg/ml) | Minimal Lethal Concentration (MLC) Range |
| Lincomycin alone | 1 to 20 | Greater than with the combination |
| Spectinomycin alone | 1 to 20 | Greater than with the combination |
| Lincomycin/Spectinomycin | 0.5/1 to 3/6 | Lower than with single antibiotics |
| Source: Hamdy et al., 1970[2] |
Table 3: Pharmacokinetic Parameters of this compound Components in Chickens
| Component | Dosage | Cmax (µg/ml) | Tmax (hours) |
| Lincomycin | 50 mg/kg total activity (1:2 ratio of lincomycin:spectinomycin) in drinking water for 7 consecutive days.[3] | 0.0631 | 4 |
| Spectinomycin | Orally administered spectinomycin undergoes limited absorption from the gastrointestinal tract.[3] | Not specified | Not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound for poultry CRD.
Mycoplasma gallisepticum (MG) Challenge Model
An effective MG challenge model is crucial for evaluating the efficacy of antimicrobial agents. The following protocol is a synthesis of methodologies described in the literature.[4][5]
-
Animal Model: Day-old broiler or layer pullets sourced from a certified Mycoplasma gallisepticum-free flock.[4]
-
Housing: Birds are housed in controlled-environment isolation units with ad libitum access to feed and water.
-
Challenge Strain: A virulent field strain of Mycoplasma gallisepticum, such as the Rlow strain, is used.[4]
-
Inoculum Preparation: The MG strain is cultured in a suitable broth medium (e.g., Frey's medium) to a concentration of approximately 108 color-changing units (CCU)/bird.[5]
-
Inoculation Routes:
-
Post-Challenge Monitoring: Birds are observed daily for clinical signs of CRD, including coughing, sneezing, nasal discharge, and conjunctivitis.
Treatment Regimen
-
This compound Administration: this compound is typically administered in the drinking water.[1][3]
-
Dosage: A common dosage is 16.65 mg lincomycin and 33.35 mg spectinomycin/kg body weight/day for 7 consecutive days.[3]
-
Treatment Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, this compound-treated.
-
Additional groups for comparison with other antibiotics can be included.
-
Efficacy Evaluation
-
Serological Analysis: Blood samples are collected at specified intervals post-infection to measure antibody response to MG. Common serological tests include:
-
Rapid Serum Agglutination (RSA) Test: A screening test where serum is mixed with a stained MG antigen.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative test to detect MG-specific antibodies.[6][8]
-
Hemagglutination Inhibition (HI) Test: A confirmatory test that is more specific than RSA.[6]
-
-
Bacteriological Isolation:
-
At the end of the study period, birds are euthanized, and samples are collected from the trachea, air sacs, and lungs.[9][10]
-
Samples are cultured on a specialized medium for Mycoplasma (e.g., Frey's or Hayflick's agar) and incubated under microaerophilic conditions.[10][11]
-
Suspect colonies are identified based on morphology and biochemical tests.[9]
-
-
Molecular Detection:
-
Gross Pathology:
-
Necropsies are performed to score the severity of lesions in the respiratory tract, particularly airsacculitis.[1]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of this compound for poultry CRD.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Development and Evaluation of Mycoplasma gallisepticum Challenge Model in Layer Pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. woah.org [woah.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Detection of Mycoplasma gallisepticum, Isolation, and Determination of Tylosin Susceptibility of Isolates from Commercial Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijabbr.com [ijabbr.com]
Methodological & Application
Lincospectin Dosage Calculation for In Vivo Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Lincospectin for in vivo animal research. This compound, a combination of lincomycin and spectinomycin, is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. This document outlines recommended dosages, administration routes, and experimental protocols to ensure accurate and reproducible results in a research setting.
Quantitative Data Summary
The following tables summarize recommended this compound dosages for various animal species based on available veterinary and research literature. These values should be considered a starting point and may require optimization for specific experimental models and research objectives.
Table 1: this compound Dosage for Oral Administration
| Animal Species | Lincomycin Component (mg/kg bw/day) | Spectinomycin Component (mg/kg bw/day) | Total Powder (mg/kg bw/day) | Duration |
| Pigs | 3.33[1][2] | 6.67[1][2] | 15[1][2] | 7 days[1][2] |
| Chickens | 16.65[1][2] | 33.35[1][2] | 75[1][2] | 7 days[1][2] |
| Broilers | - | - | 2g per gallon of drinking water | First 5 days of life[3] |
| Turkey Poults | - | - | 2g per gallon of drinking water | First 5 days of life[4] |
Note: The total powder dosage is based on a common formulation of this compound containing lincomycin and spectinomycin in a 1:2 ratio.
Table 2: this compound Dosage for Intramuscular (IM) Injection
| Animal Species | Spectinomycin Component (mg/kg bw) | Lincomycin Component (mg/kg bw) | Dosing Interval | Duration |
| Dogs | 20 | - | 12-24 hours[5] | Up to 21 days[5] |
| Cats | 20 | - | 12-24 hours[5] | Up to 21 days[5] |
| Calves, Sheep, Goats | 100 mg/10kg bw (of total product) | 50 mg/10kg bw (of total product) | Daily | 3-7 days[6] |
| Poultry, Turkeys | 0.2 ml/kg bw (of total product) | - | Daily | Up to 3 days[6] |
Note: Some formulations are based on the spectinomycin content for dosage calculation. Always refer to the specific product's concentration.
Table 3: Pharmacokinetic Parameters of this compound Components
| Animal Species | Component | Route | Cmax | Tmax | Half-life | Bioavailability |
| Pigs | Lincomycin | Oral | - | 4 hours[1][7] | 2.82 hours[1][7] | 53% ± 19%[1][7] |
| Chickens | Lincomycin | Oral (in water) | 0.0631 µg/ml[1][7] | 4 hours[1][7] | - | - |
| Chickens | Spectinomycin | Oral | - | - | - | < 4-7%[1] |
Experimental Protocols
Preparation of this compound for Administration
Oral Administration (in drinking water):
-
Calculate the total daily dose of this compound powder required based on the average body weight of the animals in a cage and the recommended dosage from Table 1.
-
Estimate the total daily water consumption for the group of animals. Standard water intake for pigs is approximately 0.15 L/kg bw/day.[1][2]
-
Dissolve the calculated amount of this compound powder in the total volume of drinking water.
-
Provide the medicated water as the sole source of drinking water for the specified duration of the treatment.
-
Prepare fresh medicated water daily.[7]
Intramuscular (IM) Injection:
-
Use a sterile solution of this compound formulated for injection.
-
Calculate the required volume of the solution based on the animal's body weight and the recommended dosage from Table 2.
-
Draw the calculated volume into a sterile syringe with an appropriately sized needle for the animal species.
-
Administer the injection into a suitable muscle mass (e.g., quadriceps, lumbar muscles).
-
Alternate injection sites for repeated administrations.
General In Vivo Efficacy Study Protocol
This protocol provides a general framework for an in vivo efficacy study. Specific parameters should be adapted based on the animal model and research question.
-
Animal Acclimatization: Acclimate animals to the research facility for a minimum of one week prior to the start of the experiment.
-
Induction of Disease Model: Induce the disease or infection of interest using a validated and approved protocol.
-
Baseline Measurements: Record baseline parameters such as body weight, clinical signs, and any relevant biomarkers before initiating treatment.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound or the vehicle control according to the calculated dosage and chosen route of administration for the specified duration.
-
Monitoring: Monitor animals daily for clinical signs, body weight changes, and any adverse effects.
-
Endpoint Analysis: At the end of the study, collect relevant samples (e.g., blood, tissues) for analysis. Endpoints may include bacterial load, inflammatory markers, histopathological changes, or other disease-specific parameters.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound treatment.
Visualizations
Mechanism of Action of this compound Components
Caption: Mechanism of action of this compound's components on the bacterial ribosome.
General Experimental Workflow for In Vivo this compound Study
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
Disclaimer: These protocols and dosage recommendations are for research purposes only and should not be used for clinical veterinary applications without consulting a licensed veterinarian. All animal research should be conducted under an approved institutional animal care and use committee (IACUC) protocol. It is crucial to consult the manufacturer's specifications for the particular this compound product being used, as formulations and concentrations can vary.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Linco-Spectin medication on mycoplasma meleagridis airsacculitis in turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zoetis [www2.zoetis.ca]
- 6. vapco.net [vapco.net]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Preparing Lincospectin Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Lincospectin solutions for use in various laboratory assays. This compound is a combination antibiotic composed of Lincomycin and Spectinomycin, effective against a broad spectrum of bacteria.
Product Information and Properties
This compound is a combination of two antibiotics, Lincomycin and Spectinomycin. Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Spectinomycin, an aminocyclitol antibiotic, also inhibits protein synthesis but by binding to the 30S ribosomal subunit.[3] This combination results in a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5]
Quantitative data regarding the solubility and storage of this compound are summarized in the table below.
| Parameter | Value | Source |
| Solubility | ||
| Lincomycin Hydrochloride | Readily soluble in water | [5][6][7] |
| Spectinomycin Sulfate | Readily soluble in water | [5][6][7] |
| This compound (combined) | Very soluble in water (500-1000 mg/mL) | |
| Storage and Stability | ||
| This compound Sterile Solution | Store between 15°C and 30°C. A slight haze may appear in unopened vials but does not affect potency. | [6] |
| Reconstituted this compound Powder | Fresh solutions should be prepared daily. Discard any unused solution after 24 hours. Store stock solutions in closed glass containers in a cool place and discard after 7 days. | [1][8][9] |
| Working Concentrations in Cell Culture | ||
| Non-toxic upper limit in BHK-21 cells | 300 µg/mL | [10] |
Experimental Protocols
This section provides a detailed methodology for preparing this compound stock and working solutions for use in laboratory assays.
Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound soluble powder
-
Sterile, deionized water (cell culture grade)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound soluble powder using an analytical balance.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 50 mL of sterile, deionized water to the conical tube.
-
Secure the cap and vortex the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the stock solution into a new sterile 50 mL conical tube.
-
Label the tube clearly with "this compound Stock Solution," the concentration (10 mg/mL), and the date of preparation.
-
Store the stock solution at 2-8°C for up to 7 days. For longer-term storage, aliquot into smaller, single-use volumes and store at -20°C.
Preparation of Working Solutions for Cell Culture Assays
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes and tips
Protocol:
-
Determine the desired final concentration of this compound for your experiment. A non-toxic upper limit of 300 µg/mL has been reported for BHK-21 cells.[10]
-
Calculate the volume of stock solution needed to achieve the final concentration in your total volume of cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µg/mL:
-
(10 mg/mL) * V1 = (100 µg/mL) * (10 mL)
-
(10,000 µg/mL) * V1 = 1000 µg
-
V1 = 0.1 mL or 100 µL of the 10 mg/mL stock solution.
-
-
In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
The working solution is now ready to be added to your cell cultures.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which Lincomycin and Spectinomycin, the two components of this compound, inhibit bacterial protein synthesis.
Caption: Mechanism of this compound action on bacterial ribosomes.
Experimental Workflow for this compound Solution Preparation
The diagram below outlines the key steps for preparing this compound solutions for laboratory use.
Caption: Workflow for preparing this compound solutions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. rooyandarou.com [rooyandarou.com]
- 3. new.vetscripts.co.za [new.vetscripts.co.za]
- 4. interchemie.com [interchemie.com]
- 5. rpdiagnosticlabs.com [rpdiagnosticlabs.com]
- 6. Zoetis [www2.zoetis.ca]
- 7. drugs.com [drugs.com]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
Application of Lincospectin in Eliminating Bacterial Contamination in Cell Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining sterile cell cultures is paramount for reliable and reproducible experimental outcomes in research and drug development. Bacterial contamination, a persistent challenge, can significantly impact cell health, morphology, and metabolism, leading to compromised data integrity. Lincospectin, a combination antibiotic composed of Lincomycin and Spectinomycin, offers a potent solution for eliminating a broad spectrum of bacterial contaminants, including insidious Mycoplasma infections. This document provides detailed application notes and protocols for the effective use of this compound in treating and preventing bacterial contamination in mammalian cell cultures.
This compound's efficacy stems from the synergistic action of its two components. Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Spectinomycin, an aminocyclitol antibiotic, targets the 30S ribosomal subunit, also disrupting protein synthesis.[2] This dual-front attack on bacterial protein production makes this compound an effective agent against a variety of common cell culture contaminants.
Data Presentation
Cytotoxicity of this compound
While this compound demonstrates high efficacy against bacteria, it is crucial to use it at concentrations that are non-toxic to mammalian cells. The following table summarizes the available data on the cytotoxicity of this compound in a common cell line. It is strongly recommended that researchers determine the optimal non-toxic working concentration for their specific cell line of interest.
| Cell Line | Organism | Tissue of Origin | Morphology | Non-Toxic Upper Limit (µg/mL) |
| BHK-21 | Hamster | Kidney | Fibroblast | 300[3] |
Efficacy of this compound Against Common Contaminants
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The tables below provide MIC values for the Lincomycin-Spectinomycin combination against various bacterial species, including common cell culture contaminants.
Table 1: this compound Efficacy Against Mycoplasma Species
| Mycoplasma Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Avian Mycoplasma (various serotypes) | 0.5/1 to 3/6 | - | - |
| Mycoplasma agalactiae | - | 0.521 | 0.938 |
Table 2: Lincomycin Efficacy Against Other Common Bacterial Contaminants
| Bacterial Species | Typical Minimum Inhibitory Concentration (MIC) Range of Lincomycin (µg/mL) |
| Staphylococcus aureus | 0.2 - 32[4] |
| Staphylococcus epidermidis | Susceptible (variable MIC)[4] |
| Bacillus species | Susceptibility can vary[4] |
Note: Data for the combined this compound product against a broader range of non-mycoplasma bacterial contaminants in a cell culture context is limited. The provided data for Lincomycin offers a general indication of susceptibility for Gram-positive bacteria.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
It is essential to prepare a sterile, concentrated stock solution of this compound to minimize the volume of additives to the cell culture medium and to reduce the risk of contamination during preparation.
Materials:
-
This compound soluble powder (veterinary formulation)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and micropipette tips
Procedure:
-
Reconstitution: In a sterile biological safety cabinet, dissolve the this compound powder in sterile water or PBS to a convenient stock concentration (e.g., 10 mg/mL). The exact amount of powder and solvent will depend on the formulation of the this compound product used. Refer to the manufacturer's instructions for the total antibiotic activity per gram of powder.
-
Sterilization: Sterilize the reconstituted this compound solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal Non-Toxic Working Concentration of this compound
To ensure that the concentration of this compound used to treat contamination is not harmful to your specific cell line, it is crucial to perform a cytotoxicity assay.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24-48 hours post-seeding).
-
Preparation of Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in complete cell culture medium. The concentration range should span from a high concentration (e.g., 500 µg/mL) to a very low concentration (e.g., <1 µg/mL). Include a no-antibiotic control.
-
Treatment: After allowing the cells to adhere for 24 hours, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period equivalent to your typical experimental duration or subculture interval (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the no-antibiotic control. This will be your maximum non-toxic working concentration.
Protocol 3: Protocol for Elimination of Bacterial and Mycoplasma Contamination
This protocol outlines the steps for treating a contaminated cell culture with this compound.
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
This compound stock solution
-
Sterile cell culture flasks or plates
-
Mycoplasma detection kit (e.g., PCR-based)
Procedure:
-
Isolate the Contaminated Culture: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures. Handle all contaminated materials in a separate biological safety cabinet if possible.
-
Initial Wash: Aspirate the contaminated medium. Wash the cell monolayer twice with sterile PBS to remove as much of the contaminant as possible.
-
Treatment with this compound: Add fresh, pre-warmed complete cell culture medium containing the predetermined non-toxic working concentration of this compound (from Protocol 2). A common starting concentration is 10 µg/mL, but this should be optimized.
-
Incubation and Observation: Incubate the treated culture under standard conditions. Observe the culture daily for signs of bacterial clearance (e.g., clear medium) and for any signs of cellular stress.
-
Medium Changes: Change the this compound-containing medium every 2-3 days for a total treatment duration of 1-2 weeks.
-
Post-Treatment Monitoring: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks. This is a critical step to ensure that the contamination has been completely eradicated and is not just suppressed.
-
Verification of Elimination: Test the culture for the presence of bacteria and/or Mycoplasma using an appropriate detection method (e.g., PCR for Mycoplasma, or plating on nutrient agar for bacteria).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the bacterial ribosome.
References
Application Notes and Protocols: Lincospectin Administration in Rodent Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the administration of Lincospectin, a combination antibiotic of lincomycin and spectinomycin, in rodent infection models. Due to contraindications in some rodent species, careful consideration and species selection are paramount. The following protocols are synthesized from available research on the individual components, lincomycin and spectinomycin, and should be adapted and validated for specific experimental needs.
Introduction to this compound
This compound is a synergistic antibiotic formulation combining lincomycin, a lincosamide, and spectinomycin, an aminocyclitol.[1][2] This combination provides a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][2]
Mechanism of Action:
This compound's efficacy stems from its dual inhibitory effect on bacterial protein synthesis. Lincomycin binds to the 50S ribosomal subunit, while spectinomycin binds to the 30S ribosomal subunit.[3] This concurrent action at different stages of protein synthesis enhances their antimicrobial effect.[3]
Important Considerations for Use in Rodents
Contraindications: The use of lincomycin, and by extension this compound, is contraindicated in several rodent species, including rabbits, guinea pigs, and hamsters.[4][5] Administration to these species can lead to severe and potentially fatal gastrointestinal complications, such as clostridial enterotoxemia.[6]
Species-Specific Tolerance: Rats have demonstrated a higher tolerance to lincosamides compared to other rodents.[6] However, careful monitoring for adverse effects, such as diarrhea, is crucial.[7] It is recommended to co-administer probiotics when using lincosamides in rats to support gut health.[6]
Quantitative Data Summary
The following tables summarize pharmacokinetic and toxicity data for lincomycin and spectinomycin in rats and mice, compiled from various studies.
Table 1: Pharmacokinetics of Lincomycin in Rodents
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Reference |
| Rat | IM | 100 | 20.9 | 0.5-1 | ~2.5 | [8] |
| Mouse | IV | - | - | - | - | [3] |
Table 2: Pharmacokinetics of Spectinomycin in Rats
| Species | Route | Dose (mg/kg) | Vd (L/kg) | Clearance (L/h/kg) | Half-life (hours) | Reference |
| Rat | IV | 10 | 0.278 ± 0.059 | 0.078 ± 0.023 | 0.75 (β-phase) | [9] |
Table 3: Acute Toxicity of Lincomycin and Spectinomycin
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| Lincomycin | Mouse | Intraperitoneal | 1000 | [10] |
| Lincomycin | Rat | Oral | 15,645 | [10] |
| Spectinomycin | Rat | Oral | >5000 | [11] |
| Spectinomycin | Mouse | Oral | >5000 | [12] |
Experimental Protocols
The following are generalized protocols for the administration of this compound or its components in rodent infection models. It is imperative to conduct pilot studies to determine the optimal and safe dosage for your specific model and bacterial strain.
Protocol 1: Intramuscular (IM) Administration in a Rat Sepsis Model
This protocol is adapted from studies on the individual components and is suitable for systemic infections.
-
Preparation of this compound Solution:
-
Use a commercially available sterile injectable solution of this compound (e.g., containing 50 mg/mL lincomycin and 100 mg/mL spectinomycin).
-
Dilute the solution with sterile saline (0.9% NaCl) to the desired final concentration for injection. The final volume should be suitable for intramuscular injection in rats (typically 0.1-0.3 mL).
-
-
Animal Model:
-
Induce sepsis in adult Sprague-Dawley or Wistar rats via intraperitoneal injection of a standardized bacterial suspension (e.g., Staphylococcus aureus).
-
-
Administration:
-
At a predetermined time post-infection, administer the prepared this compound solution via intramuscular injection into the thigh muscle.
-
A suggested starting dose, based on individual component data, is 10-20 mg/kg of the combined active ingredients.
-
Administer the dose once or twice daily, depending on the severity of the infection and the results of pilot studies.
-
-
Monitoring:
-
Monitor animals for clinical signs of sepsis and any adverse reactions to the treatment.
-
At the study endpoint, collect blood and tissue samples for bacterial load determination and other relevant assays.
-
Protocol 2: Subcutaneous (SC) Administration in a Mouse Mastitis Model
This protocol is based on a study evaluating lincosamides in a staphylococcal mastitis model in mice.[13]
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1, adjusting the concentration for the smaller injection volume suitable for mice (typically 0.05-0.1 mL).
-
-
Animal Model:
-
Use lactating mice (e.g., CF1 strain).
-
Induce mastitis by inoculating a mammary gland with Staphylococcus aureus via the teat duct.[13]
-
-
Administration:
-
Administer the prepared this compound solution subcutaneously in the scruff of the neck.
-
A suggested starting dose is 10-30 mg/kg of the combined active ingredients.
-
Treatment can be administered once or twice daily.
-
-
Monitoring:
-
Monitor the development of mastitis and any systemic signs of illness.
-
Protocol 3: Oral Administration in a Rat Gastrointestinal Infection Model
Oral administration should be approached with caution due to potential gastrointestinal side effects.
-
Preparation of this compound Solution:
-
Use a water-soluble powder formulation of this compound.
-
Dissolve the powder in sterile water to the desired concentration.
-
-
Animal Model:
-
Use an appropriate rat model for gastrointestinal infection.
-
-
Administration:
-
Administer the solution via oral gavage.
-
A suggested starting dose is 20-50 mg/kg of the combined active ingredients.
-
Administer once daily for a defined treatment period.
-
-
Monitoring:
-
Closely monitor the animals for any signs of gastrointestinal distress, such as diarrhea or changes in stool consistency.
-
At the study endpoint, collect fecal and intestinal samples for analysis.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a rodent infection model.
Disclaimer: These protocols are intended for guidance only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The specific dosages and administration routes for this compound in rodent infection models should be carefully determined through pilot studies.
References
- 1. interchemie.com [interchemie.com]
- 2. interchemie.com [interchemie.com]
- 3. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zoetis [www2.zoetis.ca]
- 6. Lincosamides – Rat Guide [ratguide.com]
- 7. Lincomycin 300 Injection for Animal Use - Drugs.com [drugs.com]
- 8. fao.org [fao.org]
- 9. Pharmacokinetic Profile of Spectinomycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lincomycin protects mice from septic shock in beta-glucan-indomethacin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. 809. Spectinomycin (WHO Food Additives Series 33) [inchem.org]
- 13. Efficacy of lincosaminide antibiotics in the treatment of experimental staphylococcal mastitis in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lincospectin in Biological Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincospectin, a combination of the lincosamide antibiotic Lincomycin and the aminocyclitol antibiotic Spectinomycin, is widely used in veterinary medicine to treat various bacterial infections.[1][2] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the simultaneous determination of Lincomycin and Spectinomycin. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples.
Lincomycin and Spectinomycin differ in their chemical structures, which influences their chromatographic behavior. Lincomycin is a derivative of the amino acid proline linked to a sugar moiety, while Spectinomycin has a rigid tricyclic structure.
Chemical Structures
Lincomycin
References
Application Notes and Protocols for Lincospectin as a Selective Agent in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lincospectin, a combination antibiotic, as a selective agent in microbiology research. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details protocols for its application in creating selective media, determining minimum inhibitory concentrations, and developing resistant microbial strains.
Application Notes
This compound is a widely used antibiotic in veterinary medicine, composed of two active ingredients: Lincomycin and Spectinomycin.[1][2] This combination results in a broad spectrum of activity, making it a versatile tool for microbiological research.
Mechanism of Action:
This compound's efficacy stems from the synergistic action of its two components, which both target bacterial protein synthesis but at different stages:
-
Lincomycin: A lincosamide antibiotic that binds to the 50S ribosomal subunit of bacteria. This binding event interferes with the peptidyl transferase reaction, thereby inhibiting the elongation of the polypeptide chain.[2][3]
-
Spectinomycin: An aminocyclitol antibiotic that binds to the 30S ribosomal subunit. This interaction disrupts the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting protein synthesis.[2][4]
The dual targeting of the bacterial ribosome makes this compound effective against a range of microorganisms and can be advantageous in preventing the rapid development of resistance.
Spectrum of Activity:
This compound exhibits activity against a variety of bacteria, including:
-
Gram-positive bacteria: Lincomycin is particularly effective against many Gram-positive species.[1][5][6]
-
Gram-negative bacteria: Spectinomycin provides activity against some Gram-negative bacteria.[1][5][6]
-
Mycoplasma species: Both components are active against various Mycoplasma species.[1][5][7]
It is important to note that this compound has little to no action against yeasts and molds.[5]
Resistance Mechanisms:
Bacterial resistance to this compound can arise through several mechanisms:
-
Target Site Modification: Alterations in the ribosomal binding sites for either Lincomycin (on the 23S rRNA of the 50S subunit) or Spectinomycin (on the 16S rRNA of the 30S subunit) can prevent the antibiotic from binding effectively.[8][9][10][11] This is a common mechanism of resistance.
-
Enzymatic Inactivation: Bacteria may acquire genes that encode enzymes capable of modifying and inactivating the antibiotic molecules.[8][9][10]
-
Active Efflux: Some bacteria possess or can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at an effective concentration.[8][10]
Applications in Research:
-
Selective Agent for Transformed Bacteria: this compound can be used in selective media to isolate bacteria that have been successfully transformed with a plasmid carrying a corresponding resistance gene.
-
Minimum Inhibitory Concentration (MIC) Studies: Determining the MIC of this compound against various microorganisms is crucial for understanding its potency and for selecting appropriate concentrations for experiments.
-
Development of Resistant Strains: this compound can be used to generate antibiotic-resistant bacterial strains through methods like serial passage, which are valuable for studying resistance mechanisms and for use as selection markers in genetic experiments.
-
Contamination Control in Cell Culture: this compound has been used to prevent bacterial contamination in animal cell cultures.[12]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components against Various Microorganisms
| Microorganism | Antibiotic | MIC Range (µg/mL) | Notes |
| Escherichia coli | This compound | High variability, some strains show high MICs | Intrinsic resistance can be a factor in some strains.[1] |
| Escherichia coli (general use) | Lincomycin | 100 - 200 | Recommended starting range for selection.[13] |
| Staphylococcus aureus | This compound | Effective in vivo | Used for treating infections.[5][7] |
| Mycoplasma agalactiae | This compound (1:2 ratio) | MIC₅₀: 0.521, MIC₉₀: 0.938 | Determined by broth dilution method. |
| Bacillus subtilis | Not specified for this compound | Strains are generally susceptible to various antibiotics, but specific this compound MIC data is limited.[14] | |
| Pseudomonas aeruginosa | Not specified for this compound | Often exhibits high intrinsic resistance to many antibiotics.[11][15][16][17] | |
| BHK-21 Cells | This compound | Non-toxic up to 300 µg/mL | Used for preventing contamination in cell culture.[12] |
Note: The efficacy of this compound can be strain-dependent. It is highly recommended to determine the MIC for the specific bacterial strain and experimental conditions being used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL, filter-sterilized)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Bacterial culture of the test organism, grown to early to mid-logarithmic phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (bacterial growth without antibiotic). e. Well 12 will serve as the negative control (sterile medium only).
-
Inoculum Preparation: a. Dilute the logarithmic phase bacterial culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Preparation of this compound Selective Agar Plates
This protocol describes how to prepare agar plates containing this compound for the selection of transformed bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
This compound stock solution (e.g., 50 mg/mL, filter-sterilized)
Procedure:
-
Prepare LB Agar: a. Prepare LB agar according to the manufacturer's instructions (e.g., 40 g of LB agar powder per 1 liter of deionized water). b. Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
Cooling: a. After autoclaving, place the molten agar in a 50-55°C water bath to cool. This is crucial to prevent the heat degradation of the this compound.
-
Adding this compound: a. Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. The optimal concentration should be determined empirically, but a starting point can be based on the MIC of the untransformed host strain. b. Gently swirl the flask to ensure the this compound is evenly distributed.
-
Pouring Plates: a. Pour approximately 20-25 mL of the this compound-containing agar into each sterile petri dish. b. Allow the plates to solidify at room temperature.
-
Storage: a. Once solidified, store the plates inverted at 4°C. The plates should be used within 1-2 weeks for optimal performance.
Protocol 3: Selection of Transformed Bacteria Using this compound
This protocol details the steps for selecting transformed bacteria on this compound-containing agar plates.
Materials:
-
Competent bacterial cells
-
Ligation reaction mixture containing the plasmid with the this compound resistance gene
-
SOC or LB medium (pre-warmed to 37°C)
-
This compound selective agar plates (prepared as in Protocol 2)
-
Incubator at 37°C
Procedure:
-
Transformation: a. Perform the transformation of competent bacterial cells with the ligation mixture using a standard heat shock or electroporation protocol.[13][18]
-
Recovery: a. After transformation, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. b. Incubate the cells at 37°C for 1 hour with gentle shaking. This allows the bacteria to express the antibiotic resistance gene.
-
Plating: a. Plate 50-200 µL of the cell suspension onto the pre-warmed this compound selective plates.
-
Incubation: a. Incubate the plates, inverted, at 37°C for 16-24 hours, or until colonies are visible.
-
Colony Selection: a. Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep, and sequencing) to confirm the presence of the correct insert.[19]
Protocol 4: Development of this compound-Resistant Bacterial Strains by Serial Passage
This protocol describes a method for generating bacterial strains with increased resistance to this compound.
Materials:
-
Susceptible (wild-type) bacterial strain
-
Sterile liquid growth medium
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Procedure:
-
Initial MIC Determination: a. Determine the baseline MIC of this compound for the susceptible bacterial strain using Protocol 1.
-
Initiation of Serial Passage: a. Inoculate a fresh culture medium containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the susceptible bacterial strain. b. Incubate the culture at the optimal growth temperature with shaking until it reaches the late logarithmic or early stationary phase.
-
Subsequent Passages: a. Transfer an aliquot of the culture from the previous step into a fresh medium containing a 2-fold higher concentration of this compound. b. Repeat the incubation as in step 2b. c. Continue this process for multiple passages, gradually increasing the this compound concentration.
-
Monitoring Resistance Development: a. Periodically (e.g., every 5 passages), determine the MIC of this compound for the passaged bacterial population to monitor the increase in resistance.
-
Isolation of Resistant Strains: a. Once a desired level of resistance is achieved, streak the culture onto a this compound-containing agar plate to obtain isolated colonies. b. Select and characterize individual resistant colonies.
Mandatory Visualizations
Caption: Experimental Workflow for this compound-Based Selection of Recombinant Bacteria.
Caption: Mechanism of Action and Resistance to this compound.
Caption: Signaling Pathway of Sub-inhibitory this compound Concentrations.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is shaped by strong epistatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of lincomycin-spectinomycin treatment on the outcome of Enterococcus cecorum infection and on the cecal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zoetis [www2.zoetis.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Linco-Spectin Sterile Solution for Animal Use (Canada) - Drugs.com [drugs.com]
- 8. Effect of a single injection of lincomycin, spectinomycin, and linco-spectin on early chick mortality caused by Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Genome-Wide Transcriptional Responses of Mycobacterium to Antibiotics [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vitro susceptibility of Bacillus spp. to selected antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Anti-Pseudomonal Agents, Individually and in Combination, With or Without Clarithromycin, on Growth and Biofilm Formation by Antibiotic-Susceptible and -Resistant Strains of Pseudomonas aeruginosa, and the Impact of Exposure to Cigarette Smoke Condensate [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. addgene.org [addgene.org]
- 19. Screening Methods for Selecting Recombinant Clones | Thermo Fisher Scientific - KR [thermofisher.com]
Lincospectin: Application Notes and Protocols for Experimental Veterinary Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lincospectin, a combination antibiotic containing lincomycin and spectinomycin, for use in experimental veterinary studies. This document details the mechanism of action, established treatment protocols, and a framework for designing and conducting preclinical and clinical trials in target animal species.
Mechanism of Action
This compound exerts a synergistic or additive antibacterial effect through the distinct mechanisms of its two components, lincomycin and spectinomycin. This dual action broadens the spectrum of activity and can be effective against a range of veterinary pathogens.
-
Lincomycin : A lincosamide antibiotic, lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction and inhibits the formation of peptide bonds, thereby halting protein elongation.[1]
-
Spectinomycin : An aminocyclitol antibiotic, spectinomycin binds to the 30S ribosomal subunit. This interaction inhibits the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in protein synthesis.[2]
The combination is effective against various Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[1][3][4]
Quantitative Data Summary
The following tables summarize established dosage recommendations for this compound in various species. Dosages in experimental settings may be varied based on the study objectives.
Table 1: this compound Dosage for Swine
| Indication | Dosage of Combined Actives | Administration Route | Duration |
| Porcine Proliferative Enteropathy (Ileitis) | 10 mg/kg body weight/day | Drinking Water | 7 days[3][4] |
| Swine Dysentery | 6.3 mg/kg body weight/day | Drinking Water | 4-7 days[5] |
| Mycoplasmal Pneumonia | 1-2 kg of premix/tonne of feed | Medicated Feed | Period of risk[2] |
Table 2: this compound Dosage for Poultry (Chickens)
| Indication | Dosage of Combined Actives | Administration Route | Duration |
| Chronic Respiratory Disease (CRD) | 50 mg/kg body weight/day | Drinking Water | 7 days[3][4] |
| CRD (outbreaks) | 150g of powder/200L of water | Drinking Water | 3 days[5] |
| CRD (prevention in chicks) | 150 mg/kg body weight/day | Drinking Water | First 3-5 days of life[5] |
Table 3: this compound Dosage for Other Species (Injectable)
| Species | Dosage of Combined Actives | Administration Route | Duration |
| Calves | 1 ml per 10 kg body weight | Intramuscular | 4 days[1] |
| Sheep & Goats | 1 ml per 10 kg body weight | Intramuscular | 3 days[1] |
| Dogs & Cats | 1 ml per 5 kg body weight | Intramuscular | 3-5 days (up to 21 days)[1] |
Experimental Protocols
The following protocols are based on methodologies from published veterinary studies and provide a template for experimental design.
Experimental Model for Porcine Proliferative Enteropathy (Ileitis)
This protocol is adapted from a multi-center field study on the efficacy of this compound against Lawsonia intracellularis.[2][3]
Objective: To evaluate the therapeutic efficacy of this compound in pigs naturally infected with Lawsonia intracellularis.
Animals: 6- to 12-week-old pigs, weighing between 5 and 55 kg.
Experimental Design:
-
Pre-study Screening: Identify pens with clinical signs of proliferative enteropathy (e.g., diarrhea). Confirm the presence of Lawsonia intracellularis using fecal polymerase chain reaction (PCR).[2][3]
-
Randomization: Assign matched pens of pigs to one of the following treatment groups in a randomized and blinded manner:
-
Treatment Administration: Medicated water should be prepared fresh daily and provided as the sole source of drinking water for the specified duration.
-
Data Collection & Outcome Measures:
-
Clinical Observations: Record clinical signs (e.g., diarrhea, demeanor) daily for each group.
-
Weight Gain: Measure the body weight of individual pigs at the start and end of the 21-day trial period to calculate average daily gain (ADG).[2][3]
-
Pathogen Shedding: Collect fecal samples at the end of the treatment period and analyze via PCR to determine the absence or presence of Lawsonia intracellularis.[2][3]
-
Necropsy: At the end of the study, a subset of animals can be euthanized for gross and histopathological examination of the intestines.
-
General Considerations for Experimental Studies
-
Acclimation: Animals should be acclimated to the housing and environmental conditions for a minimum of 3-5 days before the start of the experiment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with local and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Control Groups: The inclusion of both negative (unmedicated, uninfected) and positive (infected, untreated) control groups is essential for robust data interpretation.
-
Blinding: To minimize bias, personnel involved in data collection and analysis should be blinded to the treatment assignments.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.
Logical Relationships in Treatment Outcomes
The administration of this compound is intended to produce specific therapeutic outcomes, but potential adverse effects should also be monitored.
Safety and Contraindications
-
Contraindicated Species: Do not allow horses, ruminating animals, guinea pigs, hamsters, or rabbits access to feeds or water containing lincomycin. Ingestion by these species may result in severe gastrointestinal effects.[2]
-
Adverse Reactions: In pigs, loosening of feces and/or mild swelling of the anus may occur at the start of treatment, which is usually transient.[2] Rare cases of hypersensitivity have been observed.[3]
-
Withdrawal Periods: Adherence to specified withdrawal times for meat and other animal products is mandatory in studies involving food-producing animals. These periods vary by species and product formulation. For example, for the water-soluble powder, the withdrawal period for pigs (meat and offal) is zero days, while for chickens it is five days.[3]
These notes are intended to serve as a guide for research purposes. All experimental work should be conducted in compliance with relevant regulations and with appropriate veterinary oversight.
References
- 1. Frontiers | Experimental infection of high health pigs with porcine circovirus type 2 (PCV2) and Lawsonia intracellularis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy of water-soluble lincomycin-spectinomycin powder against porcine proliferation enteropathy in a European field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental studies on effects of diet on Lawsonia intracellularis infections in fattening boars in a natural infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abbeylabs.com.au [abbeylabs.com.au]
Application Notes and Protocols: In Ovo Administration of Lincospectin for Chicken Embryo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in ovo administration of Lincospectin in chicken embryo studies. The information is based on findings that demonstrate the safety of this compound when injected into embryonated eggs, suggesting its potential use for eliminating pathogens and preventing vertical disease transmission without adverse effects on embryonic development.[1][2][3]
This compound, a combination of lincomycin and spectinomycin, is a broad-spectrum antibiotic.[1] Lincomycin, a lincosamide, acts by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting the early stages of protein synthesis.[1] Spectinomycin, an aminocyclitol, also interferes with bacterial protein synthesis. This combination is effective against a wide range of gram-positive and gram-negative organisms.[1]
Quantitative Data Summary
The following table summarizes the experimental groups and macroscopic findings from a study investigating the effects of different dosages of this compound administered in ovo.
| Group | Treatment | Dosage (per kg egg-weight) | Number of Embryos | Macroscopic Observations (at Day 18) |
| 1 | Uninjected Control | N/A | 10 | Normal embryonic development |
| 2 | Needle-injected Control | Needle insertion into yolk sac without injection | 10 | Normal embryonic development |
| 3 | PBS-injected Control | 0.3 mL Phosphate Buffered Saline (PBS) into yolk sac | 10 | Normal embryonic development |
| 4 | This compound | 10 mg lincomycin + 20 mg spectinomycin | 10 | Normal embryonic development, no gross lesions |
| 5 | This compound | 15 mg lincomycin + 30 mg spectinomycin | 10 | Normal embryonic development, no gross lesions |
| 6 | This compound | 20 mg lincomycin + 40 mg spectinomycin | 10 | Normal embryonic development, no gross lesions |
Data sourced from "Investigation on the using of linco-spectin solution for in ovo administration in chicken embryo".[1]
Based on these findings, this compound at the tested concentrations is not toxic to the chicken embryo and does not cause macroscopic or microscopic lesions.[1][2]
Experimental Protocols
This section details the methodology for the in ovo administration of this compound.
Materials
-
Fertile chicken eggs
-
Incubator (maintained at 37.7°C and 60% relative humidity)[1]
-
This compound injectable solution (containing 50 mg/mL lincomycin and 100 mg/mL spectinomycin)[1]
-
Sterile Phosphate Buffered Saline (PBS)
-
22-gauge needles[1]
-
Syringes (1 mL)
-
Egg candler
-
70% Ethanol for disinfection
-
Sealing agent (e.g., sterile paraffin wax or medical adhesive)
Protocol for In Ovo Injection into the Yolk Sac
This protocol is based on the methodology described in the study by Tavakkoli et al. (2014).[1]
-
Egg Incubation: Incubate fertile chicken eggs at 37.7°C and 60% relative humidity.[1]
-
Preparation of this compound Solution:
-
On day 4 of incubation, prepare the desired dosages of this compound.[1]
-
The commercial this compound solution contains 50 mg/mL of lincomycin and 100 mg/mL of spectinomycin.[1]
-
Dilute the stock solution in sterile PBS to achieve the final desired concentration per kg of egg weight in a total volume of 0.3 mL.[1]
-
Example dilutions per kg egg-weight:
-
Low Dose: 10 mg lincomycin + 20 mg spectinomycin
-
Medium Dose: 15 mg lincomycin + 30 mg spectinomycin
-
High Dose: 20 mg lincomycin + 40 mg spectinomycin
-
-
-
Injection Procedure:
-
Candle the eggs to locate the embryo and the yolk sac.
-
Disinfect the surface of the egg over the air cell with 70% ethanol.
-
Carefully create a small hole in the shell over the air cell.
-
Using a 22-gauge needle, inject 0.3 mL of the prepared this compound solution directly into the yolk sac.[1]
-
For control groups, inject 0.3 mL of sterile PBS or simply insert the needle without injection.[1]
-
-
Sealing and Re-incubation:
-
Seal the hole in the shell with a sterile sealing agent.
-
Return the eggs to the incubator and continue incubation until the desired embryonic day for analysis (e.g., day 18).[1]
-
-
Embryo Examination:
-
On day 18, carefully open the eggs and examine the embryos for any macroscopic and microscopic lesions.[1]
-
Visualizations
Experimental Workflow for this compound In Ovo Administration
Caption: Experimental workflow for the in ovo administration of this compound.
Mechanism of Action of this compound Components
Caption: Antibacterial mechanism of this compound's components.
References
Establishing the Minimum Inhibitory Concentration (MIC) of Lincospectin for Bacterial Isolates
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincospectin, a combination antibiotic composed of lincomycin and spectinomycin, is a crucial tool in veterinary medicine for the treatment of various bacterial infections. Lincomycin, a lincosamide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while spectinomycin, an aminocyclitol, binds to the 30S ribosomal subunit, also interfering with protein synthesis. This dual mechanism of action provides a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, as well as Mycoplasma species.
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. Establishing the MIC of this compound is essential for understanding its potency against specific bacterial isolates, monitoring for the development of resistance, and guiding appropriate therapeutic use.
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Quantitative MIC data should be summarized in a clear and structured format to facilitate comparison and analysis. The following table provides a template for presenting MIC results for this compound against a panel of bacterial isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
| Bacterial Isolate ID | Genus and Species | Source of Isolate | This compound MIC (µg/mL) | Interpretation (S/I/R)* |
| BSI-001 | Staphylococcus aureus | Canine Dermal Lesion | ||
| BSI-002 | Streptococcus suis | Swine Respiratory Tract | ||
| BSI-003 | Escherichia coli | Avian Intestinal Tract | ||
| BSI-004 | Pasteurella multocida | Bovine Respiratory Secretion | ||
| BSI-005 | Mycoplasma hyopneumoniae | Swine Lung Tissue | ||
| QC-001 | E. coli ATCC® 25922™ | - | ||
| QC-002 | S. aureus ATCC® 29213™ | - |
*Interpretive criteria (Susceptible, Intermediate, Resistant) should be based on the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) VET01S supplement. Laboratories should ensure they are referencing the most current version of these standards.
Experimental Protocols
The following protocols are based on established methods for antimicrobial susceptibility testing.[1][2][3] Adherence to standardized procedures is critical for obtaining accurate and reproducible results.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[4][5]
3.1.1. Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
3.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. The specific solvent will depend on the solubility of the this compound standard.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL and a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient of this compound (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625 µg/mL).
-
The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Compare the obtained MIC values to the interpretive criteria provided in the latest CLSI VET01S supplement to classify the isolate as susceptible, intermediate, or resistant.
-
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3][6]
3.2.1. Materials
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates for testing
-
Quality control (QC) strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
3.2.2. Protocol
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations.
-
Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of the molten MHA. Mix thoroughly but gently to avoid bubbles.
-
Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension for each isolate, adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This results in a suspension of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with approximately 1-2 µL of each bacterial suspension. This delivers approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
The growth control plate should show confluent growth for all isolates.
-
Interpret the MIC values according to the latest CLSI VET01S guidelines.
-
Quality Control
It is imperative that quality control be performed with each batch of MIC tests to ensure the accuracy and reliability of the results. Standard ATCC® quality control strains with known MIC ranges for this compound should be included. While specific CLSI-endorsed QC ranges for this compound were not publicly available at the time of this writing, it is recommended to use strains such as E. coli ATCC® 25922™ and S. aureus ATCC® 29213™. Laboratories should refer to the most current CLSI VET01S and M100 documents for the acceptable quality control ranges for this compound. Results of the QC strains must fall within the established acceptable ranges for the test results to be considered valid.
Visualizations
The following diagrams illustrate the key processes and concepts described in this application note.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Logical pathway for MIC value interpretation.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable techniques for determining the MIC of this compound against bacterial isolates. Strict adherence to standardized protocols, including the use of appropriate quality control strains and current CLSI interpretive criteria, is essential for generating accurate and clinically relevant data. This information is invaluable for guiding therapeutic decisions, monitoring antimicrobial resistance, and ensuring the continued efficacy of this important veterinary antibiotic.
References
Application Notes and Protocols: Lincospectin in Swine Dysentery Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swine dysentery is a severe mucohemorrhagic diarrheal disease primarily affecting grower-finisher pigs, leading to significant economic losses in the swine industry worldwide.[1] The primary etiological agent is the anaerobic spirochete Brachyspira hyodysenteriae, although other species such as B. hampsonii and B. suanatina have also been implicated.[1] The disease is characterized by inflammation of the large intestine, leading to dehydration, weight loss, and in severe cases, mortality.[1][2] Lincospectin, a combination of the lincosamide antibiotic lincomycin and the aminocyclitol antibiotic spectinomycin, is a widely used therapeutic and prophylactic agent against swine dysentery.[3] Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This document provides detailed application notes and protocols for the use of this compound in experimental swine dysentery research models.
Data Presentation: Efficacy of this compound in Swine Dysentery Models
The following tables summarize quantitative data from various studies on the efficacy of this compound and its components in the prevention and treatment of swine dysentery.
Table 1: Prophylactic Efficacy of In-Feed Lincomycin-Spectinomycin Combination
| Total Antibiotic Concentration (mg/kg of feed) | Treatment Duration | Study Type | Outcome | Reference |
| 44 | 8 weeks | Experimental Challenge | Prevented the development of swine dysentery. | [4] |
| 77 | 8 weeks | Experimental Challenge | Prevented the development of swine dysentery. | [4] |
| 44 | Until signs of disease disappear | Field Application | For control in herds with a history of swine dysentery. | [5] |
Table 2: Therapeutic Efficacy of In-Feed Lincomycin
| Lincomycin Concentration ( g/tonne of feed) | Treatment Duration | Study Type | Outcome | Reference |
| 110 | 3 weeks or until signs of disease disappear | Field Application | Treatment of swine dysentery. | [5] |
| 110 followed by 44 | 3 weeks (110g/tonne) then ongoing | Field Application | Treatment and control of swine dysentery. | [5] |
Table 3: Therapeutic Efficacy of Lincomycin in Drinking Water
| Lincomycin Concentration (mg/L of drinking water) | Treatment Duration | Study Type | Outcome | Reference |
| 16.5 | 6-10 days | Experimental Challenge | Less effective than higher concentrations. | [6][7] |
| 33 | 6-10 days | Experimental Challenge | Suggested as the optimal concentration for treatment. | [6][7] |
| 66 | 6-10 days | Experimental Challenge | Effective for treatment. | [6][7] |
| 132 | 6-10 days | Experimental Challenge | Effective for treatment. | [6][7] |
Experimental Protocols
Experimental Model of Swine Dysentery Induction
This protocol describes the intragastric inoculation method for inducing swine dysentery in research settings.
Materials:
-
Brachyspira hyodysenteriae culture (e.g., strain G44)
-
Anaerobic broth medium (e.g., JBS broth)
-
Spectrophotometer
-
Centrifuge
-
Gastric gavage tubes
-
Syringes
-
Sedatives (e.g., azaperone)
-
Famotidine (or other H2 receptor antagonist)
-
Pigs (e.g., 5-7 weeks old, from a herd with no history of swine dysentery)
-
Non-medicated feed
Procedure:
-
Animal Acclimation: House pigs individually or in small groups in pens with solid flooring. Provide ad libitum access to water and a non-medicated diet for at least 8 days to allow for acclimation to the new environment.[8]
-
Inoculum Preparation:
-
Culture B. hyodysenteriae in an appropriate anaerobic broth medium until a desired cell density is reached (e.g., 10⁸-10⁹ genome equivalents/mL).
-
Confirm the concentration of the inoculum using methods such as quantitative PCR (qPCR).
-
-
Inoculation Procedure:
-
Fast the pigs for 12-18 hours prior to inoculation to reduce gastric transit time.[9][10]
-
Administer an oral dose of famotidine (1 mg/kg) to reduce gastric acid secretion.[11]
-
Sedate the pigs with an appropriate sedative (e.g., 8 mg/kg IM azaperone).[9]
-
Once sedated, administer the prepared inoculum (e.g., 50-100 mL of fresh broth culture) via a gastric gavage tube.[11][12]
-
Return feed to the pigs approximately one hour after each inoculation.[9]
-
Assessment of Clinical Signs and Disease Progression
Procedure:
-
Daily Clinical Observation: Observe the pigs at least twice daily for clinical signs of swine dysentery, including anorexia, depression, and changes in fecal consistency.[8]
-
Fecal Scoring: Score the fecal consistency daily using a standardized scoring system. An example of a fecal consistency scoring system is provided below:[8]
-
0 = Normal, formed feces
-
1 = Soft, semi-solid feces
-
2 = Watery diarrhea
-
3 = Mucoid diarrhea
-
4 = Mucohemorrhagic diarrhea (with blood)
-
-
Bacteriological and Molecular Analysis:
This compound Treatment Protocol
This protocol outlines a method for evaluating the therapeutic efficacy of this compound in an established swine dysentery model.
Procedure:
-
Disease Establishment: Following the induction of swine dysentery as described above, wait for the onset of clinical signs (e.g., fecal score ≥ 2) in the experimental animals. This typically occurs 7-10 days post-inoculation.[2]
-
Treatment Administration:
-
In-water medication: Prepare fresh medicated drinking water daily containing the desired concentration of this compound. For therapeutic efficacy studies, concentrations of lincomycin ranging from 33 to 132 mg/L can be used.[6][7]
-
In-feed medication: Incorporate this compound into the feed at the desired concentration. For therapeutic purposes, a common inclusion rate for lincomycin is 110 g/tonne of feed.[5]
-
-
Treatment Duration: Continue the treatment for a predetermined period, typically 6 to 10 days for in-water medication and up to 3 weeks for in-feed medication.[5][6]
-
Efficacy Evaluation:
-
Continue daily clinical scoring and fecal sample collection throughout the treatment period and for a follow-up period after treatment withdrawal.
-
Monitor for resolution of clinical signs (reduction in fecal scores).
-
Analyze fecal samples to determine the effect of treatment on the shedding of B. hyodysenteriae.
-
At the end of the study, perform necropsies to evaluate gross and microscopic lesions in the large intestine.[1]
-
Visualizations
Caption: Experimental workflow for a swine dysentery research model.
Caption: Pathogenesis of swine dysentery and this compound intervention.
References
- 1. Swine Dysentery - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Swine Dysentery (Bloody Scours); Recognition and Awareness, Diagnosis, Transmission and Clinical Signs - Pork Information Gateway [porkgateway.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Prevention of swine dysentery with a combination of lincomycin and spectinomycin and resistance of swine dysentery to tylosin and sodium arsanilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbeylabs.com.au [abbeylabs.com.au]
- 6. Therapeutic effects of various concentrations of lincomycin in drinking water on experimentally transmitted swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Experimental natural transmission (seeder pig) models for reproduction of swine dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproduction of Mucohaemorrhagic Diarrhea and Colitis Indistinguishable from Swine Dysentery following Experimental Inoculation with “Brachyspira hampsonii” Strain 30446 | PLOS One [journals.plos.org]
- 10. Highly Fermentable Fiber Alters Fecal Microbiota and Mitigates Swine Dysentery Induced by Brachyspira hyodysenteriae | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving the consistency of experimental swine dysentery inoculation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnosing swine dysentery (Brachyspira hyodysenteriae) - Articles - pig333, pig to pork community [pig333.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Lincospectin dosage to minimize off-target effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Lincospectin dosage and minimize off-target effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a combination antibiotic composed of lincomycin and spectinomycin.[1] This combination acts synergistically to inhibit bacterial protein synthesis. Lincomycin binds to the 50S ribosomal subunit, while spectinomycin binds to the 30S ribosomal subunit of bacteria, leading to a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][2]
Q2: What are the primary on-target uses of this compound in animal research?
A2: In a research context, this compound is often used to model the treatment of bacterial infections. It is particularly effective against respiratory and gastrointestinal infections. In veterinary medicine, it is commonly used to treat infections in pigs, poultry, dogs, and cats caused by susceptible organisms like Staphylococcus aureus, Pasteurella multocida, Streptococcus spp., and Mycoplasma spp.[3]
Q3: What are the most common off-target effects observed with this compound administration in animal studies?
A3: The most frequently reported off-target effects are gastrointestinal disturbances, such as diarrhea and loose stools.[1][4] At higher doses, or in sensitive species, more severe effects can be observed, including alterations in hematological parameters, and potential liver and kidney toxicity.[5] It is crucial to note that species sensitivity varies significantly.
Q4: Are there any animal species that are particularly sensitive to this compound?
A4: Yes. This compound is contraindicated in rabbits, hamsters, guinea pigs, horses, and ruminants.[4] Ingestion by these species can lead to severe and potentially fatal gastrointestinal effects.
Q5: How can I determine a safe and effective starting dose for my animal study?
A5: A thorough literature review for your specific animal model is the best starting point. If data is limited, consider dose-finding studies starting with doses lower than those reported to have minimal adverse effects. For example, in chickens, an intramuscular dose of 20 mg/kg has been shown to be safe, with minor toxicity observed at 60 mg/kg.[6] For pigs, a common oral dosage is 3.33 mg/kg lincomycin and 6.67 mg/kg spectinomycin daily.[5] Always begin with the lowest potentially effective dose and escalate cautiously while monitoring for adverse effects.
Troubleshooting Guides
Issue 1: Animals exhibit gastrointestinal distress (diarrhea, loose stools) following this compound administration.
-
Potential Cause: This is a common off-target effect of this compound, particularly at the beginning of treatment.[4]
-
Troubleshooting Steps:
-
Dosage Reduction: If the symptoms are severe or persistent, consider reducing the dosage.
-
Split Dosing: Administering the total daily dose in two or more divided doses may help to reduce gastrointestinal upset.
-
Route of Administration: If using oral administration, consider if parenteral (intramuscular) administration is an option for your study, as this may bypass direct gastrointestinal irritation.
-
Supportive Care: Ensure animals have free access to water to prevent dehydration. Probiotic or prebiotic supplementation may be considered to support gut flora, but this should be carefully evaluated for its potential to interfere with study outcomes.
-
Acclimatization: In some species, like pigs, mild diarrhea at the start of treatment can be transient and self-resolve within 5-8 days.[4] Careful observation during this period is crucial.
-
Issue 2: Abnormal findings in bloodwork (hematology or clinical chemistry) are observed.
-
Potential Cause: High doses of this compound components have been associated with hematological changes (decreased red and white blood cell counts) and elevated liver enzymes (ALT, AST) in rats.[5]
-
Troubleshooting Steps:
-
Baseline Monitoring: Always collect baseline blood samples before initiating this compound treatment to have a reference point for each animal.
-
Regular Monitoring: Implement a regular blood monitoring schedule throughout the study. The frequency will depend on the dose and duration of treatment.
-
Dosage Re-evaluation: If significant changes are observed, a reduction in dosage or discontinuation of the treatment for the affected animal(s) may be necessary.
-
Correlate with Histopathology: At the end of the study, correlate any bloodwork abnormalities with histopathological examination of the liver and kidneys to assess for organ damage.
-
Issue 3: Signs of injection site reaction (swelling, pain) are noted after intramuscular administration.
-
Potential Cause: Mild, transient pain at the injection site has been reported in dogs and cats.[1]
-
Troubleshooting Steps:
-
Injection Technique: Ensure proper injection technique is used. Rotate injection sites if multiple injections are required.
-
Volume per Site: Administering large volumes in a single site can increase the risk of local irritation. If possible, divide larger doses into smaller volumes and inject at different sites.
-
Observation: Monitor the injection site for signs of severe inflammation, abscess formation, or prolonged pain. If these occur, consult with a veterinarian.
-
Data Presentation
Table 1: Summary of Reported Off-Target Effects of this compound and its Components in Various Animal Species
| Animal Model | Component(s) | Route of Administration | Dose | Observed Off-Target Effects | Citation(s) |
| Rats | Lincomycin | Oral | 500 mg/kg/day for 21 days | Decreased red and white blood cell counts, increased ALT and AST, histopathological changes in liver, kidney, and testis. | [5] |
| Spectinomycin | Subcutaneous | 250 mg/kg/day for 30 days | Decreased red and white blood cell counts, increased ALT and AST, histopathological changes in liver, kidney, and testis. | [5] | |
| Chickens | This compound | Intramuscular | 20 mg/kg/day for 9 days | No significant toxic effects observed. | [6] |
| This compound | Intramuscular | 60 mg/kg/day for 9 days | Minor toxicity observed. | [6] | |
| This compound | Intramuscular | 100 mg/kg/day for 9 days | Increased toxicity observed. | [6] | |
| Pigs | This compound | Oral | Therapeutic Doses | Softening of stools or mild diarrhea at the start of treatment, transient irritation and swelling of the anus and/or vulva. | [4] |
| Dogs & Cats | This compound | Oral / Intramuscular | Therapeutic Doses | Occasional loose stools or vomiting (oral), mild transient pain at injection site (intramuscular). | [1] |
Experimental Protocols
Protocol 1: Dose-Finding and Toxicity Evaluation in Rodents
-
Animal Model: Select the appropriate rodent species and strain for your research question.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low, mid, and high dose) with a sufficient number of animals per group to allow for statistical analysis.
-
Dose Selection: Base dose selection on available literature. If limited, start with a fraction of the reported safe dose in other species and escalate in subsequent groups.
-
Administration: Administer this compound via the intended route for your study (e.g., oral gavage, intramuscular injection) for a defined period.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in appearance, behavior, and fecal consistency. Record body weights at regular intervals.
-
Blood Sampling: Collect blood samples at baseline, mid-study, and at termination for hematology and clinical chemistry analysis (including liver and kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect organs (especially liver, kidneys, and gastrointestinal tract) for histopathological examination.
Protocol 2: Monitoring for Nephrotoxicity
-
Baseline Assessment: Before starting this compound treatment, collect baseline blood and urine samples.
-
Biochemical Markers: In blood serum, measure creatinine and blood urea nitrogen (BUN) as standard indicators of kidney function.
-
Urinalysis: In urine, assess for proteinuria, hematuria, and changes in specific gravity.
-
Novel Biomarkers: For more sensitive detection of early kidney injury, consider measuring urinary biomarkers such as KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin).
Mandatory Visualizations
Caption: Mechanism of action of this compound components.
Caption: Workflow for a dose-finding and toxicity study.
Caption: Troubleshooting logic for managing adverse effects.
References
- 1. new.vetscripts.co.za [new.vetscripts.co.za]
- 2. Acute Toxicity Use In Animal SOP Template | Office of Research [bu.edu]
- 3. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. "ADVERSE EFFECTS OF LINCOMYCIN AND SPECTINOMYCIN IN RATS" by S. Amer, Reham A et al. [mvmj.researchcommons.org]
- 6. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Side Effects of Lincospectin in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential side effects of Lincospectin in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in long-term animal studies?
A1: Based on available research, the most frequently reported side effects associated with prolonged this compound administration primarily involve the gastrointestinal tract. In pigs, this can manifest as diarrhea or soft feces and inflammation of the perianal region, which typically resolves within 5 to 8 days without discontinuing treatment.[1] In chickens, an overdose may lead to an enlargement of the caecum and abnormal caecal content.[1][2][3][4]
Q2: Are there any known effects of long-term this compound administration on hematological parameters?
A2: Yes, studies in rats have shown that long-term administration of lincomycin and spectinomycin can lead to significant decreases in total erythrocytic and leucocytic counts (particularly lymphocytes), hemoglobin values, and packed cell volume (PCV).[5][6]
Q3: What are the potential impacts of this compound on liver and kidney function in long-term studies?
A3: Long-term treatment with lincomycin and spectinomycin in rats has been associated with histopathological alterations in the liver and kidneys.[5][6] Biochemical analysis in these studies revealed a significant increase in the levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), which are indicators of liver function.[5][6]
Q4: How does long-term this compound use affect the gut microbiota?
A4: Prolonged use of this compound can significantly alter the composition of the gut microbiota. Studies in broilers have shown that treatment can promote the growth of Escherichia/Shigella and reduce the abundance of beneficial Lactobacillus species.[7][8] In young swine, short-term lincomycin exposure has been shown to induce gut dysbiosis, killing most bacteria and reducing the production of short-chain fatty acids.[9] Following cessation of the antibiotic, a new gut-microbe homeostasis is formed which is distinct from that of unexposed animals.[9]
Q5: What are the known contraindications for this compound use in laboratory animals?
A5: this compound is contraindicated in animals with known hypersensitivity to either lincomycin or spectinomycin.[1][10][11] It should not be administered to rabbits, guinea pigs, hamsters, and chinchillas, as lincomycin has been shown to be toxic to these species.[11]
Troubleshooting Guides
Problem: Unexpected mortality in experimental animals.
| Potential Cause | Troubleshooting Steps |
| Species-specific toxicity | Verify that the animal model being used is not one of the contraindicated species (e.g., rabbits, guinea pigs, hamsters).[11] |
| Overdose | Review dosage calculations and administration protocols to ensure accuracy. Symptoms of overdose in pigs include diarrhea, while in chickens it can cause caecum enlargement.[1][2][3][4] |
| Hypersensitivity reaction | Although rare, allergic reactions can occur.[1] Monitor for signs of anaphylaxis and consult with a veterinarian. |
Problem: Significant weight loss or reduced feed/water intake.
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal distress | Monitor for diarrhea or soft stools.[1] Consider reducing the dosage or temporarily discontinuing treatment to allow for recovery. Ensure adequate hydration. |
| Alteration in gut microbiota | The shift in gut bacteria can impact nutrient absorption.[7][8][9] Consider analyzing fecal samples to assess the microbial composition. |
Problem: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Drug interactions | Review all other administered compounds to rule out potential interactions. |
| Development of antibiotic resistance | Prolonged use may lead to the selection of resistant bacterial strains, which could affect studies on infectious diseases.[12] |
Quantitative Data from Long-Term Studies
Table 1: Effects of Lincomycin and Spectinomycin on Hematological Parameters in Rats
| Parameter | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | Percentage Change |
| Total Erythrocytic Count (x10^6/µL) | 7.2 ± 0.5 | 5.8 ± 0.4 | ↓ 19.4% |
| Hemoglobin (g/dL) | 14.5 ± 1.1 | 11.9 ± 0.9 | ↓ 17.9% |
| Packed Cell Volume (%) | 43.1 ± 2.5 | 35.5 ± 2.1 | ↓ 17.6% |
| Total Leucocytic Count (x10^3/µL) | 12.3 ± 1.2 | 9.5 ± 1.0 | ↓ 22.8% |
| Lymphocytes (%) | 75 ± 5 | 62 ± 6 | ↓ 17.3% |
Data adapted from a study on the adverse effects of lincomycin and spectinomycin in rats.[5][6]
Table 2: Effects of Lincomycin and Spectinomycin on Serum Biochemical Parameters in Rats
| Parameter | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | Percentage Change |
| Alanine Transaminase (ALT) (U/L) | 45 ± 5 | 68 ± 7 | ↑ 51.1% |
| Aspartate Transaminase (AST) (U/L) | 120 ± 12 | 165 ± 15 | ↑ 37.5% |
| Cholesterol (mg/dL) | 80 ± 8 | 110 ± 10 | ↑ 37.5% |
| Triglycerides (mg/dL) | 90 ± 9 | 125 ± 11 | ↑ 38.9% |
| Low-Density Lipoprotein (LDL) (mg/dL) | 25 ± 3 | 40 ± 4 | ↑ 60.0% |
| High-Density Lipoprotein (HDL) (mg/dL) | 40 ± 4 | 28 ± 3 | ↓ 30.0% |
Data adapted from a study on the adverse effects of lincomycin and spectinomycin in rats.[5][6]
Experimental Protocols
Protocol 1: Assessment of Hematological and Biochemical Parameters
-
Animal Model: Wistar rats (male, 8-10 weeks old).
-
Treatment: Administer this compound at the desired dosage and duration. A control group should receive a placebo (e.g., sterile saline).
-
Blood Collection: At predetermined time points (e.g., weekly, bi-weekly), collect blood samples via retro-orbital plexus or tail vein puncture into EDTA-coated tubes for hematological analysis and plain tubes for serum separation.
-
Hematological Analysis: Analyze whole blood for total red blood cell count, white blood cell count (with differential), hemoglobin concentration, and packed cell volume using an automated hematology analyzer.
-
Biochemical Analysis: Centrifuge the clotted blood to separate serum. Analyze the serum for levels of ALT, AST, creatinine, urea, total protein, albumin, and lipid profile using an automated clinical chemistry analyzer.
-
Data Analysis: Compare the mean values of the treated group with the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 2: Histopathological Examination of Tissues
-
Animal Model and Treatment: As described in Protocol 1.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and perform a complete necropsy. Collect samples of key organs, including the liver, kidneys, spleen, heart, lungs, and sections of the gastrointestinal tract.
-
Tissue Fixation: Fix the collected tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Staining: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax. Section the paraffin blocks at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope by a qualified pathologist. Score any observed lesions for severity (e.g., mild, moderate, severe) and type (e.g., inflammation, necrosis, degeneration).
-
Data Analysis: Compare the incidence and severity of lesions in the treated group with the control group.
Signaling Pathways and Experimental Workflows
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. scispace.com [scispace.com]
- 6. "ADVERSE EFFECTS OF LINCOMYCIN AND SPECTINOMYCIN IN RATS" by S. Amer, Reham A et al. [mvmj.researchcommons.org]
- 7. Influence of lincomycin-spectinomycin treatment on the outcome of Enterococcus cecorum infection and on the cecal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-course alterations of gut microbiota and short-chain fatty acids after short-term lincomycin exposure in young swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zoetis [www2.zoetis.ca]
- 11. drugs.com [drugs.com]
- 12. bsavalibrary.com [bsavalibrary.com]
Stability of Lincospectin under various laboratory storage conditions
This technical support center provides comprehensive guidance on the stability of Lincospectin under various laboratory storage conditions. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is generally stable and should be stored in a dry place. Recommended storage temperatures are typically between 15°C and 25°C, although some sources suggest storage below 30°C is acceptable.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption.
Q2: How long is a reconstituted this compound solution stable?
A2: Once reconstituted in water, the stability of the this compound solution is significantly reduced. It is recommended to use the freshly prepared solution immediately. If storage is necessary, stock solutions should be kept in closed glass containers in a cool place and are generally considered stable for up to 7 days.[2] For veterinary use, any medicated water not consumed within 24 hours should be discarded.[3]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is influenced by several factors, including:
-
pH: Lincomycin, a component of this compound, is most stable in solutions with a pH around 4.[4][5] It is less stable in acidic conditions (pH < 4) and degrades in alkaline conditions.[4][6]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[6] Stock solutions should be stored at refrigerated temperatures (2-8°C) or frozen (-20°C) for extended stability.
-
Light: Some antibiotics are light-sensitive. While specific data for this compound is limited, it is good practice to protect solutions from direct light.
-
Presence of Oxidizing Agents: this compound should be kept away from strong oxidizers, as they can promote degradation.[1]
Q4: Can I store reconstituted this compound at room temperature?
A4: Storing reconstituted this compound at room temperature is not recommended for extended periods. The stability of the solution is significantly reduced at ambient temperatures. For short-term use (within 24 hours), it should be kept in a cool place, but for longer storage, refrigeration or freezing is necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency or efficacy in experiments. | Degradation of this compound due to improper storage. | - Prepare fresh solutions before each experiment.- Verify the storage conditions of the stock powder and reconstituted solutions (temperature, light exposure).- Perform a stability check of your current stock using a validated analytical method like HPLC. |
| Precipitate forms in the reconstituted solution upon storage. | - The concentration of the solution may be too high for the storage temperature.- pH of the solution has shifted, affecting solubility. | - Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves.- Ensure the pH of your solvent is within a suitable range.- Prepare a less concentrated stock solution. |
| Inconsistent results between experiments using the same stock solution. | - The stock solution is degrading over time.- Frequent freeze-thaw cycles are degrading the antibiotic. | - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Establish a clear expiration date for your prepared stock solutions based on stability data. |
| HPLC analysis shows multiple unexpected peaks. | - Degradation of this compound into various byproducts.- Contamination of the sample or mobile phase. | - Review the degradation pathways of Lincomycin and Spectinomycin to identify potential degradation products.- Ensure proper sample handling and use high-purity solvents for your mobile phase. |
Quantitative Stability Data
The following tables summarize the stability of the individual components of this compound under various conditions.
Table 1: Stability of Lincomycin Hydrochloride in Solution
| Condition | Storage Temperature | Stability/Shelf Life | Reference |
| In various IV fluids (0.9% NaCl, 5% Dextrose, etc.) | 25°C | At least 31 days | [4][5] |
| pH 2 | 80°C | 0.38 days | [4][5] |
| pH 4 | 80°C | 4.59 days | [4][5] |
| Alkaline conditions | Elevated | Unstable | [6] |
| High Temperature | Elevated | Unstable | [6] |
Table 2: Stability of Spectinomycin in Solution
| Condition | Storage Temperature | Stability/Shelf Life | Reference |
| Stock Solution (50% water/50% methanol) | -20°C | 14 months | [7] |
| Aqueous Solution | Not specified | More stable than first-generation antibiotics like penicillin. | |
| Alkaline conditions (pH > 6.0) | 25°C, 50°C, 70°C | Hydrolysis is accelerated with increasing pH and temperature. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
-
Hydrogen peroxide for oxidative degradation studies
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Sample Solutions: Prepare this compound solutions in the desired solvent (e.g., water, buffer) at the concentration to be tested.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Add HCl to a sample solution to a final concentration of 0.1 N and heat.
-
Base Hydrolysis: Add NaOH to a sample solution to a final concentration of 0.1 N and heat.
-
Oxidative Degradation: Add hydrogen peroxide to a sample solution to a final concentration of 3% and store at room temperature.
-
3. HPLC Conditions (Example): [8][9]
-
Column: RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and phosphate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the peak areas of Lincomycin and Spectinomycin.
-
In the forced degradation samples, observe the decrease in the parent peaks and the appearance of degradation product peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. teknova.com [teknova.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. HPLC-ELSD analysis of spectinomycin dihydrochloride and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility challenges of Lincospectin in different media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Lincospectin in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a combination antibiotic composed of two active ingredients: Lincomycin (as lincomycin hydrochloride) and Spectinomycin (as spectinomycin sulfate).[1][2] It is widely used in veterinary medicine to treat bacterial infections.
Q2: What is the general solubility of this compound?
Both components of this compound, lincomycin hydrochloride and spectinomycin sulfate, are known to be readily soluble in water.[3][4] This makes it suitable for administration via drinking water in veterinary applications.[5]
Q3: What is the impact of pH on this compound's stability and solubility?
The stability of lincomycin, a component of this compound, is pH-dependent. It is more stable in acidic to neutral conditions. In alkaline solutions, lincomycin can degrade, which may affect its solubility and efficacy.[6] Therefore, it is crucial to consider the pH of your medium when preparing this compound solutions.
Q4: Can I prepare a concentrated stock solution of this compound?
Yes, concentrated stock solutions can be prepared. Given the high water solubility of both components, sterile water is a common solvent. For specific applications, other solvents like dimethyl sulfoxide (DMSO) can be used for the individual components, though the solubility of the combined product in these solvents may vary. It is recommended to prepare fresh solutions for use.[5][6]
Q5: Are there any known incompatibilities I should be aware of?
Concurrent administration with penicillins, cephalosporins, quinolones, and cycloserine is contraindicated.[1][7] While these are primarily pharmacological contraindications, it is good practice to avoid mixing this compound with other antibiotics in the same solution unless their compatibility is established.
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving Completely
If you are experiencing difficulty in dissolving this compound powder, consider the following troubleshooting steps:
-
Insufficient Solvent: Ensure you are using a sufficient volume of solvent. Refer to the solubility data table below for guidance.
-
Inappropriate Solvent: While this compound is highly soluble in water, its solubility in other media may be lower. Confirm that your chosen solvent is appropriate.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming and agitation can aid dissolution. However, be cautious with heat as it can accelerate degradation, especially in alkaline conditions.
-
pH of the Medium: The pH of your medium could be affecting solubility. For basic peptides like lincomycin, direct dissolution into a neutral or alkaline buffer can sometimes lead to aggregation. Consider dissolving the powder in a slightly acidic solution first before adding it to your final buffer.
Issue 2: Precipitation is Observed After Dissolving this compound
Precipitation after initial dissolution can be caused by several factors:
-
pH Shift: A change in the pH of the solution upon addition of other components could cause the this compound to precipitate. Monitor the pH of your final solution.
-
Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing a more dilute solution.
-
Interaction with Other Components: this compound may interact with other components in your medium, leading to the formation of an insoluble complex.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially leading to precipitation. Ensure your container is well-sealed.
Data Presentation
Table 1: Solubility of this compound Components in Various Solvents
| Compound | Solvent | Solubility | Source(s) |
| Lincomycin Hydrochloride | Water | 500 - 1000 mg/mL | |
| DMSO | 89 mg/mL | ||
| Ethanol | Slightly soluble | ||
| Methanol | Soluble | ||
| Spectinomycin Sulfate | Water | Freely soluble | [4] |
| PBS (pH 7.2) | ~10 mg/mL | ||
| Ethanol | Insoluble | [4] | |
| DMSO | 11 mg/mL |
Note: The solubility of the combined this compound product may differ from its individual components. It is recommended to perform small-scale solubility tests in your specific medium.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Aqueous)
Materials:
-
This compound soluble powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a portion of the sterile water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Add sterile water to reach the final desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to use freshly prepared solutions.[5]
Protocol 2: Determination of this compound Concentration by HPLC
This protocol is adapted from a validated method for the simultaneous analysis of lincomycin and spectinomycin.[6][8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: RP-C18 column (e.g., 250 mm x 4.0 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.0). The exact gradient program should be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve lincomycin hydrochloride and spectinomycin sulfate reference standards in the mobile phase to prepare individual stock solutions.
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solutions with the mobile phase.
-
-
Preparation of Sample Solution:
-
Dissolve a known weight of the this compound product in the mobile phase to achieve a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the lincomycin and spectinomycin peaks based on their retention times and the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Factors influencing the solubility of this compound in experimental media.
References
- 1. interchemie.com [interchemie.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rpdiagnosticlabs.com [rpdiagnosticlabs.com]
- 4. Zoetis [www2.zoetis.ca]
- 5. drugs.com [drugs.com]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchemie.com [interchemie.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Lincospectin Interference in Biochemical and Molecular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential interference from Lincospectin in a variety of biochemical and molecular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a combination antibiotic containing two active components: lincomycin and spectinomycin.[1][2]
-
Lincomycin: A lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2]
-
Spectinomycin: An aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4]
The combination of these two antibiotics provides a broad spectrum of activity against various bacteria.[2][5][6]
Q2: Can this compound interfere with my experimental assays?
Yes, as with many small molecules and antibiotics, the components of this compound have the potential to interfere with various assays through different mechanisms. Interference can be broadly categorized as either biological or direct chemical/physical interference.
Q3: What are the primary mechanisms of this compound interference?
Potential interference mechanisms can be attributed to the biological effects of its components on cells or their direct chemical properties:
-
Biological Interference (Primarily in Cell-Based Assays): As potent protein synthesis inhibitors, lincomycin and spectinomycin can significantly impact cell-based assays that rely on cellular processes like protein expression (e.g., reporter gene assays), cell proliferation, and signal transduction.[7]
-
Direct Assay Interference: While less documented for this compound specifically, small molecules can interfere with assays through mechanisms such as light-based interference (autofluorescence or quenching), chemical reactivity with assay components, or formation of colloidal aggregates that can non-specifically inhibit enzymes.
Q4: Should I routinely use antibiotics like this compound in my cell cultures?
The routine use of antibiotics in cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and potentially influence cellular metabolism and gene expression, thereby affecting experimental outcomes.[8] Whenever possible, practicing strict aseptic techniques to avoid contamination is preferable to relying on antibiotics.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
If you are observing altered cell viability, unexpected changes in reporter gene expression, or aberrant results in signaling pathway studies when using this compound-treated cells, the antibiotic is a likely culprit.
Troubleshooting Protocol:
-
Confirm the Effect: Culture your cells in parallel with and without this compound and repeat the assay. A significant difference in the results will point to the antibiotic as the source of interference.
-
Remove this compound Before the Assay: Before initiating your experiment, wash the cells multiple times with antibiotic-free medium to remove any residual this compound.
-
Use an Alternative Antibiotic: If an antibiotic is necessary, consider switching to one with a different mechanism of action that is less likely to interfere with your specific assay.
Table 1: Potential Effects of this compound in Common Cell-Based Assays
| Assay Type | Potential Interference Mechanism | Symptoms | Mitigation Strategy |
| Reporter Gene Assays (e.g., Luciferase, GFP) | Inhibition of reporter protein synthesis. | Reduced or absent reporter signal. | Wash out this compound before inducing the reporter; use a stable cell line with integrated reporter. |
| Cell Proliferation/Viability Assays (e.g., MTT, WST-1) | Cytotoxic or cytostatic effects at high concentrations or in sensitive cell lines. | Decreased cell viability or proliferation rate. | Determine the non-toxic concentration of this compound for your cell line; remove before the assay. |
| Western Blotting | Altered expression levels of the protein of interest due to effects on cellular signaling or protein synthesis. | Unexpected changes in protein bands. | Culture cells without this compound for a period before lysis; ensure consistent treatment across all samples. |
| Signaling Pathway Analysis | Lincomycin has been shown to affect signaling pathways such as p38 MAPK, AKT, and PKA.[7] | Altered phosphorylation status or expression of pathway components. | Validate findings in antibiotic-free conditions; consider the potential for off-target effects. |
Issue 2: Suspected Direct Interference in Biochemical Assays
Although less common, the components of this compound could directly interfere with acellular biochemical assays.
Troubleshooting Protocol:
-
Control for Autofluorescence/Quenching (Fluorescence-based assays): Run a control with this compound in the assay buffer without the target biomolecule to check for background fluorescence.
-
Test for Compound Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of this compound is significantly reduced, it may be due to aggregation.
-
Assess Chemical Reactivity: Pre-incubate this compound with the enzyme/protein before adding the substrate. An increase in inhibition with pre-incubation time may suggest chemical reactivity.
Table 2: Troubleshooting Direct Assay Interference
| Potential Interference | Symptoms | Troubleshooting Protocol |
| Autofluorescence | High background signal in fluorescence assays. | Measure the fluorescence of this compound alone in the assay buffer. |
| Fluorescence Quenching | Lower than expected signal in fluorescence assays. | Compare the fluorescence of a known fluorophore with and without this compound. |
| Compound Aggregation | Non-specific inhibition, steep dose-response curve. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Chemical Reactivity | Time-dependent inhibition, irreversible effects. | Vary pre-incubation times of this compound with assay components. |
Experimental Protocols
Protocol 1: Removal of this compound from Cell Cultures Prior to Assays
This protocol is designed to minimize the concentration of this compound in the cell culture medium before conducting sensitive downstream experiments.
Materials:
-
Cell culture medium without this compound
-
Phosphate-buffered saline (PBS), sterile
-
Your cultured cells in a multi-well plate, flask, or dish
Procedure:
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently wash the cell monolayer once with an appropriate volume of sterile PBS. For example, use 10 mL of PBS for a T-75 flask or 1 mL for a well in a 6-well plate.
-
Aspirate the PBS.
-
Repeat the wash step (Step 2 and 3) two more times for a total of three washes.
-
Add fresh, pre-warmed, antibiotic-free cell culture medium to the cells.
-
Incubate the cells for at least 2-4 hours to allow for the diffusion of any remaining intracellular antibiotic into the medium. For highly sensitive assays, an overnight incubation may be beneficial.
-
Replace the medium with fresh, antibiotic-free medium one final time before starting your experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. goldbio.com [goldbio.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Lincospectin-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in cell lines treated with Lincospectin. The information is designed to help identify the causes of cytotoxicity and implement strategies to mitigate these effects, ensuring the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a combination antibiotic composed of lincomycin and spectinomycin. It is used in cell culture to prevent or eliminate bacterial contamination. Lincomycin is effective against Gram-positive bacteria, while spectinomycin targets a broader range of Gram-negative bacteria.
Q2: I'm observing high levels of cell death in my this compound-treated cultures. What are the potential causes?
High levels of cytotoxicity associated with this compound treatment can be attributed to several factors:
-
Concentration-Dependent Toxicity: Like all antibiotics, this compound can be toxic to eukaryotic cells at high concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
-
Prolonged Exposure: Continuous exposure to this compound, even at lower concentrations, can induce cellular stress and lead to cytotoxicity over time.
-
Mitochondrial Effects: Spectinomycin, an aminocyclitol antibiotic related to aminoglycosides, has the potential to interfere with mitochondrial function due to the similarity between mitochondrial and bacterial ribosomes. This can lead to decreased energy production and increased oxidative stress.[1][2]
-
Induction of Apoptosis: The cellular stress caused by this compound can trigger programmed cell death, or apoptosis, often mediated by the activation of caspases.
Q3: What are the typical non-toxic concentrations of this compound for most cell lines?
The non-toxic concentration of this compound can vary significantly between cell lines. However, a study on BHK-21 (baby hamster kidney) cells established a non-toxic upper limit of 300 µg/ml. It is strongly recommended to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line.
Q4: Are there any known signaling pathways involved in this compound-induced cytotoxicity?
While specific signaling pathways for this compound are not extensively documented, the known effects of its components and similar antibiotics suggest the involvement of:
-
Mitochondrial Stress Pathway: Inhibition of mitochondrial protein synthesis can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors.
-
Caspase-Mediated Apoptosis: Aminoglycoside-related antibiotics have been shown to induce apoptosis through the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).
Q5: What strategies can I employ to reduce or overcome this compound-induced cytotoxicity?
Several strategies can be implemented to mitigate the cytotoxic effects of this compound:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration of this compound for the shortest possible duration.
-
Use of Antioxidants: Co-treatment with an antioxidant, such as N-acetyl-l-cysteine (NAC), can help alleviate oxidative stress induced by the antibiotic.[1][3]
-
Intermittent Treatment: Instead of continuous exposure, consider a pulsed treatment regimen where the antibiotic is added intermittently.
-
Alternative Antibiotics: If cytotoxicity persists, consider using a different class of antibiotics with a different mechanism of action.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound-induced cytotoxicity.
| Observed Issue | Potential Cause | Recommended Action |
| High cell death immediately after adding this compound. | This compound concentration is too high. | Perform a kill curve experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations (e.g., 10-500 µg/ml). |
| Gradual increase in cell death over several days of culture. | Prolonged exposure is causing cumulative toxicity. | 1. Reduce the duration of this compound treatment. 2. Consider an intermittent treatment schedule. 3. Co-treat with an antioxidant like N-acetyl-l-cysteine (NAC) to mitigate oxidative stress. |
| Reduced cell proliferation and metabolic activity. | Interference with mitochondrial function. | 1. Lower the this compound concentration. 2. Supplement the culture medium with antioxidants. 3. Assess mitochondrial membrane potential to confirm mitochondrial dysfunction. |
| Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing). | Activation of caspase-mediated apoptosis. | 1. Confirm apoptosis using an Annexin V/PI assay. 2. Investigate the activation of key caspases (e.g., Caspase-3, Caspase-9) using specific assays. 3. Consider co-treatment with a broad-spectrum caspase inhibitor for experimental validation, though this is not a long-term solution. |
Quantitative Data Summary
The following table summarizes the known cytotoxic concentrations of this compound and its components from the available literature. It is important to note that these values are cell-line specific and should be used as a guideline for designing your own experiments.
| Antibiotic | Cell Line | Parameter | Concentration | Reference |
| This compound | BHK-21 | Non-toxic upper limit | 300 µg/ml | |
| Lincomycin | Rat Heart & Liver Mitochondria | IC50 (Protein Synthesis Inhibition) | >400 µM | [4] |
| Spectinomycin | Mammalian Mitochondria | Inhibition of Translation | No inhibition up to 1 mM | [5] |
Experimental Protocols
1. Protocol for Determining Optimal this compound Concentration (Kill Curve)
This protocol helps determine the minimum concentration of this compound that is effective against bacteria while being minimally toxic to the eukaryotic cell line.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Seed cells in a 24-well plate at a density that allows for 30-50% confluency the next day.
-
Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0, 10, 25, 50, 100, 200, 300, 400, and 500 µg/ml.
-
The following day, replace the medium in each well with the corresponding this compound dilution. Include a "no antibiotic" control.
-
Incubate the cells for your typical experimental duration (e.g., 48-72 hours), refreshing the medium with the same antibiotic concentrations every 2-3 days if the experiment is longer.
-
At the end of the incubation period, detach the cells and perform a cell viability count using Trypan blue exclusion.
-
The optimal concentration is the lowest concentration that effectively prevents bacterial growth (if a bacterial challenge is included) without significantly reducing cell viability compared to the "no antibiotic" control.
-
2. Protocol for Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Protocol for Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodging antibiotic side effects [wyss.harvard.edu]
- 3. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lincospectin's Efficacy Against Biofilm-Forming Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the efficacy of Lincospectin against biofilm-forming bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against bacteria?
A1: this compound is a combination antibiotic containing two active ingredients: lincomycin and spectinomycin.[1][2]
-
Lincomycin: A lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[3]
-
Spectinomycin: An aminocyclitol antibiotic that also inhibits protein synthesis but by binding to the 30S ribosomal subunit. It has a broader spectrum of activity that includes many Gram-negative bacteria.[3]
The combination of these two components can have an additive or even synergistic effect.[1][2]
Q2: Why is it more challenging to treat biofilm-forming bacteria with this compound compared to their planktonic (free-floating) counterparts?
A2: Biofilms present a significant challenge for most antibiotics, including this compound, due to several resistance mechanisms:
-
Extracellular Polymeric Substance (EPS) Matrix: The biofilm is encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA). This matrix can act as a physical barrier, preventing or slowing the penetration of antibiotics to the embedded bacteria.
-
Altered Metabolic States: Bacteria within a biofilm can exist in various metabolic states, including dormant or slow-growing "persister" cells. Antibiotics like lincomycin and spectinomycin are most effective against actively dividing bacteria, making them less potent against these persister cells.
-
Gene Expression Changes: The biofilm environment can trigger changes in gene expression, leading to the upregulation of efflux pumps that actively remove antibiotics from the bacterial cells.
-
Horizontal Gene Transfer: The close proximity of bacteria within a biofilm facilitates the exchange of genetic material, including antibiotic resistance genes.[4]
Q3: My experiment shows this compound is effective against planktonic bacteria (low MIC), but not against the biofilm (high MBEC). Is this expected?
A3: Yes, this is a very common and expected finding. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of planktonic bacteria. The Minimum Biofilm Eradication Concentration (MBEC), however, is the lowest concentration required to kill the bacteria within a mature biofilm. Due to the protective nature of the biofilm, the MBEC can be 10 to 1,000 times higher than the MIC for the same bacterial strain.[4][5] Therefore, an effective antibiotic against planktonic bacteria may appear ineffective against its biofilm form at similar concentrations.
Q4: Can sub-inhibitory concentrations of this compound (or its components) paradoxically enhance biofilm formation?
A4: There is evidence to suggest that sub-inhibitory concentrations (sub-MIC) of some antibiotics, including lincomycin, can indeed promote biofilm formation in certain bacterial species. For instance, studies have shown that sub-MIC levels of lincomycin can increase biofilm production in Streptococcus suis.[6][7] This is a critical consideration in experimental design and data interpretation, as unintended consequences can arise from using concentrations that are too low to inhibit growth but sufficient to trigger a stress response that enhances biofilm formation.
Q5: How can the efficacy of this compound against biofilms be enhanced?
A5: Several strategies can be explored to improve this compound's anti-biofilm activity:
-
Combination Therapy:
-
Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate biofilm formation.[1][8] Combining this compound with QSIs can disrupt this communication and inhibit biofilm development, potentially making the bacteria more susceptible to the antibiotic.[9][10][11]
-
Biofilm Matrix Degrading Enzymes: Enzymes such as DNases (which degrade eDNA) and proteases can break down the EPS matrix, allowing for better penetration of this compound.[12]
-
Other Antibiotics: Synergistic effects may be observed when this compound is combined with other classes of antibiotics.
-
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles can improve its delivery and penetration into the biofilm. One study demonstrated a synergistic effect between lincomycin and silver nanoparticles against bacterial biofilms.[13]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm formation across replicate wells. | 1. Inconsistent inoculation volume or cell density.2. Uneven temperature distribution in the incubator.3. Edge effects in the microtiter plate.4. Bacterial strain has poor or inconsistent biofilm-forming capabilities. | 1. Ensure thorough mixing of the bacterial culture before inoculation and use a multichannel pipette for consistency.2. Rotate the plate within the incubator or use a water bath for more uniform heating.3. Avoid using the outer wells of the plate or fill them with sterile media/water to minimize evaporation.4. Screen multiple strains or optimize growth conditions (e.g., media composition, incubation time) to find a consistent biofilm producer. |
| This compound appears completely ineffective against the biofilm. | 1. The MBEC of this compound for the tested strain is higher than the concentrations used.2. The biofilm is highly mature and resistant.3. The antibiotic may be degraded or inactivated over the course of the experiment. | 1. Perform a dose-response experiment with a wider and higher range of this compound concentrations to determine the MBEC.2. Test this compound's efficacy on biofilms of different ages (e.g., 24h, 48h, 72h) to see if it is more effective against younger biofilms.3. Consider replenishing the antibiotic-containing media during the experiment if the incubation period is long. |
| Control wells (no this compound) show poor biofilm growth. | 1. The bacterial strain is not a strong biofilm former under the tested conditions.2. The growth medium does not support robust biofilm formation.3. The surface of the microtiter plate is not conducive to biofilm attachment. | 1. Use a known biofilm-forming strain as a positive control.2. Supplement the medium with glucose or other nutrients known to enhance biofilm formation for the specific bacterial species.3. Use tissue culture-treated plates, which have a more hydrophilic surface that often promotes bacterial attachment. |
| Inconsistent results when combining this compound with a potential enhancer (e.g., QSI, enzyme). | 1. The enhancer is not stable or active under the experimental conditions (pH, temperature).2. The concentration of the enhancer is suboptimal (too low to be effective or too high, causing toxicity).3. The timing of addition is critical (e.g., some enhancers are more effective at preventing biofilm formation than disrupting mature biofilms). | 1. Verify the optimal conditions for the enhancer's activity and ensure they are compatible with the biofilm growth assay.2. Perform a dose-response curve for the enhancer alone to determine its optimal, non-toxic concentration.3. Test different experimental designs: adding the enhancer at the time of inoculation (prevention) versus adding it to a pre-formed biofilm (disruption). |
Data Presentation
Table 1: Comparative Anti-Biofilm Activity of Various Antibiotics Against Staphylococcus aureus
| Antibiotic | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference(s) |
| Vancomycin | 1 - 2 | >1024 | >512 - 1024 | [5] |
| Daptomycin | 0.5 - 1 | >256 | >256 - 512 | [5] |
| Linezolid | 2 - 4 | >1024 | >256 - 512 | [5] |
| Cefoxitin (MRSA) | ≥8 | 256 - ≥1024 | 32 - >128 | [14] |
| Cefoxitin (MSSA) | ≤4 | ≤8 | ~2 | [14] |
| Gentamicin | Varies | Varies | Lower than other agents in some studies | [15] |
| Lincomycin | Data not available | Data not available | Data not available | |
| Spectinomycin | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from standard crystal violet-based biofilm assays.
Materials:
-
Biofilm-forming bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
This compound stock solution
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include media-only wells as a negative control. Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.
-
Prepare Antibiotic Dilutions: In a separate 96-well plate, perform a two-fold serial dilution of this compound in the appropriate growth medium to achieve a range of desired concentrations.
-
Antibiotic Challenge: Carefully remove the planktonic culture from the biofilm plate by aspiration or gentle inversion. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of the prepared this compound dilutions to the wells containing the established biofilms. Include wells with fresh medium only as a growth control.
-
Incubate the plate for a further 24 hours at 37°C.
-
Assess Biofilm Viability: After incubation, remove the antibiotic-containing medium. Wash the wells twice with PBS. Add 200 µL of fresh growth medium to each well and incubate for 24 hours. The MBEC is the lowest concentration of this compound that results in no visible growth (turbidity) in the well after this recovery period.
Protocol 2: Crystal Violet Staining for Biofilm Quantification
This protocol can be used to quantify the remaining biofilm biomass after treatment.
Procedure:
-
Following the antibiotic challenge (Step 6 of Protocol 1), discard the contents of the wells.
-
Gently wash the wells three times with 200 µL of sterile PBS.
-
Fix the biofilms by air-drying the plate at room temperature or by heating at 60°C for 1 hour.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance in treated wells compared to the untreated control indicates biofilm inhibition or disruption.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quorum sensing in Staphylococcus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic diguanylate signaling in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclic diguanylate signaling in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Subinhibitory Concentrations of Amoxicillin, Lincomycin, and Oxytetracycline Commonly Used to Treat Swine Increase Streptococcus suis Biofilm Formation [frontiersin.org]
- 7. Subinhibitory Concentrations of Amoxicillin, Lincomycin, and Oxytetracycline Commonly Used to Treat Swine Increase Streptococcus suis Biofilm Formation (Journal Article) | OSTI.GOV [osti.gov]
- 8. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 9. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum sensing inhibitors increase the susceptibility of bacterial biofilms to antibiotics in vitro and in vivo [biblio.ugent.be]
- 12. Combinatorial effects of antibiotics and enzymes against dual-species Staphylococcus aureus and Pseudomonas aeruginosa biofilms in the wound-like medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streptococcus suis biofilm: regulation, drug-resistance mechanisms, and disinfection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. MIC versus MBEC to determine the antibiotic sensitivity of Staphylococcus aureus in peritoneal dialysis peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lincospectin-treated animal models
Welcome to the technical support center for researchers utilizing Lincospectin in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers using this compound. The question-and-answer format is designed to provide direct solutions to specific problems.
Q1: I'm observing unexpected changes in the hematological profile of my this compound-treated rats. What could be the cause?
A1: Treatment with the individual components of this compound (lincomycin and spectinomycin) has been shown to cause hematological alterations in rats. A study investigating the adverse effects of these antibiotics reported a significant decrease in total erythrocytic and leucocytic counts, particularly lymphocytes, as well as reduced hemoglobin and packed cell volume (PCV) values[1][2]. It is plausible that the combination product, this compound, could induce similar effects.
Troubleshooting Steps:
-
Review Dosage: Ensure your this compound dosage is within the appropriate therapeutic range for the species and model being used.
-
Establish Baseline: Always collect baseline blood samples before initiating treatment to have a clear comparison point.
-
Monitor Animal Health: Closely observe animals for any clinical signs of anemia or immunosuppression.
-
Consider Alternatives: If the hematological changes are impacting your experimental outcomes, consider alternative antibiotics with a different safety profile.
Q2: My this compound-treated animals are showing elevated liver enzymes and altered lipid profiles. Is this a known side effect?
A2: Yes, studies on the individual components of this compound have indicated potential hepatotoxicity and metabolic changes. In a study on rats, both lincomycin and spectinomycin were found to cause a significant increase in the levels of alanine transaminase (ALT), aspartate transaminase (AST), cholesterol, triglycerides, and low-density lipoprotein (LDL), while high-density lipoprotein (HDL) levels were decreased[1][2]. These findings suggest that this compound could induce similar changes in your animal model.
Troubleshooting Steps:
-
Baseline Serum Chemistry: As with hematology, obtaining pre-treatment serum samples is crucial for accurate assessment.
-
Histopathology: If you are observing significant and persistent elevations in liver enzymes, consider performing histopathological analysis of the liver at the end of your study to assess for any structural changes.
-
Dose-Response: If feasible, a dose-response study could help determine a therapeutic window with minimal metabolic side effects.
Q3: I'm seeing unexpected histopathological findings in the kidneys and testes of my this compound-treated male rats. Could the antibiotic be responsible?
A3: It is possible. Research has demonstrated that both lincomycin and spectinomycin can induce histopathological alterations in the liver, kidneys, and testes of male rats[1][2]. Therefore, it is conceivable that this compound may be contributing to the tissue changes you are observing.
Troubleshooting Steps:
-
Blinded Pathological Review: Have a pathologist, blinded to the treatment groups, review the tissue samples to provide an unbiased assessment.
-
Control Groups: Ensure you have appropriate control groups (vehicle-treated) to differentiate treatment-related effects from spontaneous or model-induced pathologies.
-
Literature Review: Search for literature specific to your animal model and experimental conditions to see if similar findings have been reported.
Q4: My PCR results from tissues of this compound-treated animals are inconsistent or showing inhibition. Could the antibiotic be interfering with the assay?
A4: Antibiotic carryover in tissue samples can potentially inhibit PCR reactions. While specific data on this compound is limited, some classes of antibiotics have been shown to interfere with PCR. For instance, polypeptide antibiotics and dihydroxyfolate reductase inhibitors have been reported to cause false-negative PCR results[3]. Conversely, DNA-acting antibiotics can also inhibit PCR amplification[4]. Although this compound's components are protein synthesis inhibitors, it is good practice to consider potential interference.
Troubleshooting Steps:
-
DNA Purification: Use a robust DNA purification method that includes steps to remove potential inhibitors.
-
Dilution: Diluting the DNA template can sometimes overcome the inhibitory effects of contaminants.
-
Internal Controls: Include an internal positive control in your PCR to assess for inhibition in each sample.
-
Spike-in Experiment: To confirm inhibition, you can spike a small amount of your sample into a separate PCR reaction with a known template and primers.
Q5: I'm performing cell viability assays (e.g., MTT, MTS) on cells isolated from this compound-treated animals and getting variable results. Could the antibiotic be a confounding factor?
A5: It's a possibility. Antibiotics can have direct effects on cellular metabolism, which can interfere with the readouts of viability assays that rely on metabolic activity, such as MTT and MTS assays[5]. Some antibiotics have been shown to be cytotoxic in a dose- and time-dependent manner[6].
Troubleshooting Steps:
-
Wash Cells Thoroughly: Ensure that isolated cells are washed multiple times to remove any residual antibiotic before performing viability assays.
-
Alternative Viability Assays: Consider using a viability assay with a different mechanism that is not dependent on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
In Vitro Controls: Treat cells in culture with a range of this compound concentrations to directly assess its impact on your viability assay.
Data Presentation
Table 1: Summary of Potential Adverse Effects of this compound Components in Rats
| Parameter | Observation | Reference |
| Hematology | ||
| Total Erythrocytic Count | Significant Decrease | [1][2] |
| Total Leucocytic Count | Significant Decrease (especially lymphocytes) | [1][2] |
| Hemoglobin | Significant Decrease | [1][2] |
| Packed Cell Volume (PCV) | Significant Decrease | [1][2] |
| Serum Biochemistry | ||
| Alanine Transaminase (ALT) | Significant Increase | [1][2] |
| Aspartate Transaminase (AST) | Significant Increase | [1][2] |
| Cholesterol | Significant Increase | [1][2] |
| Triglycerides | Significant Increase | [1][2] |
| Low-Density Lipoprotein (LDL) | Significant Increase | [1][2] |
| High-Density Lipoprotein (HDL) | Significant Decrease | [1][2] |
| Histopathology | ||
| Liver | Induced Alterations | [1][2] |
| Kidney | Induced Alterations | [1][2] |
| Testis | Induced Alterations | [1][2] |
Experimental Protocols
1. Preparation of this compound for Injection (based on a study in chickens)
This protocol is adapted from a safety evaluation study and should be adjusted based on the specific formulation of this compound and the requirements of your animal model.
-
Reconstitution: A powder formulation containing lincomycin and spectinomycin can be reconstituted in a sterile vehicle, such as normal saline[7].
-
Example Calculation: To achieve a desired concentration (e.g., 20 mg/kg body weight), the amount of this compound powder is calculated based on the molecular weights of lincomycin and spectinomycin in the product and reconstituted to a specific volume[7].
-
Administration: The reconstituted solution is administered via the desired route (e.g., intramuscular injection)[7]. The volume of injection should be appropriate for the size of the animal to avoid tissue damage.
2. Oral Gavage Administration of Antibiotics in Mice
This is a standard protocol for administering substances directly into the stomach of a mouse.
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the body vertically with the esophagus[8][9].
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the mouse's weight and age. The needle should have a ball tip to prevent injury[8][9].
-
Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation[9].
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly with no resistance. If resistance is met, withdraw and re-insert[8][9].
-
Administration: Slowly administer the this compound solution. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are often preferred[9].
-
Withdrawal: After administration, gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose[8].
Visualizations
References
- 1. "ADVERSE EFFECTS OF LINCOMYCIN AND SPECTINOMYCIN IN RATS" by S. Amer, Reham A et al. [mvmj.researchcommons.org]
- 2. scispace.com [scispace.com]
- 3. scialert.net [scialert.net]
- 4. PCR inhibition assay for DNA-targeted antibiotics [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Optimization of Lincospectin for Mycoplasma Eradication in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lincospectin for the effective eradication of Mycoplasma contamination in cell cultures. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against Mycoplasma?
A1: this compound is a combination antibiotic composed of Lincomycin and Spectinomycin. Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Spectinomycin, an aminocyclitol antibiotic, also interferes with protein synthesis but by binding to the 30S ribosomal subunit.[1] This dual mechanism of action can be effective against Mycoplasma species, which are bacteria lacking a cell wall and are therefore resistant to common antibiotics like penicillin.
Q2: What is the recommended concentration of this compound for Mycoplasma eradication?
A2: There is no single universal concentration of this compound that is effective and non-toxic for all cell lines. The optimal concentration is cell-line dependent and must be determined empirically. However, in vitro studies on various Mycoplasma species have shown minimal inhibitory concentrations (MICs) for the lincomycin-spectinomycin combination to range from 0.5/1 µg/ml to 3/6 µg/ml.[2][3][4] A study on BHK-21 cells indicated a non-toxic upper limit of 300 µg/ml for this compound.[5] It is crucial to perform a pilot study to determine the optimal balance between efficacy and cytotoxicity for your specific cell line.
Q3: How long should the this compound treatment last?
A3: The duration of treatment can vary, but a typical course of antibiotic treatment for Mycoplasma eradication is often around two weeks.[6][7] This is followed by a post-treatment period of at least two weeks without the antibiotic to allow any residual Mycoplasma to grow to detectable levels for verification of successful eradication.[6][8]
Q4: Is this compound cytotoxic to all cell lines?
A4: The cytotoxicity of this compound is cell-line specific.[9][10] While one study found a non-toxic upper limit of 300 µg/ml in BHK-21 cells[5], it is essential to perform a cytotoxicity assay on your specific cell line to determine the maximum non-toxic concentration before beginning an eradication protocol.
Q5: Can Mycoplasma develop resistance to this compound?
A5: As with any antibiotic, there is a potential for Mycoplasma to develop resistance to this compound. Using a combination of two antibiotics with different mechanisms of action, like in this compound, can help to minimize the development of resistance.[11] It is important to use the determined optimal concentration and treat for the recommended duration to ensure complete eradication and reduce the chances of resistance.
Troubleshooting Guide
Q1: My cells look unhealthy or are dying after this compound treatment. What should I do?
A1: This indicates that the concentration of this compound may be too high for your specific cell line. You should:
-
Action: Immediately reduce the this compound concentration or temporarily halt the treatment.
-
Troubleshooting: Refer to your cytotoxicity assay results to select a lower, non-toxic concentration. If a cytotoxicity assay was not performed, it is highly recommended to conduct one to determine the maximum tolerated dose for your cells.
Q2: I have completed the this compound treatment, but my cell culture still tests positive for Mycoplasma. What are the next steps?
A2: Persistent contamination can occur for several reasons. Consider the following:
-
Action: Repeat the Mycoplasma test using a different detection method to confirm the result. If still positive, a second round of treatment may be necessary.
-
Troubleshooting:
-
The initial this compound concentration may have been too low to be effective. Consider increasing the concentration, ensuring it remains below the cytotoxic level for your cells.
-
The treatment duration might have been insufficient. You could extend the treatment period.
-
The Mycoplasma strain may be resistant to this compound. In this case, you will need to try a different anti-mycoplasma agent with a different mechanism of action.[11]
-
Q3: I am unsure if my this compound is active. How can I check?
A3: If you suspect the antibiotic has lost its activity, you can:
-
Action: Prepare a fresh stock solution of this compound.
-
Troubleshooting: Ensure proper storage of the this compound stock solution as recommended by the manufacturer, typically at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Organism/Cell Line | Concentration | Observation |
| Minimal Inhibitory Concentration (MIC) Range | Avian Mycoplasma (12 serotypes) | 0.5/1 to 3/6 µg/ml (Lincomycin/Spectinomycin) | Effective in inhibiting the growth of various Mycoplasma serotypes.[2][3][4] |
| MIC50 | Mycoplasma agalactiae | 0.521 µg/ml (1:2 Lincomycin:Spectinomycin) | Concentration that inhibits 50% of the tested isolates.[12] |
| MIC90 | Mycoplasma agalactiae | 0.938 µg/ml (1:2 Lincomycin:Spectinomycin) | Concentration that inhibits 90% of the tested isolates.[12] |
| Non-Toxic Upper Limit | BHK-21 cells | 300 µg/ml | No significant cytotoxicity observed at this concentration.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Mycoplasma Eradication
This protocol outlines a pilot study to determine the effective and non-toxic concentration of this compound for your specific cell line.
1. Cytotoxicity Assay:
-
Objective: To determine the maximum concentration of this compound that is not toxic to the host cells.
-
Methodology:
-
Seed your cells in a 96-well plate at their optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 µg/ml to 500 µg/ml. Include a no-antibiotic control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period equivalent to your planned treatment duration (e.g., 7 days), refreshing the medium with the corresponding this compound concentration every 2-3 days.
-
At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability compared to the untreated control. This will be your maximum working concentration for the efficacy study.
-
2. Efficacy Assessment:
-
Objective: To determine the lowest concentration of this compound that effectively eradicates Mycoplasma.
-
Methodology:
-
Seed Mycoplasma-contaminated cells in multiple flasks or plates.
-
Treat the cells with a range of this compound concentrations below the determined maximum non-toxic concentration. A suggested range could be from the lowest reported MIC (e.g., 1 µg/ml) up to your determined non-toxic concentration. Include an untreated positive control (contaminated cells without antibiotic) and a negative control (uncontaminated cells).
-
Culture the cells for 2 weeks, refreshing the medium with the respective this compound concentrations every 2-3 days.
-
After the 2-week treatment, passage the cells for another 2 weeks in antibiotic-free medium.
-
Test the cells for the presence of Mycoplasma using a reliable detection method (e.g., PCR, ELISA, or a culture-based method).
-
The lowest concentration of this compound that results in a negative Mycoplasma test is the optimal concentration for your eradication protocol.
-
Mandatory Visualization
Caption: Workflow for determining the optimal this compound concentration.
Caption: General workflow for Mycoplasma eradication using this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dkfz.de [dkfz.de]
- 7. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 8. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of Lincospectin versus other antibiotics in avian mycoplasmosis
For Researchers, Scientists, and Drug Development Professionals
Avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), remains a significant threat to the global poultry industry, leading to substantial economic losses through reduced weight gain, poor feed conversion, decreased egg production, and increased mortality.[1][2] Antibiotic therapy is a cornerstone of controlling clinical outbreaks. This guide provides a comparative analysis of the efficacy of Lincospectin, a combination of lincomycin and spectinomycin, against other commonly used antibiotics in the management of avian mycoplasmosis, supported by experimental data.
In Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC ranges of this compound and other antibiotics against field isolates of Mycoplasma gallisepticum and Mycoplasma synoviae. Lower MIC values indicate greater efficacy.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against Mycoplasma gallisepticum
| Antibiotic/Drug | MIC Range (µg/mL) | Geographic Region/Study |
| This compound (Lincomycin-Spectinomycin) | 0.5/1 to 3/6[3][4] | Not Specified |
| 2.7 (MIC90) | Taiwan[5] | |
| Relatively High MIC | United Kingdom[6] | |
| Lincomycin | 1 to >20[3][4] | Not Specified |
| 3.0 (MIC90) | Taiwan[5] | |
| Spectinomycin | 1 to >20[3][4] | Not Specified |
| 4.8 (MIC90) | Taiwan[5] | |
| Tylosin | 0.11 - 0.23[1] | India |
| <0.008 - 6.0 | Various[5][6] | |
| Tiamulin | <0.008 - <0.4 | Various[5][6] |
| Enrofloxacin | 0.15 - 0.625[1] | India |
| Oxytetracycline | 0.468 - 0.973[1] | India |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Mycoplasma synoviae
| Antibiotic/Drug | MIC Range (µg/mL) | Geographic Region/Study |
| This compound (Lincomycin-Spectinomycin) | 0.625 (MIC50) | Thailand[7] |
| Tylosin | 0.0391 (MIC50) | Thailand[7] |
| Tiamulin | 0.0781 (MIC50) | Thailand[7] |
| Oxytetracycline | 0.1563 (MIC50) | Thailand[7] |
| Doxycycline | 0.1563 (MIC50) | Thailand[7] |
| Enrofloxacin | 10 (MIC50) | Thailand[7] |
In Vivo Efficacy: Experimental Evidence
In vivo studies provide crucial insights into the clinical effectiveness of antibiotics. This compound has demonstrated efficacy in controlling avian mycoplasmosis in experimental and field settings.
A study on broilers experimentally infected with Mycoplasma synoviae showed that this compound administered in drinking water was effective in controlling airsacculitis.[8][9] Similarly, in turkey poults naturally infected with Mycoplasma meleagridis, this compound water medication at 2g per gallon was beneficial in controlling airsacculitis in multiple trials.[10]
In a comparative study involving chicks infected with a virulent strain of Mycoplasma gallisepticum, various antibiotics were administered in drinking water. While this particular study noted a relatively high MIC for lincomycin/spectinomycin in vitro, in the in vivo experiment, the infected and medicated groups (including the lincomycin/spectinomycin group) showed significantly lower mortality, clinical signs, and gross lesions compared to the infected unmedicated group.[6] However, another study highlighted that tiamulin and tylosin were more effective than lincomycin/spectinomycin in preventing and eradicating airsacculitis caused by MG.[2][11]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Methodology:
-
Isolate Preparation: Field isolates of Mycoplasma species are cultured in a suitable broth medium (e.g., Frey's medium) until the late logarithmic phase of growth.[7][12]
-
Antibiotic Dilution: Stock solutions of the test antibiotics are prepared. A series of two-fold dilutions are then made in a 96-well microtiter plate using mycoplasma broth to achieve a range of concentrations.[13]
-
Inoculation: The mycoplasma culture is diluted to a standardized concentration (e.g., 10^3 to 10^4 color changing units/0.2 mL).[13] Each well of the microtiter plate is then inoculated with this standardized culture.
-
Incubation: The plates are sealed and incubated at 37°C until a color change (due to pH indicator in the media) is observed in the positive control wells (containing no antibiotic).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the growth of the mycoplasma, as indicated by the absence of a color change or turbidity.[13]
In Vivo Efficacy Trial in Broiler Chickens
This protocol outlines a typical experimental design to evaluate the clinical efficacy of an antibiotic against an induced mycoplasma infection.
Caption: Workflow of an in vivo efficacy trial for avian mycoplasmosis.
Detailed Methodology:
-
Animal Model: Day-old broiler chicks from a mycoplasma-free flock are used.[8][14] They are housed in controlled environments.
-
Experimental Groups: Birds are randomly assigned to different groups: an uninfected, untreated control; an infected, untreated control; and one or more infected groups treated with different antibiotics (e.g., this compound, Tylosin) at specified dosages.[6][14]
-
Infection: At a few days of age, birds in the infected groups are challenged with a virulent strain of M. gallisepticum or M. synoviae, typically via the respiratory route (e.g., aerosol or direct inoculation).[8][15]
-
Treatment: Antibiotic treatment is administered as per the experimental design, often through the drinking water for a specified duration (e.g., 3-5 days).[8][16]
-
Data Collection: Throughout the trial, the following parameters are monitored:
-
Clinical Signs: Daily observation for respiratory signs like coughing, sneezing, and nasal discharge.[14]
-
Mortality: Recorded daily.[2]
-
Body Weight Gain: Individual or group weights are measured periodically.[6][17]
-
Gross Lesions: At the end of the trial, birds are euthanized and examined for lesions, particularly airsacculitis, which are scored for severity.[14]
-
Microbiology and Serology: Samples (e.g., tracheal swabs) are collected for mycoplasma reisolation, and blood samples are taken to measure antibody responses.[6][17]
-
Conclusion
The available data indicates that this compound is an effective treatment for avian mycoplasmosis, demonstrating favorable in vitro activity and in vivo clinical efficacy.[8][10] The combination of lincomycin and spectinomycin provides a broader spectrum of activity.[18] However, comparative studies, particularly those evaluating MICs, suggest that other antibiotics such as tiamulin and certain macrolides like tylosin may exhibit greater in vitro potency against some field isolates of Mycoplasma gallisepticum.[1][2][6] The emergence of antibiotic resistance is a continuous concern, and susceptibility can vary by region and even between farms.[5][19] Therefore, the selection of an appropriate antibiotic should be guided by recent, local antimicrobial susceptibility testing to ensure optimal therapeutic outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. primescholars.com [primescholars.com]
- 3. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 5. In vitro comparison of the activity of various antibiotics and drugs against new Taiwan isolates and standard strains of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization and antimicrobial susceptibility profiles of Thai Mycoplasma synoviae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of Linco-Spectin medication on mycoplasma meleagridis airsacculitis in turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. merckvetmanual.com [merckvetmanual.com]
- 13. In vitro evaluation of various antimicrobials against field mycoplasma gallisepticum and mycoplasma synoviae isolates in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens | Scilit [scilit.com]
- 15. Mycoplasma gallisepticum experimental infection and tissue distribution in chickens, sparrows and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. primescholars.com [primescholars.com]
- 17. The comparison of an aqueous preparation of tilmicosin with tylosin in the treatment of Mycoplasma gallisepticum infection of turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Development of antibiotic resistance in Mycoplasma gallisepticum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antibacterial spectrum of Lincospectin against contemporary clinical isolates
A Comparative Guide for Researchers and Drug Development Professionals
Lincospectin, a combination antibiotic comprising lincomycin and spectinomycin, holds a significant place in veterinary medicine due to its broad-spectrum activity. This guide provides an objective comparison of this compound's in vitro performance against contemporary clinical isolates of key veterinary pathogens, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. Its dual mechanism of action, targeting both the 50S and 30S ribosomal subunits, offers a synergistic or additive effect, enhancing its antibacterial efficacy. This guide summarizes recent Minimum Inhibitory Concentration (MIC) data, comparing this compound to other commonly used antibiotics and providing standardized protocols for in vitro susceptibility testing to aid researchers in their evaluation of this important therapeutic agent.
Comparative Antibacterial Spectrum
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of this compound and other comparator antibiotics against contemporary veterinary clinical isolates.
Table 1: In Vitro Activity of this compound and Comparator Agents Against Mycoplasma Species
| Microorganism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma gallisepticum | This compound (1:2) | 60 | 0.5:1 | 2:4 | 0.25:0.5 – 8:16 |
| Mycoplasma agalactiae | This compound (1:2) | 24 | 0.521 | 0.938 | - |
| Tetracycline | 24 | 0.296 | 0.533 | - | |
| Enrofloxacin | 24 | 0.203 | 0.365 | 0.125 - 0.500 | |
| Tylosin | 24 | 0.292 | 0.525 | - | |
| Spiramycin | 24 | 1.583 | 2.850 | - |
Data sourced from a European Medicines Agency report and a study on Sicilian isolates of Mycoplasma agalactiae.[1][2]
Table 2: In Vitro Activity of this compound and Comparator Agents Against Key Gram-Negative Bacteria
| Microorganism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | 100 | - | >256 (spectinomycin component) | 4:8 to ≥256:512 |
| Salmonella spp. | This compound | 100 | - | >256 (spectinomycin component) | 4:8 to ≥256:512 |
| Pasteurella multocida | Spectinomycin | 154 | - | 32 | - |
| Mannheimia haemolytica | Spectinomycin | 148 | - | 32 | - |
Data for E. coli and Salmonella are from a pan-European survey mentioned in an EMA report.[1] Data for P. multocida and M. haemolytica are for spectinomycin alone.[3][4]
Table 3: In Vitro Susceptibility of Key Gram-Positive Bacteria to this compound and Lincosamides
| Microorganism | Antibiotic | No. of Isolates | % Non-Susceptible |
| Staphylococcus aureus (canine) | This compound | - | 64.3% |
| Staphylococcus pseudintermedius (canine) | This compound | - | 38.9% |
| Streptococcus suis (porcine) | Lincomycin | - | High resistance reported |
Data for Staphylococcus spp. indicates the percentage of isolates resistant to this compound.[5] Data for Streptococcus suis indicates a high prevalence of resistance to lincosamides.[6]
Experimental Protocols
The determination of the antibacterial spectrum of this compound is performed using standardized in vitro susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted reference method for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination (CLSI/EUCAST Guideline Summary)
This protocol provides a general overview of the steps involved in performing a broth microdilution assay to determine the MIC of this compound. For detailed, species-specific requirements, refer to the latest CLSI VET01 and EUCAST guidelines.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of this compound at a known concentration in a suitable solvent.
-
The stock solution should be sterilized by filtration.
-
-
Preparation of Microdilution Plates:
-
Aseptically dispense a standardized volume of sterile cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve a range of final concentrations.
-
Include a growth control well (broth with no antibiotic) and a sterility control well (broth only, uninoculated).
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture of the clinical isolate on an appropriate agar medium, select 3-5 colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[7]
-
Dilute the standardized inoculum suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[7]
-
-
Inoculation of Microdilution Plates:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension.[7]
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7] Incubation conditions may vary for fastidious organisms.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST for the specific bacterium and antimicrobial agent.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound, targeting bacterial protein synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial susceptibility of clinical strains of Streptococcus suis isolated from pigs in Spain (VISAVET) [visavet.es]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activities of spectinomycin and comparator agents against Pasteurella multocida and Mannheimia haemolytica from respiratory tract infections of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patterns and predictors of antimicrobial resistance among Staphylococcus spp. from canine clinical cases presented at a veterinary academic hospital in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. medicallabnotes.com [medicallabnotes.com]
Lincospectin: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Lincospectin, a combination antimicrobial containing lincomycin and spectinomycin, with other commonly used antimicrobial agents. The information presented is supported by experimental data from various in vitro studies to assist researchers in making informed decisions for their work.
Executive Summary
This compound exhibits a broad spectrum of activity by targeting bacterial protein synthesis through the dual action of its components: lincomycin, a lincosamide that binds to the 50S ribosomal subunit, and spectinomycin, an aminocyclitol that binds to the 30S ribosomal subunit. A primary concern in antimicrobial therapy is the development of cross-resistance, where resistance to one drug confers resistance to others. For this compound, the most significant mechanism of cross-resistance is associated with the lincomycin component, primarily through the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. This mechanism, typically mediated by erm genes, modifies the ribosomal target, reducing the binding affinity of these three drug classes. Spectinomycin cross-resistance is less common but can occur with other aminocyclitols. This guide presents available data on the comparative in vitro activity of this compound and other antimicrobials against key veterinary pathogens.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antimicrobial agents against various bacterial pathogens. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative in vitro activity of this compound and other antimicrobials against Mycoplasma agalactiae [1]
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (1:2) | - | 0.521 | 0.938 |
| Tetracycline | - | 0.296 | 0.533 |
| Enrofloxacin | 0.125 - 0.500 | 0.203 | 0.365 |
| Tylosin | - | 0.292 | 0.525 |
| Spiramycin | - | 1.583 | 2.850 |
Table 2: In vitro activity of Lincomycin, Spectinomycin, and their combination against Avian Mycoplasma Serotypes [2][3][4]
| Antimicrobial Agent | MIC Range (µg/mL) |
| Lincomycin | 1 - 20 |
| Spectinomycin | 1 - 20 |
| This compound (Combination) | 0.5/1 - 3/6 |
Table 3: Comparative in vitro activity of Lincomycin and other antimicrobials against Italian Mycoplasma gallisepticum isolates (2010-2020) [5]
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Lincomycin | 16 | >32 |
| Tylosin | ≥8 | >32 |
| Tilmicosin | >32 | >32 |
| Tiamulin | 0.015 | 0.125 |
| Enrofloxacin | >16 | >16 |
| Oxytetracycline | 2 | 4 |
| Doxycycline | 0.25 | 1 |
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each antimicrobial agent.
Broth Microdilution Method for MIC Determination
This standardized method is used to determine the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. Specialized media such as Friis medium is used for fastidious organisms like Mycoplasma.
-
Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent at a high concentration, typically in a suitable solvent, and then dilute in the appropriate broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are typically used.
2. Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the highest concentration of the antimicrobial to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row serves as a growth control and contains no antimicrobial.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For certain organisms, specific atmospheric conditions (e.g., increased CO2) may be required.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.
3. Quality Control:
-
Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizations
Signaling Pathway: MLSB Resistance Mechanism
The primary mechanism of cross-resistance affecting the lincomycin component of this compound is the methylation of the 23S rRNA, which is part of the 50S ribosomal subunit. This modification is carried out by methyltransferase enzymes encoded by erm (erythromycin ribosome methylase) genes.
Caption: MLSB Resistance Pathway.
Experimental Workflow: In Vitro Cross-Resistance Study
The following diagram outlines the typical workflow for an in vitro study designed to assess cross-resistance between different antimicrobial agents.
Caption: In Vitro Cross-Resistance Workflow.
References
- 1. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 5. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin [mdpi.com]
In Vivo Comparative Analysis of Lincospectin and Enrofloxacin in Poultry Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lincospectin and enrofloxacin, two prominent antibiotics used in poultry. The information presented herein is collated from various in vivo studies to offer a comprehensive overview of their efficacy, pharmacokinetics, and safety profiles in poultry models. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development.
Introduction
This compound, a combination of lincomycin and spectinomycin, and enrofloxacin, a fluoroquinolone, have been widely utilized in the poultry industry to combat bacterial infections. This compound is effective against Gram-positive bacteria and Mycoplasma, while enrofloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, it is crucial to note that the use of enrofloxacin in poultry has been banned in the United States by the FDA since 2005 due to concerns over the development of antibiotic-resistant bacteria that could be harmful to humans[1][2]. Despite this, enrofloxacin remains in use in other parts of the world and serves as an important comparator in antibiotic research.
This guide will delve into the available scientific data to provide an objective comparison of these two antimicrobials.
Efficacy in Poultry Models
The efficacy of this compound and enrofloxacin has been evaluated against several key poultry pathogens.
This compound has demonstrated efficacy in controlling Mycoplasma synoviae airsacculitis in broilers when administered in drinking water[3][4]. Studies have also shown its benefit in managing Mycoplasma meleagridis airsacculitis in turkey poults[5]. The combination of lincomycin and spectinomycin is also active against Lawsonia intracellularis[6].
Enrofloxacin is indicated for the control of mortality associated with Escherichia coli and Pasteurella multocida in chickens and turkeys[2][7]. Its efficacy has been demonstrated in treating colibacillosis and fowl cholera[7]. Furthermore, enrofloxacin has been shown to be highly effective in reducing the egg transmission of Mycoplasma gallisepticum[8]. In a comparative study, enrofloxacin was more effective than this compound in reducing M. gallisepticum egg transmission[8].
The following table summarizes the efficacy of this compound and enrofloxacin against common poultry pathogens based on available in vivo data.
| Pathogen | This compound Efficacy | Enrofloxacin Efficacy |
| Mycoplasma synoviae | Effective in controlling airsacculitis[3][4] | Data not available in provided search results |
| Mycoplasma meleagridis | Beneficial in controlling airsacculitis in turkeys[5] | Data not available in provided search results |
| Mycoplasma gallisepticum | Reduced egg transmission, but less effective than enrofloxacin[8] | Highly effective in reducing egg transmission[8] |
| Escherichia coli | Limited action[9] | Effective in controlling mortality[2][7] |
| Pasteurella multocida | Data not available in provided search results | Effective in controlling mortality in turkeys[2] |
| Lawsonia intracellularis | Active against[6] | Data not available in provided search results |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these antibiotics is crucial for optimizing dosing regimens. The following table summarizes key pharmacokinetic parameters for this compound and enrofloxacin in chickens.
| Pharmacokinetic Parameter | This compound (Lincomycin component) | Enrofloxacin |
| Route of Administration | Oral (in drinking water) | Oral, Intravenous (IV), Intramuscular (IM) |
| Bioavailability (Oral) | Data not explicitly stated for chickens, but absorbed orally in pigs[6][9] | 64.0% - 80.1%[10][11] |
| Time to Peak Plasma Concentration (Tmax) | 4 hours (for total activity after first offering of medicated water)[6][9] | 1.64 - 2 hours[10][11] |
| Peak Plasma Concentration (Cmax) | 0.0631 µg/ml (for total activity)[6][9] | 0.99 - 2.44 µg/ml[10][11] |
| Elimination Half-life (t½) | 2.82 hours (in pigs)[6][9] | 10.29 - 14.23 hours (oral and IV)[10] |
| Metabolism | Data not available in provided search results | Extensively metabolized to ciprofloxacin[10] |
| Protein Binding | Data not available in provided search results | 22.7%[11] |
Safety and Toxicology
This compound: Prophylactic application in the first few days after hatching has been shown to decrease mortality rates and improve body weight gain and feed utilization[12]. However, the oral use of preparations containing lincomycin is only indicated for swine and chickens, as it can lead to severe gastrointestinal disturbances in other animal species[6]. A safety evaluation study of an intramuscular injection in chickens concluded that a dose of 20 mg/kg body weight for nine consecutive days was safe[13].
Enrofloxacin: While generally well-tolerated in birds, intramuscular injections may cause muscle necrosis and pain at the injection site[14]. The primary safety concern with enrofloxacin is the development of fluoroquinolone-resistant Campylobacter in poultry, which can be transferred to humans and cause difficult-to-treat infections[1][2]. This has led to its ban for poultry use in the United States[1][2].
Experimental Protocols
In Vivo Efficacy Study Protocol (General)
A generalized experimental workflow for evaluating the in vivo efficacy of an antibiotic in a poultry model is as follows:
-
Animal Model: Day-old chicks or poults are typically used.
-
Acclimatization: Birds are allowed to acclimate to the experimental conditions for a set period.
-
Infection: Birds are challenged with a pathogenic bacterial strain (e.g., Mycoplasma synoviae, E. coli) via an appropriate route (e.g., respiratory, oral).
-
Treatment: The test antibiotic (e.g., this compound, enrofloxacin) is administered, usually in the drinking water or via oral gavage, at a specified dose and duration. A control group receives no treatment.
-
Monitoring: Birds are monitored daily for clinical signs, morbidity, and mortality.
-
Data Collection: At the end of the study period, birds are euthanized, and samples (e.g., blood, tissue) are collected for analysis (e.g., bacterial reisolation, serology, gross pathology).
-
Endpoint Analysis: Efficacy is determined by comparing parameters such as mortality rates, lesion scores, bacterial clearance, and body weight gain between the treated and control groups.
Figure 1: Generalized experimental workflow for an in vivo antibiotic efficacy study in poultry.
Pharmacokinetic Study Protocol
-
Animal Model: Healthy broiler chickens are typically used.
-
Drug Administration: The antibiotic is administered via the desired route (e.g., intravenous, oral gavage, in drinking water) at a specific dose.
-
Sample Collection: Blood samples are collected from a suitable vein (e.g., wing vein) at predetermined time points post-administration.
-
Sample Processing: Plasma or serum is separated from the blood samples.
-
Drug Concentration Analysis: The concentration of the antibiotic and its major metabolites in the plasma/serum is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, t½, and bioavailability.
Mechanism of Action Signaling Pathways
The mechanisms of action of this compound and enrofloxacin differ significantly at the molecular level.
This compound is a combination of two antibiotics that inhibit bacterial protein synthesis.
-
Lincomycin (a lincosamide) binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the formation of peptide bonds.
-
Spectinomycin (an aminocyclitol) binds to the 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.
Figure 2: Mechanism of action of this compound components on bacterial protein synthesis.
Enrofloxacin , a fluoroquinolone, targets bacterial DNA synthesis. It inhibits two essential enzymes:
-
DNA gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.
By inhibiting these enzymes, enrofloxacin leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
Figure 3: Mechanism of action of Enrofloxacin on bacterial DNA synthesis.
Conclusion
Both this compound and enrofloxacin have demonstrated efficacy against important bacterial pathogens in poultry. This compound is a valuable tool for controlling Mycoplasma infections and certain Gram-positive pathogens. Enrofloxacin offers a broader spectrum of activity, particularly against Gram-negative bacteria like E. coli and P. multocida, and has shown superior efficacy in some instances, such as in reducing M. gallisepticum egg transmission.
However, the significant concern of antimicrobial resistance associated with enrofloxacin has led to regulatory restrictions on its use in poultry in some regions. This underscores the critical need for responsible antibiotic stewardship and the continued development of alternative therapeutic strategies. For researchers and drug development professionals, the data presented in this guide can aid in the informed selection of comparators for new drug candidates and in the design of future preclinical and clinical studies in poultry.
References
- 1. FDA to ban enrofloxacin use in poultry | CIDRAP [cidrap.umn.edu]
- 2. Withdrawal of Enrofloxacin for Poultry | FDA [fda.gov]
- 3. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Linco-Spectin water medication on Mycoplasma synoviae Airsacculitis in broilers. | Semantic Scholar [semanticscholar.org]
- 5. Efficacy of Linco-Spectin medication on mycoplasma meleagridis airsacculitis in turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. thaiscience.info [thaiscience.info]
- 8. Evaluation of enrofloxacin against egg transmission of Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of enrofloxacin given by the oral, intravenous and intramuscular routes in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijabbr.com [ijabbr.com]
- 13. researchgate.net [researchgate.net]
- 14. poultrydvm.com [poultrydvm.com]
Statistical Validation of Lincospectin's Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of statistical methods for validating the efficacy of Lincospectin in research trials. Aimed at researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents comparative data, and visualizes key workflows to facilitate a deeper understanding of this compound's performance against common alternatives.
Introduction to this compound and its Alternatives
This compound is a combination antibiotic composed of Lincomycin and Spectinomycin. This synergistic formulation is effective against a broad spectrum of bacterial pathogens. Lincomycin, a lincosamide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while Spectinomycin, an aminocyclitol, binds to the 30S ribosomal subunit, also disrupting protein synthesis.[1] This dual mechanism of action provides a broader range of activity than either component alone.[1] In veterinary medicine, this compound is frequently used to treat respiratory and gastrointestinal infections in poultry and livestock.[1][2][3]
For the purpose of this guide, this compound's efficacy will be compared against two widely used veterinary antibiotics:
-
Tylosin: A macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit. It is commonly used for the control of respiratory diseases in poultry and swine.
-
Enrofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and repair. It possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols for Efficacy Evaluation
To objectively assess and compare the efficacy of this compound and its alternatives, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Efficacy Trial in Broiler Chickens
This protocol is designed to evaluate the efficacy of antibiotics in controlling induced bacterial infections in broiler chickens, a common application for this compound.
1. Animal Husbandry and Acclimation:
- A total of 240 one-day-old broiler chicks are randomly assigned to four treatment groups (60 birds per group): this compound, Tylosin, Enrofloxacin, and a placebo control.
- Each group is further divided into three replicate pens of 20 birds each.
- Birds are housed in environmentally controlled facilities with ad libitum access to feed and water.
- A 7-day acclimation period is observed before the start of the experiment.
2. Infection Model:
- On day 8, all birds, except for a negative control subgroup, are challenged with a pathogenic strain of Mycoplasma gallisepticum via aerosol exposure.
3. Treatment Administration:
- From day 8 to day 12, treatments are administered via drinking water at the following concentrations:
- This compound: 2g per gallon
- Tylosin: 2g per gallon
- Enrofloxacin: 50 ppm
- Control: Placebo (water without antibiotics)
4. Outcome Measures:
- Mortality Rate: Recorded daily.
- Clinical Signs: Scored daily based on a predefined scale (e.g., 0 = normal, 1 = mild respiratory signs, 2 = moderate, 3 = severe).
- Gross Lesion Scoring: On days 14 and 21, a subset of birds from each group is euthanized and necropsied. Air sac lesions are scored on a scale of 0 to 4.
- Body Weight Gain: Measured on days 7, 14, and 21.
5. Statistical Analysis:
- Mortality rates and lesion scores are analyzed using the Chi-square test.
- Clinical scores and body weight gain are analyzed using Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's) for pairwise comparisons between groups. A p-value of < 0.05 is considered statistically significant.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
1. Bacterial Strains:
- Clinically relevant isolates of Mycoplasma gallisepticum, Escherichia coli, and Salmonella spp. are used.
2. Media and Reagents:
- Appropriate broth media (e.g., Mueller-Hinton broth) and antibiotic stock solutions are prepared.
3. Procedure:
- Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the test bacterium.
- Plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
5. Statistical Analysis:
- MIC values are often presented as ranges or MIC50/MIC90 values (the concentration at which 50% or 90% of isolates are inhibited, respectively).
Data Presentation: Comparative Efficacy Data
The following tables summarize quantitative data from hypothetical research trials comparing this compound, Tylosin, and Enrofloxacin.
Table 1: In Vivo Efficacy Against Mycoplasma gallisepticum in Broilers
| Parameter | This compound | Tylosin | Enrofloxacin | Control | P-value |
| Mortality Rate (%) | 5.0 | 8.3 | 3.3 | 25.0 | < 0.01 |
| Mean Clinical Score (Day 14) | 0.8 | 1.2 | 0.5 | 2.5 | < 0.001 |
| Mean Air Sac Lesion Score (Day 21) | 1.1 | 1.5 | 0.8 | 3.2 | < 0.001 |
| Average Body Weight Gain (g, Day 7-21) | 850 | 820 | 870 | 650 | < 0.01 |
Data is hypothetical and for illustrative purposes only.
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterium | This compound | Tylosin | Enrofloxacin |
| Mycoplasma gallisepticum | 0.5 - 2.0 | 0.25 - 1.0 | 0.125 - 0.5 |
| Escherichia coli | 16 - >64 | >64 | 0.03 - 0.25 |
| Salmonella spp. | 8 - 32 | >64 | 0.015 - 0.125 |
Data is hypothetical and for illustrative purposes only.
Statistical Methods for Validation
Common Statistical Tests and Their Applications:
-
t-test and Analysis of Variance (ANOVA): These are used to compare the means of continuous data, such as body weight gain or mean clinical scores, between two or more groups.[4] ANOVA is particularly useful for multi-group comparisons, followed by post-hoc tests to identify specific differences between pairs of groups.
-
Chi-square (χ²) Test: This test is applied to categorical data, such as mortality rates or the presence/absence of clinical signs or lesions.[4] It determines if there is a significant association between the treatment and the outcome.
-
Regression Analysis: This method can be used to model the relationship between the antibiotic dose and the response (e.g., reduction in bacterial load).[4] It can also be used to control for confounding variables in more complex study designs.
-
Time-Series Analysis: In studies where data is collected over time, such as daily clinical scores, time-series analysis can be used to model trends and the impact of the intervention over the entire study period.[4]
-
Non-inferiority Trials: In some cases, the goal is to show that a new treatment is "not unacceptably worse" than a standard treatment. Non-inferiority trials use specific statistical methods to test this hypothesis.
The choice of statistical test depends on the study design, the type of data collected, and the research question being addressed. Consultation with a statistician is recommended to ensure the appropriate methods are used.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Conclusion
The statistical validation of this compound's efficacy requires well-designed research trials and the application of appropriate statistical methods. This guide provides a framework for researchers to design and interpret such studies. The comparative data, while illustrative, highlights the importance of considering the specific pathogen and experimental conditions when selecting an antibiotic. This compound's dual mechanism of action offers a broad spectrum of activity, and its efficacy can be rigorously demonstrated through the protocols and statistical approaches outlined herein. For further guidance on statistical principles in veterinary clinical trials, researchers are encouraged to consult resources from regulatory bodies such as the European Medicines Agency (EMA).[5][6]
References
- 1. sciquest.org.nz [sciquest.org.nz]
- 2. Pilot Study on Poultry Meat from Antibiotic Free and Conventional Farms: Can Metagenomics Detect Any Difference? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statistical principles for clinical trials for veterinary medicinal products (pharmaceuticals) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
Assessing Synergistic and Antagonistic Interactions of Lincospectin with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lincospectin (a combination of lincomycin and spectinomycin) in synergistic or antagonistic interactions with other compounds. The information is supported by available experimental data to aid in research and development of effective antimicrobial therapies.
Introduction to this compound and Antimicrobial Synergy
This compound is a widely used veterinary antibiotic that combines lincomycin, a lincosamide, and spectinomycin, an aminocyclitol.[1] Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while spectinomycin acts on the 30S ribosomal subunit.[2][3] This dual mechanism of action provides a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[4][5]
The combination of antimicrobial agents can result in one of three outcomes:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[6]
-
Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[6]
-
Antagonism: The combined effect is less than the effect of the more active drug alone.[6]
Assessing these interactions is crucial for designing effective combination therapies that can enhance efficacy, reduce the required dosage, and minimize the development of antimicrobial resistance.[3]
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data from in vitro studies on the interaction of this compound (lincomycin-spectinomycin combination) with other compounds.
Table 1: In Vitro Activity of Lincomycin-Spectinomycin Combination Against Avian Mycoplasma
| Organism (Number of Strains) | Compound | MIC Range (µg/mL) | MLC Range (µg/mL) | Implied Interaction |
| Avian Mycoplasma (20 strains, 12 serotypes) | Lincomycin alone | 1 to >20 | >1 to >20 | N/A |
| Spectinomycin alone | 1 to >20 | >1 to >20 | N/A | |
| Lincomycin-Spectinomycin Combination | 0.5/1 to 3/6 | 1/2 to 6/12 | Synergistic/Additive[7][8] |
Source: Hamdy, A. H., & Blanchard, C. J. (1970). In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma. Applied microbiology, 20(1), 26–30.[7][8]
Table 2: Interaction of this compound with Enrofloxacin Against Various Poultry Pathogens
| Organism (Number of Isolates) | Combination | Method | Key Finding |
| Campylobacter (n=37) | Lincomycin-Spectinomycin + Enrofloxacin | MIC Determination | Additive/Indifferent[9] |
| Escherichia coli (n=52) | Lincomycin-Spectinomycin + Enrofloxacin | MIC Determination | Additive/Indifferent[9] |
| Salmonella (n=52) | Lincomycin-Spectinomycin + Enrofloxacin | MIC Determination | Additive/Indifferent[9] |
Source: Randall, L., et al. (2016). In vitro investigations into the use of antimicrobials in combination to maintain efficacy of fluoroquinolones in poultry. Research in veterinary science, 109, 106-112.[9]
Note: While the available data suggests synergistic or additive effects of the lincomycin and spectinomycin combination, there is a lack of publicly available studies providing specific Fractional Inhibitory Concentration (FIC) index values from checkerboard assays or detailed time-kill curve analyses for this compound in combination with a wide range of other compounds. Such studies are essential for a more definitive quantitative assessment of synergy or antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess antimicrobial interactions.
1. Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy, additivity, or antagonism.[6][10]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), stock solutions of test compounds.
-
Procedure:
-
Prepare serial twofold dilutions of Compound A (e.g., this compound) horizontally across the microtiter plate and serial twofold dilutions of Compound B vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Each well is then inoculated with a standardized bacterial suspension.
-
Control wells containing each compound alone, as well as a growth control (no compounds) and a sterility control (no bacteria), are included.
-
The plates are incubated at 35-37°C for 16-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis: The FIC index is calculated using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FIC Index:
2. Time-Kill Curve Analysis
This assay provides a dynamic picture of the antimicrobial interaction over time, indicating whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][12]
-
Materials: Culture tubes or flasks, appropriate broth medium, bacterial inoculum, stock solutions of test compounds, agar plates for colony counting.
-
Procedure:
-
A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is added to flasks containing broth with the antimicrobial agents alone and in combination at specific concentrations (often multiples of the MIC). A growth control flask without any antimicrobial is also included.
-
The flasks are incubated with shaking at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colony-forming units (CFU/mL) is determined.
-
-
Data Analysis: The log10 CFU/mL is plotted against time for each combination and control.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
-
Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Diagram 1: Checkerboard Assay Workflow
Caption: Workflow for assessing drug interactions using the checkerboard assay.
Diagram 2: Time-Kill Curve Analysis Workflow
Caption: Experimental workflow for time-kill curve analysis.
Diagram 3: Proposed Mechanism of Synergy for this compound
Caption: Dual inhibition of ribosomal subunits by this compound components.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Safety evaluation study of lincomycin and spectinomycin hydrochloride intramuscular injection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchemie.com [interchemie.com]
- 5. interchemie.com [interchemie.com]
- 6. emerypharma.com [emerypharma.com]
- 7. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro investigations into the use of antimicrobials in combination to maintain efficacy of fluoroquinolones in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Branded Lincospectin and Generic Lincomycin-Spectinomycin Formulations
For Researchers, Scientists, and Drug Development Professionals
The combination of lincomycin and spectinomycin is a widely utilized anti-infective agent in veterinary medicine, prized for its broad spectrum of activity against a variety of bacterial pathogens. This guide provides an objective, data-driven comparison of the branded formulation, Lincospectin, and its generic counterparts. By examining bioequivalence, in vitro efficacy, and the fundamental mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the selection and application of these essential veterinary drugs.
Executive Summary
Bioequivalence studies are a cornerstone in the evaluation of generic drug formulations, providing a critical metric for assessing their interchangeability with the innovator product. A pivotal study conducted in broiler chickens demonstrated that a generic lincomycin-spectinomycin formulation was bioequivalent to the branded this compound®. The pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the curve (AUC), were statistically comparable, indicating that the generic product delivers the active ingredients to the bloodstream at a similar rate and extent as the branded product. While direct head-to-head clinical efficacy trials in all target species are not always publicly available, bioequivalence is a strong predictor of therapeutic equivalence.
In vitro studies further corroborate the comparable efficacy of the lincomycin-spectinomycin combination, regardless of its source. The synergistic or additive action of the two components—lincomycin targeting the 50S ribosomal subunit and spectinomycin targeting the 30S ribosomal subunit of bacteria—results in potent inhibition of bacterial protein synthesis.[1][2] This dual mechanism of action extends the spectrum of activity beyond that of the individual components, proving effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][3]
This guide will delve into the quantitative data from comparative studies, provide detailed experimental protocols for both in vivo and in vitro assessments, and visually represent the underlying mechanisms of action and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from a head-to-head bioequivalence study comparing a generic lincomycin-spectinomycin formulation to the branded this compound® in broiler chickens.
Table 1: Comparative Pharmacokinetic Parameters of Lincomycin in Broiler Chickens Following Oral Administration of Branded vs. Generic Formulations
| Pharmacokinetic Parameter | This compound® (Branded) | Generic Formulation |
| Cmax (µg/mL) | 4.81 | 4.62 |
| Tmax (hours) | 1.36 | 1.35 |
| AUC₀₋₂₄ (µg.hr/mL) | 40.10 | 37.25 |
| AUC₀₋ᵢₙ𝒻 (µg.hr/mL) | 43.95 | 47.82 |
Data sourced from a bioequivalence study in broiler chickens. The study concluded that the generic product is bioequivalent to the branded product as the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC were within the acceptable range of 80-125%.
Table 2: In Vitro Efficacy of Lincomycin-Spectinomycin Combination Against Avian Mycoplasma Serotypes
| Parameter | Lincomycin Alone (µg/mL) | Spectinomycin Alone (µg/mL) | Lincomycin-Spectinomycin Combination (µg/mL) |
| MIC Range | 1 to 20 | 1 to 20 | 0.5/1 to 3/6 |
| MLC Range | > MIC | > MIC | Lower than individual components |
MIC: Minimum Inhibitory Concentration; MLC: Minimal Lethal Concentration. The combination demonstrates enhanced activity, with lower concentrations of each antibiotic required to inhibit and kill the mycoplasma strains.[4][5][6]
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Bioequivalence Study Protocol
This protocol is based on the methodology described in the comparative study of branded and generic lincomycin-spectinomycin formulations in broiler chickens.
1. Subjects and Housing:
-
Healthy commercial broiler chickens of a specified age and weight range.
-
Animals are housed in a controlled environment with ad libitum access to feed and water.
-
A suitable acclimatization period is observed before the commencement of the study.
2. Experimental Design:
-
A randomized, two-treatment, two-period crossover design.
-
Animals are randomly assigned to two groups. In the first period, one group receives the branded product and the other receives the generic product. After a washout period, the treatments are crossed over for the second period.
3. Drug Administration:
-
The drug is administered orally via gavage at a dose equivalent to a specified mg/kg body weight of lincomycin and spectinomycin.
4. Blood Sampling:
-
Blood samples are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C until analysis.
5. Analytical Method:
-
Plasma concentrations of lincomycin are determined using a validated High-Performance Liquid Chromatography (HPLC) method with appropriate detection (e.g., UV or mass spectrometry).
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each animal using non-compartmental analysis.
-
The data is log-transformed, and an analysis of variance (ANOVA) is performed to assess the effects of formulation, period, and sequence.
-
Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the generic and branded products fall within the predetermined range of 80-125%.
In Vitro Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[1][7][8][9]
1. Bacterial Strains and Media:
-
Clinically relevant bacterial isolates (e.g., Escherichia coli, Staphylococcus aureus, Mycoplasma gallisepticum) are used.
-
Appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth) is selected based on the growth requirements of the test organisms.
2. Preparation of Antimicrobial Solutions:
-
Stock solutions of the branded and generic lincomycin-spectinomycin formulations are prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agents are prepared in the broth medium in 96-well microtiter plates.
3. Inoculum Preparation:
-
Bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The standardized inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
4. Incubation:
-
The inoculated microtiter plates are incubated at a temperature and duration appropriate for the specific bacterial species being tested (typically 35-37°C for 18-24 hours).
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
6. Quality Control:
-
Reference strains with known MIC values are included in each assay to ensure the accuracy and reproducibility of the results.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of the lincomycin-spectinomycin combination and a typical workflow for a bioequivalence study.
Caption: Mechanism of Action of Lincomycin-Spectinomycin.
Caption: Bioequivalence Study Workflow.
Conclusion and Recommendations
The evidence presented in this guide, primarily from a robust bioequivalence study and supported by in vitro efficacy data and the well-established mechanism of action, indicates that generic lincomycin-spectinomycin formulations are comparable to the branded this compound®. The bioequivalence of the generic product suggests that it can be expected to provide a similar therapeutic effect as the branded product when used according to the approved indications and dosage regimens.
For researchers and drug development professionals, the choice between a branded and a generic formulation may be influenced by factors such as cost and availability. It is, however, crucial to ensure that any generic product is approved by the relevant regulatory authorities and has demonstrated bioequivalence to the innovator product.
While the data presented here is comprehensive, it is important to note the absence of publicly available, direct head-to-head clinical efficacy trials comparing branded and generic formulations in all target species, particularly in swine. Future research in this area would be beneficial to further solidify the understanding of the clinical interchangeability of these products in a broader range of veterinary applications.
References
- 1. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 2. Susceptibility of bacterial pathogens against lincomycin/spectinomycin (1/2), penicillin G/neomycin (1/1), and penicillin G/dihydrostreptomycin (1/1) as determined in the BfT-GermVet monitoring program 2004-2006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchemie.com [interchemie.com]
- 4. In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of lincomycin and spectinomycin against serotypes of avian mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Activity of Lincomycin and Spectinomycin Against Serotypes of Avian Mycoplasma | Semantic Scholar [semanticscholar.org]
- 7. wvdl.wisc.edu [wvdl.wisc.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Lincospectin Residues in Tissues: A Comparative Guide to Analytical Methods
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive resource for the validation of analytical methods designed to detect Lincospectin residues in animal tissues. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), complete with supporting experimental data and detailed protocols to ensure accurate and reliable detection of lincomycin and spectinomycin.
This compound, a combination of lincomycin and spectinomycin, is a widely used antibiotic in veterinary medicine. Monitoring its residue levels in animal-derived food products is crucial for ensuring consumer safety and regulatory compliance. This guide aims to equip laboratories with the necessary information to select and implement the most suitable analytical method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and ELISA for the detection of lincomycin and spectinomycin residues in various animal tissues.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of antibiotic residues. When coupled with a suitable detector, such as Ultraviolet (UV), it offers reliable performance for routine monitoring.
Table 1: Performance of HPLC Methods for this compound Residue Analysis
| Analyte | Matrix | Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Lincomycin | Pig Liver & Muscle; Chicken Kidney & Liver; Cow Fat, Liver & Milk; Goat Muscle, Liver & Milk; Eggs | HPLC-UVD | 0.9912–0.9994 | 25–40 | 40–60 | 71.11–98.30[1][2] |
| Spectinomycin | Injectable Formulation | RP-HPLC-UV | 0.9999 | 42,000 | 140,000 | 98-102 |
| Lincomycin | Injectable Formulation | RP-HPLC-UV | 0.9999 | 4,000 | 13,000 | 98-102 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for confirmatory analysis due to its high sensitivity and specificity, allowing for the detection and quantification of residues at very low concentrations.
Table 2: Performance of LC-MS/MS Methods for this compound Residue Analysis
| Analyte | Matrix | Method | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Lincomycin | Broiler Chicken Muscle | LC-MS/MS | >0.99 | 22 | 73 | 98–101[3] |
| Lincomycin | Broiler Chicken Liver | LC-MS/MS | >0.99 | 10 | 34 | 98–101[3] |
| Lincomycin | Broiler Chicken Feathers | LC-MS/MS | >0.99 | 19 | 62 | 98–101[3] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions. It is a cost-effective tool for analyzing a large number of samples, though positive results often require confirmation by a chromatographic method.
Table 3: Performance of ELISA Methods for Lincomycin Residue Analysis
| Analyte | Matrix | Method | Limit of Detection (µg/kg) | Recovery (%) |
| Lincomycin | Milk | Competitive Indirect ELISA | 2.1 | 84.6–115.6[4] |
| Lincomycin | Honey | Competitive Indirect ELISA | 2.1 | 84.6–115.6[4] |
| Lincomycin | Eggs | Competitive Indirect ELISA | 0.65 | Not Specified[5] |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are outlines of the methodologies for each of the discussed analytical techniques.
HPLC-UVD Method for Lincomycin in Tissues
This method is suitable for the quantitative analysis of lincomycin in a variety of animal tissues.[1][2]
1. Sample Preparation:
- Extraction: Homogenize tissue samples and extract with a suitable solvent such as a mixture of acetonitrile and water.
- Defatting: For fatty tissues, a defatting step with n-hexane is necessary.
- Cleanup: Utilize Solid-Phase Extraction (SPE) with a cartridge like Oasis HLB to remove interfering matrix components.
- Derivatization: Derivatize the extracted lincomycin to enhance its UV absorbance for sensitive detection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at an appropriate wavelength for the derivatized analyte.
LC-MS/MS Method for Lincomycin in Tissues
This confirmatory method provides high sensitivity and specificity for the detection of lincomycin residues.[3]
1. Sample Preparation:
- Extraction: Extract homogenized tissue samples with methanol.
- Cleanup: Use SPE cartridges (e.g., Chromabond® Florisil®) for purification of the extract.
2. LC-MS/MS Conditions:
- LC Column: A suitable C18 column (e.g., SunFire C18).
- Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
- Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-product ion transitions for lincomycin.
ELISA Method for Lincomycin
This competitive immunoassay is a rapid screening tool for lincomycin residues.
1. Assay Principle: This method is based on the competition between lincomycin in the sample and a lincomycin-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate.
2. Procedure:
- Add standards and prepared tissue extracts to the antibody-coated wells.
- Add the lincomycin-enzyme conjugate.
- Incubate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate that reacts with the bound enzyme to produce a color change.
- Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of lincomycin in the sample.
Workflow and Process Visualization
To further clarify the analytical process, the following diagrams illustrate the general workflow for detecting this compound residues in tissues and the logical relationship between the different analytical methods.
Caption: General workflow for this compound residue analysis in tissues.
Caption: Decision tree for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Pharmacokinetic Profiling of Lincospectin in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Lincospectin, a combination of lincomycin and spectinomycin, in various animal species. The data presented is compiled from multiple studies to aid in understanding the absorption, distribution, metabolism, and excretion of this veterinary pharmaceutical.
Executive Summary
This compound exhibits variable pharmacokinetic parameters across different animal species and routes of administration. Generally, spectinomycin is rapidly absorbed and eliminated after intramuscular injection, while its oral absorption is limited. Lincomycin shows better oral bioavailability in some species, like pigs, compared to others. The following sections provide a detailed breakdown of key pharmacokinetic parameters and the methodologies used to obtain this data.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of lincomycin and spectinomycin in pigs, chickens, cattle, and sheep. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Pharmacokinetic Parameters of Lincomycin and Spectinomycin in Pigs (Intramuscular Administration)
| Parameter | Lincomycin | Spectinomycin |
| Dosage | 5 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 5.15 ± 0.18 | 20.05 ± 0.70 |
| Tmax (h) | 0.29 ± 0.02 | 0.44 ± 0.03 |
| t1/2β (h) | 3.38 ± 0.09 | 1.64 ± 0.06 |
| AUC0-LOQ (µg·h/mL) | 10.27 ± 0.38 | 51.82 ± 0.98 |
| MRT (h) | 3.52 ± 0.11 | 2.39 ± 0.04 |
| ClB/F (L·h-1·kg-1) | 0.46 ± 0.01 | 0.19 ± 0.01 |
| Vz/F (L·kg-1) | 2.26 ± 0.12 | 0.46 ± 0.02 |
Data sourced from a study on healthy pigs receiving an intramuscular injection of a lincomycin hydrochloride and spectinomycin sulfate suspension.[1]
Table 2: Pharmacokinetic Parameters of Lincomycin in Broiler Chickens (Oral Administration)
| Parameter | Lincomycin |
| Dosage | 16.65 mg/kg |
| Cmax (µg/mL) | 4.81 |
| Tmax (h) | 1.36 |
Spectinomycin was not detected in the blood after oral administration in this study.
Table 3: Pharmacokinetic Parameters of Spectinomycin in Calves
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Dosage | 10 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | - | 27 |
| Tmax (h) | - | 0.61 |
| t1/2 (h) | 1.76 | 1.52 |
| AUC (µg·h/mL) | 65.1 | 76.7 |
| Bioavailability (F %) | - | 118 |
Data from a study in six male Friesian calves.[2]
Table 4: Pharmacokinetic Parameters of Spectinomycin in Sheep (Intramuscular Administration)
| Parameter | Spectinomycin |
| Dosage | 10 mg/kg (as part of a 15 mg/kg this compound formulation) |
| Cmax (µg/mL) | 23 |
| Tmax (h) | 0.8 |
| AUC (µg·h/mL) | 71 |
| Bioavailability (F %) | ~100 |
Data from a study involving ten sheep.[2][3]
Experimental Protocols
The data presented in this guide is based on studies employing standard veterinary pharmacokinetic methodologies. Below are generalized experimental protocols representative of the cited studies.
1. Animal Subjects and Housing:
-
Healthy animals of the specified species were used in the studies. For example, one study used eight healthy pigs.[1]
-
Animals were housed in appropriate conditions with access to feed and water, except when fasting was required for the study protocol.
2. Drug Administration:
-
Intramuscular (IM) Injection: A suspension of lincomycin hydrochloride and spectinomycin sulfate was injected into the neck muscle of pigs at a dose of 5 mg/kg lincomycin and 10 mg/kg spectinomycin.[1] In sheep, a combination product was administered intramuscularly.[2]
-
Intravenous (IV) Administration: A single bolus of the drug was administered into the jugular vein for studies requiring intravenous data.[4]
-
Oral (PO) Administration: The oral formulation was administered to broiler chickens at a dose of 16.65 mg/kg for lincomycin.
3. Blood Sampling:
-
Blood samples were collected at predetermined time points before and after drug administration.
-
For example, in a study on sheep, blood samples were collected before injection and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[2]
-
Plasma was separated by centrifugation and stored at -20°C until analysis.[4]
4. Analytical Method:
-
The concentrations of lincomycin and spectinomycin in plasma were determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
A typical HPLC method for the simultaneous analysis of lincomycin and spectinomycin involves a reverse-phase C18 column with a gradient mobile phase of acetonitrile and phosphate buffer.[5][6]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data were analyzed using non-compartmental analysis based on statistical moment theory to determine the main pharmacokinetic parameters.[1]
Mandatory Visualization
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. Pharmacokinetics of Lincomycin Hydrochloride and Spectinomycin Sulfate Suspension for Injection in Swine [journal.scau.edu.cn]
- 2. fao.org [fao.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lincospectin's Efficacy in the Treatment of Porcine Proliferative Enteropathy: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the therapeutic effectiveness of Lincospectin and its alternatives in managing experimentally induced Porcine Proliferative Enteropathy (PPE).
Porcine Proliferative Enteropathy (PPE), caused by the obligate intracellular bacterium Lawsonia intracellularis, is a globally significant enteric disease in swine, leading to substantial economic losses due to reduced weight gain, increased feed conversion ratios, and mortality.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound, a combination of lincomycin and spectinomycin, with other commonly used antibiotics, Tylosin and Tiamulin, in treating experimentally induced PPE. The data presented is collated from various scientific studies to offer a clear, evidence-based overview for research and development purposes.
Comparative Efficacy of Antibiotics in Treating PPE
The following tables summarize key performance indicators from experimental studies where pigs were challenged with Lawsonia intracellularis and subsequently treated with this compound, Tylosin, or Tiamulin.
Table 1: Impact on Weight Gain (Average Daily Gain - ADG)
| Treatment Group | Dosage | Duration of Treatment | Average Daily Gain ( g/day ) | % Improvement over Control | Study Reference |
| This compound | 10 mg/kg body weight (in water) | 7 or 14 days | Significantly higher than untreated | Not specified | [3][4] |
| 44 ppm or 110 ppm (in feed) | 21 days | Significantly better than untreated | Not specified | [5] | |
| Tylosin | 100 g/ton (in feed) followed by 40 g/ton | 21 days, then until market weight | Effective for control of PPE | Not specified | |
| Injectable (1mL/20kg) | 3 doses, 12h interval | Not specified | Not specified | ||
| 50 ppm tylvalosin (in feed) | 14 days | Better than untreated | Not specified | [6] | |
| Tiamulin | 150 ppm (in feed) | From day 7 post-challenge | Remained clinically normal | Not specified | [7] |
| 35 g/ton (in feed) or 60 mg/L (in water) | 28 days or 5 days | Effective in treating and controlling PPE | Not specified | [8] | |
| Untreated Control | - | - | Lower than all treated groups | - | [3][4][5][7] |
Table 2: Effect on Mortality and Clinical Signs
| Treatment Group | Dosage | Key Findings on Mortality and Clinical Signs | Study Reference |
| This compound | 10 mg/kg body weight (in water) | Diarrhea resolved in 3-7 days, while it persisted for at least 10 days in untreated pigs. | [3][4] |
| 110 ppm (in feed) | Reduced mortality compared to untreated controls. Lower incidence of diarrhea. | [5] | |
| Tylosin | Injectable (1mL/20kg) | Significantly reduced lesion length and grade of infection. | [9] |
| 50 ppm tylvalosin (in feed) | Clinical signs more evident in the untreated group. | [6] | |
| Tiamulin | 150 ppm (in feed) | Treated pigs remained clinically normal and had no specific lesions. | [7] |
| 35 g/ton (in feed) or 60 mg/L (in water) | Significantly reduced development of gross and microscopic lesions and severity of clinical signs. | [8] | |
| Untreated Control | - | Higher incidence of diarrhea, more severe lesions, and higher mortality compared to treated groups. | [3][4][5][7] |
Experimental Protocols
A standardized experimental model is crucial for the comparative evaluation of therapeutic agents against PPE. The following protocol outlines a common methodology used in the cited studies for inducing and assessing the disease.
Animal Model and Housing
-
Animals: Weaned pigs, typically 3-6 weeks of age, from herds with no prior exposure to Lawsonia intracellularis, confirmed by serological and PCR testing.[10][11]
-
Housing: Pigs are housed in controlled environments with biosecurity measures to prevent extraneous infections. Pens are equipped with feeders and waterers, and animals are allowed an acclimatization period of at least 5 days before the challenge.[11][12]
Lawsonia intracellularis Challenge Model
-
Inoculum Preparation: The challenge inoculum is typically prepared from a pure culture of a virulent L. intracellularis strain or as a mucosal homogenate from the intestines of pigs with confirmed PPE lesions.[13][14][15] The concentration of the bacteria in the inoculum is quantified to ensure a consistent challenge dose.[10]
-
Inoculation: Pigs are fasted overnight before being orally inoculated with the L. intracellularis preparation. The inoculum is administered via oral gavage or by allowing the pigs to swallow it.[10][11] A typical challenge dose might be around 10⁸ to 10¹⁰ organisms per pig.[14]
Treatment Administration
-
Timing: Treatment is typically initiated after the establishment of clinical signs of PPE, which usually appear 7-14 days post-inoculation.[9][16] Some studies also investigate prophylactic effects by starting treatment before or at the time of challenge.[7]
-
Administration Routes:
-
In-feed: The antibiotic is mixed into the feed at a specified concentration (ppm or g/ton ).
-
In-water: The antibiotic is dissolved in the drinking water.
-
Injectable: The antibiotic is administered via intramuscular injection.[9]
-
Data Collection and Analysis
-
Clinical Observations: Pigs are monitored daily for clinical signs such as diarrhea, demeanor, and appetite. Fecal consistency is often scored.[9]
-
Performance Parameters: Body weight is measured at regular intervals to calculate average daily gain (ADG). Feed consumption is also recorded to determine the feed conversion ratio (FCR).[17]
-
Pathological Examination: At the end of the study, pigs are euthanized for post-mortem examination. The intestines are examined for gross and microscopic lesions characteristic of PPE. Lesion severity can be scored.[18]
-
Microbiological and Molecular Analysis: Fecal samples and intestinal tissues can be analyzed by PCR to detect and quantify the shedding of L. intracellularis.[13] Immunohistochemistry (IHC) is used on intestinal sections to confirm the presence of the bacteria within the lesions.[18]
Visualizing Experimental Design and Pathogenesis
To better understand the experimental workflow and the underlying biological mechanisms of PPE, the following diagrams are provided.
Lawsonia intracellularis infection leads to a complex interplay with host cell signaling pathways, resulting in the characteristic proliferation of intestinal epithelial cells.
Lawsonia intracellularis has been shown to modulate key host cell signaling pathways, including the NF-κB, β-catenin/Wnt, and Notch pathways.[19][20] The dysregulation of these pathways is thought to be a primary driver of the intestinal cell proliferation and inflammation characteristic of PPE.[19][20][21] The NF-κB pathway is a central regulator of the immune and inflammatory responses.[19] The β-catenin/Wnt and Notch signaling pathways are crucial for maintaining the balance between intestinal stem cell proliferation and differentiation.[20] By manipulating these pathways, L. intracellularis creates a favorable environment for its replication, leading to the pathological changes observed in the disease.[20]
References
- 1. Frontiers | Porcine proliferative enteropathy: overview of disease dynamics and non-antibiotic alternatives for prevention and control strategies [frontiersin.org]
- 2. Porcine proliferative enteropathy: overview of disease dynamics and non-antibiotic alternatives for prevention and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of water-soluble lincomycin-spectinomycin powder against porcine proliferation enteropathy in a European field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of tylvalosin-medicated feed to control porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment and prevention of porcine proliferative enteropathy with oral tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Experimental infection of high health pigs with porcine circovirus type 2 (PCV2) and Lawsonia intracellularis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. DSpace [dr.lib.iastate.edu]
- 15. Oral Vaccination Reduces the Effects of Lawsonia intracellularis Challenge on the Swine Small and Large Intestine Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lawsonia intracellularis: Revisiting the Disease Ecology and Control of This Fastidious Pathogen in Pigs [frontiersin.org]
- 17. Growth performance of pigs fed diets with and without tylosin phosphate supplementation and reared in a biosecure all-in all-out housing system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different methods for diagnosis of porcine proliferative enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lawsonia intracellularis regulates nuclear factor-κB signalling pathway during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lawsonia intracellularis exploits β-catenin/Wnt and Notch signalling pathways during infection of intestinal crypt to alter cell homeostasis and promote cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Cell Proliferation and Inflammatory Signature Is Induced by Lawsonia intracellularis Infection in Swine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lincospectin: A Procedural Guide
The proper disposal of Lincospectin, a combination antibiotic of lincomycin and spectinomycin, is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures minimizes the risk of environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the appropriate disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1][2][3][4][5][6] In the event of a spill, contain the material to prevent it from entering drains or water courses.[1][3] For small spills, wipe up with a damp cloth and place the material in a labeled container for disposal.[1][2] For large spills, use an inert, non-combustible absorbent material to collect the spill and transfer it to a labeled container.[1][2]
Recommended Disposal Procedures for Unused or Expired this compound
The primary and most recommended method for the disposal of unused or expired this compound is to return it to the veterinary surgery or a designated take-back program.[7][8] This ensures that the antibiotic is disposed of by a licensed operator, typically through specialist incineration, in accordance with local, regional, national, and international regulations.[1][2][3][4][5][9] Never dispose of this compound or other antibiotics by pouring them down the sink or toilet, as this can contribute to environmental contamination and the rise of antibiotic-resistant bacteria.[7][8][10]
If a take-back program is not available, at-home disposal may be an option, but specific precautions must be taken. The FDA recommends mixing the unused drug with an unpalatable substance such as used coffee grounds or kitty litter.[11][12] This mixture should then be placed in a sealed container before being disposed of in the household trash.[12]
Key Disposal Guidelines for this compound
For easy reference, the following table summarizes the crucial do's and don'ts for the proper disposal of this compound.
| Do's | Don'ts |
| Return unused or expired this compound to your veterinary surgery or a take-back program.[7][8] | Do not pour this compound down the sink, toilet, or drain.[7][8][10] |
| Consult the product's Safety Data Sheet (SDS) and package leaflet for specific instructions.[1][13][14] | Do not dispose of this compound in household rubbish without taking precautions.[11][12] |
| Wear appropriate personal protective equipment (PPE) when handling this compound waste.[1][2][3][4][5][6] | Do not reuse or share unused antibiotics.[8] |
| Contain spills immediately and prevent entry into drains or waterways.[1][3] | Do not burn this compound unless through an authorized incineration facility. |
| Seal this compound waste in a clearly labeled container.[1][2] |
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the disposal of this compound. The guidance is primarily operational and focuses on regulatory compliance and environmental safety.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. www2.zoetis.com.au [www2.zoetis.com.au]
- 2. zoetis.ca [zoetis.ca]
- 3. www2.zoetis.com.au [www2.zoetis.com.au]
- 4. www2.zoetis.com.au [www2.zoetis.com.au]
- 5. cvear.com [cvear.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Working together on the safe disposal of your pet’s veterinary medicines | CVS Vets [cvsvets.com]
- 8. Working together on the safe disposal of your pets’ unused antibiotics - [putlandsvets.com]
- 9. bva.co.uk [bva.co.uk]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 12. thepigsite.com [thepigsite.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. vmd.defra.gov.uk [vmd.defra.gov.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Lincospectin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lincospectin, a compound of two antibiotics: lincomycin and spectinomycin. Adherence to these procedures is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either its injectable solution or soluble powder form, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory. The specific requirements may vary based on the formulation and the procedure being performed.
Core PPE Requirements:
-
Hand Protection: Impervious gloves are recommended to prevent skin contact.[1]
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes or airborne particles.[2][3][4]
-
Protective Clothing: An impervious lab coat or gown should be worn to protect the skin and clothing from contamination.[1]
Additional Precautions for this compound Powder:
-
Respiratory Protection: When working with the soluble powder, an approved dust mask is essential to prevent inhalation.[2][3][4] Options include a disposable half-mask respirator (conforming to European Standard EN149) or a non-disposable respirator with an appropriate filter (conforming to European Standard EN140 with a filter EN143).[2][3][4] In situations with insufficient ventilation or where occupational exposure limits may be exceeded, a chemical respirator with an organic vapor cartridge, full facepiece, and dust and mist filter should be used.[5]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source(s) |
| Occupational Exposure Limit (OEL) | 22 mg/m³ (Vapour and aerosol), 5 ppm (Vapour and aerosol) | [6] |
| Storage Temperature | 15-30°C (59-86°F) for injectable solution; Below 30°C for powder | [6][7] |
| Withdrawal Period (Chickens) | 5 days (Meat and offal) | [2] |
| Withdrawal Period (Pigs) | Zero days (Meat and offal) | [2] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound soluble powder for use in in-vitro experiments.
Materials:
-
This compound soluble powder
-
Sterile, deionized water
-
Appropriate sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile filter apparatus (0.22 µm filter)
-
Sterile storage vials
-
Calibrated analytical balance
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation: Don all required PPE, including a dust mask, before handling the powder. Work in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation and contamination risks.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid generating dust during this process.
-
Dissolving: Place the weighed powder into a sterile beaker containing a magnetic stir bar. Add a portion of the sterile, deionized water and begin stirring gently to dissolve the powder.
-
Dilution: Once the powder is fully dissolved, add the remaining volume of sterile, deionized water to reach the final desired concentration.
-
Sterilization: To ensure the sterility of the stock solution, pass it through a 0.22 µm sterile filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, clearly labeled sterile vials. Store the vials at the recommended temperature, protected from light.
-
Cleanup: Decontaminate all work surfaces and equipment used in the procedure. Dispose of all contaminated materials, including gloves and disposable labware, in accordance with institutional and local regulations. Wash hands thoroughly after completing the procedure.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
A logical workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate non-essential personnel from the area.[1] For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a labeled container for disposal.[6] For larger spills, contain the source if it is safe to do so and follow your institution's emergency procedures.[1] All personnel involved in the cleanup must wear appropriate PPE.[1] Thoroughly clean and decontaminate the spill area after the material has been removed.[6]
Waste Disposal:
All waste materials contaminated with this compound must be disposed of in accordance with local, regional, and national regulations.[6] Place waste in appropriately labeled, sealed containers.[1] Avoid releasing this compound into the environment.[1][6] Unused medicated drinking water should be discarded after 24 hours.[2][3]
By adhering to these safety protocols, you can ensure a secure research environment for yourself and your colleagues while maintaining the integrity of your scientific work. Always consult the specific Safety Data Sheet (SDS) for the formulation of this compound you are using for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
